molecular formula C21H28N2OS B1680142 (rel)-RSD 921 CAS No. 114419-77-1

(rel)-RSD 921

Numéro de catalogue: B1680142
Numéro CAS: 114419-77-1
Poids moléculaire: 356.5 g/mol
Clé InChI: SYHJZCCNQDFHJQ-RTBURBONSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide is a chiral small molecule of interest in medicinal chemistry and basic research. The compound features a benzothiophene core, a structure prevalent in compounds investigated for various biological activities . Its molecular framework includes a stereochemically defined (1R,2R) cyclohexyl-pyrrolidine moiety, which is often associated with specific interactions with protein targets. While the precise mechanism of action for this specific compound is not fully elucidated, structural analogs containing similar benzothiophene and amine motifs have been studied for their potential as enzyme inhibitors . Researchers may explore this compound as a chemical tool to probe biological pathways or as a synthetic intermediate in the development of more complex molecules. Its well-defined stereochemistry makes it particularly valuable for studies requiring high specificity, such as investigating stereoselective binding to proteins or receptors. This product is intended for laboratory research purposes only.

Propriétés

Numéro CAS

114419-77-1

Formule moléculaire

C21H28N2OS

Poids moléculaire

356.5 g/mol

Nom IUPAC

2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1

Clé InChI

SYHJZCCNQDFHJQ-RTBURBONSA-N

SMILES isomérique

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

SMILES canonique

CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

Apparence

Solid powder

Autres numéros CAS

114419-77-1

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-
N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide
PD 117302
PD-117302
PD117302
RSD 921
RSD-921
trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide

Origine du produit

United States

Foundational & Exploratory

(rel)-RSD 921 mechanism of action on sodium channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (rel)-RSD 921 on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the R,R enantiomer of the kappa (k) opioid agonist PD117,302, is a novel compound that has been identified as a potent sodium channel blocker.[1][2] Unlike its parent compound, RSD 921 lacks significant activity at opioid receptors, and its primary pharmacological effects are attributed to its interaction with voltage-gated sodium channels.[1][2][3] This has positioned it as a compound of interest for its potential as a local anesthetic and for the treatment of cardiac arrhythmias.[2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with sodium channel isoforms, its state-dependent binding characteristics, and the experimental methodologies used to elucidate these properties.

Core Mechanism: State-Dependent Block of the Open Channel

The fundamental mechanism of action for RSD 921 is the blockade of voltage-gated sodium channels. Extensive research using electrophysiological techniques has revealed that RSD 921 preferentially interacts with the open state of the sodium channel.[4][5] This is a key characteristic that defines its pharmacological profile, leading to both tonic and use-dependent inhibition of sodium currents.

  • Tonic Block: RSD 921 produces a concentration-dependent tonic block of sodium channels, meaning it can block the channel even at infrequent stimulation.[4][5] However, its potency in this regard is similar across cardiac, skeletal muscle, and neuronal isoforms, suggesting a lack of significant isoform selectivity in the resting state.[4][5]

  • Use-Dependent (Phasic) Block: A more prominent feature of RSD 921's action is its use-dependent or frequency-dependent block.[4][5] This phenomenon, where the blocking effect increases with the frequency of channel activation (i.e., during rapid firing of action potentials), is a direct consequence of its preferential binding to the open channel state.[4] During high-frequency stimulation, the sodium channel spends more time in the open state, providing more opportunities for the drug to bind and exert its blocking effect. This property is particularly significant for its antiarrhythmic potential, as it would be more effective in suppressing tachyarrhythmias while having less effect on normal heart rates.[6]

  • Voltage-Dependence: RSD 921 does not significantly affect the voltage-dependence of sodium channel activation.[4] It does, however, produce a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation for all tested wild-type channel isoforms.[4][5]

Quantitative Analysis of Sodium Channel Interaction

The interaction of RSD 921 with sodium channels has been quantified through various experimental paradigms. The data below is summarized from studies utilizing two-electrode voltage clamp on channels expressed in Xenopus laevis oocytes and radioligand binding assays.

Table 1: Potency of Tonic Block on Wild-Type Sodium Channel Isoforms
Channel IsoformDescriptionEC50 (μM)Hill Coefficient (nH)Reference
rH1 (rNav1.5) Rat Cardiac47 ± 3~1[3][4]
rSkM1 (rNav1.4) Rat Skeletal Muscle35 ± 3~1[3][4]
rBIIA (rNav1.2) Rat Neuronal37 ± 4~1[3][4]
IFMQ3 Mutant Non-inactivating Neuronal110 ± 5.5~1[4][5]

The Hill coefficient (nH) values being not significantly different from 1 suggest that a single RSD 921 molecule is sufficient to block the channel.[4]

Table 2: Use-Dependent Block of Sodium Channel Isoforms
Channel IsoformRSD 921 Conc.Stimulation Frequency% Block of Evoked CurrentReference
rNav1.5 (Cardiac) 100 µM30 Hz81 ± 4%[3]
rNav1.4 (Skeletal Muscle) 100 µM30 Hz40 ± 5%[3]
rNav1.2 (Neuronal) 100 µM30 Hz24 ± 3%[3]

The data clearly indicates a marked use-dependent block for the cardiac isoform (rNav1.5), which is significantly more pronounced than in neuronal and skeletal muscle isoforms.[3][4]

Table 3: Kinetic Parameters of Open Channel Block

These parameters were determined using the non-inactivating IFMQ3 mutant neuronal channel, which allows for the direct measurement of open channel block kinetics.

ParameterDescriptionValueReference
kon Apparent Binding Rate0.11 ± 0.012 x 106 M-1s-1[4][5]
koff Apparent Unbinding Rate12.5 ± 2.5 s-1[4][5]
KD (calculated) Apparent Affinity Constant117 ± 31 µM[4][5]
Recovery Time Constant Time constant for recovery from open channel block14 ± 2.7 s-1[5]

The calculated KD from the kinetic parameters is consistent with the EC50 value obtained for the tonic block of the IFMQ3 mutant channel.[4]

Table 4: Influence of pH on Channel Block

The effect of a reduced pH, mimicking ischemic conditions, was tested on channel block.

Channel Isoform% Current at pH 7.4 (30 µM RSD 921)% Current at pH 6.4 (30 µM RSD 921)ObservationReference
rNav1.5 (Cardiac) 60 ± 5%50 ± 1%Enhanced Block[3]
rNav1.4 (Skeletal Muscle) 51 ± 2%34 ± 2%Enhanced Block[3]
rNav1.2 (Neuronal) 48 ± 6%47 ± 7%No Significant Change[3]

The blockade by RSD 921 is enhanced under acidic conditions for cardiac and skeletal muscle isoforms, a potentially beneficial property for treating arrhythmias associated with myocardial ischemia.[1][2][3]

Table 5: Opioid Receptor and Sodium Channel Binding Affinity
Receptor/Channel SiteIC50 (µM)Ki (µM)Reference
Kappa (k) Opioid Receptor 0.4 ± 0.050.2 ± 0.02[3]
Mu (m) Opioid Receptor 7.6 ± 1.20.9 ± 0.1[3]
Sodium Channel (Site 2) 6.8 ± 0.96.1 ± 0.8[3]

While RSD 921 is derived from a kappa agonist, its affinity for the kappa receptor is only moderately higher than for the sodium channel, and it lacks significant opioid activity in functional assays.[1][3]

Experimental Protocols

The characterization of RSD 921's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This is the primary method used for detailed electrophysiological characterization of RSD 921's effects on specific sodium channel isoforms.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the alpha subunit of specific rat sodium channel isoforms (e.g., rH1, rSkM1, rBIIA) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard recording solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • The oocyte is held at a negative membrane potential (e.g., -100 mV for neuronal and skeletal muscle channels, -120 mV for cardiac channels to ensure complete removal of fast inactivation).[4]

  • Tonic Block Protocol:

    • Sodium currents are evoked by depolarizing voltage steps (e.g., to -10 mV).

    • Pulses are delivered at infrequent intervals (e.g., every 6 seconds) to minimize use-dependent effects.[4]

    • RSD 921 is perfused at various concentrations, and the reduction in peak sodium current is measured.

    • Concentration-response curves are generated and fitted with the Hill equation to determine EC50 values.[4]

  • Use-Dependent Block Protocol:

    • To assess frequency dependence, trains of depolarizing pulses (e.g., 30-35 pulses) are delivered at varying frequencies (e.g., 1 Hz, 5 Hz, 30 Hz).[3][4]

    • The decline in peak current amplitude during the pulse train in the presence of RSD 921 is measured and compared to the control condition. The current amplitude for each pulse is normalized to the first pulse in the train.[4]

Radioligand Binding Studies

These assays are used to determine the binding affinity of RSD 921 for its molecular targets.

  • Target Preparation: Membranes are prepared from tissues or cells expressing the target receptor or channel (e.g., rat forebrain for opioid receptors).

  • Binding Assay:

    • The prepared membranes are incubated with a specific radioligand (e.g., [³H]U-69,593 for kappa receptors, [³H]batrachotoxinin A 20-α-benzoate for sodium channel site 2).

    • Increasing concentrations of the unlabeled competitor drug (RSD 921) are added to displace the radioligand.

    • After incubation, the bound and free radioligand are separated by filtration.

  • Data Analysis: The amount of bound radioactivity is measured, and the concentration of RSD 921 that inhibits 50% of the specific binding (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value.

Patch-Clamp Electrophysiology in Isolated Rat Myocytes

This technique allows for the study of RSD 921's effects in a native cellular environment.

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult rat hearts.

  • Whole-Cell Recording: The whole-cell patch-clamp technique is used to record ionic currents from a single myocyte. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell interior.

  • Current Measurement: The cell is voltage-clamped, and specific voltage protocols are applied to elicit and measure sodium currents (INa) and potassium currents (e.g., transient outward Ito and sustained IKsus).[1][3]

  • Drug Application: RSD 921 is applied to the bath solution, and its effects on the amplitude and kinetics of the recorded currents are determined.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of RSD 921.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_details Detailed Mechanism cluster_invivo In Vivo Validation binding Radioligand Binding (Affinity @ NaV, Opioid) oocyte Two-Electrode Voltage Clamp (Xenopus Oocytes) binding->oocyte Initial Target ID tonic Tonic Block (EC50 across isoforms) oocyte->tonic use_dep Use-Dependent Block (Frequency Effects) oocyte->use_dep kinetics Open Channel Kinetics (kon, koff) oocyte->kinetics ph_effect pH Sensitivity (Ischemia Model) oocyte->ph_effect myocyte Patch Clamp (Isolated Myocytes) ecg ECG Analysis (Antiarrhythmic Effects) myocyte->ecg Native Cell Confirmation animal Animal Models (Rat, Baboon) tonic->animal use_dep->animal animal->ecg Physiological Relevance

Caption: Experimental workflow for characterizing RSD 921's mechanism.

State_Dependent_Block Resting Resting Open Open Resting->Open Depolarization Open->Resting Deactivation Inactive Inactive Open->Inactive Fast Inactivation Blocked Open-Blocked (RSD 921) Open->Blocked Binding (kon) Inactive->Resting Repolarization Blocked->Open Unbinding (koff)

Caption: RSD 921 preferentially binds to the open state of the Na+ channel.

Use_Dependent_Block cluster_0 cluster_1 start1 Stimulus Resting Open Inactive end1 Recovery Resting Open Inactive start1:o->end1:r Sufficient time for drug unbinding start2 Stimulus Resting Open Inactive blocked Drug Binding Resting Open-Blocked Inactive start2:o->blocked:o Drug binds to open channel accum Accumulation Resting More Open-Blocked Inactive blocked:o->accum:o Next stimulus arrives before unbinding

Caption: High frequency stimulation leads to accumulation of blocked channels.

Conclusion

This compound is a potent sodium channel blocker whose mechanism of action is characterized by a preferential interaction with the open state of the channel. This leads to a pronounced use-dependent block, particularly of the cardiac sodium channel isoform rNav1.5.[3][4] The compound shows equipotent tonic block across cardiac, neuronal, and skeletal muscle isoforms, but its frequency-dependent effects are isoform-specific.[3][4] Furthermore, its blocking activity is enhanced in acidic conditions, mimicking ischemia, which may provide a therapeutic advantage.[1][2][3] The detailed kinetic and state-dependent profile of RSD 921, elucidated through rigorous electrophysiological and binding studies, provides a solid foundation for its further development as a novel antiarrhythmic or local anesthetic agent.

References

(rel)-RSD 921: A Technical Overview of its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-RSD 921 , also known as PD-123497 , is a potent voltage-gated sodium channel blocker that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, a detailed (though currently theoretical) synthesis pathway, and a summary of its key pharmacological data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the racemic mixture of the (1R,2R) and (1S,2S) enantiomers of N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide. The active enantiomer, RSD 921, is the (1R,2R)-(+) form.

IUPAC Name: (rel)-N-Methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide Chemical Formula: C₂₁H₂₈N₂OS Molecular Weight: 356.53 g/mol

The structure features a central cyclohexylamine core, substituted with a methylamino-acetamide group and a pyrrolidinyl group in a trans configuration. The acetamide nitrogen is further connected to a benzo[b]thiophene-4-yl moiety.

Synthesis Pathway

Proposed Synthesis of Key Intermediates

1. Synthesis of Benzo[b]thiophene-4-acetic acid:

The synthesis of this intermediate can be achieved through various established methods for constructing the benzo[b]thiophene ring system followed by elaboration to the acetic acid derivative. One possible route is outlined below:

A Thiophenol C Methyl 2-(phenylthio)acetate A->C NaH, THF B Methyl bromoacetate B->C E 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene C->E Heat D Polyphosphoric acid D->E G Benzo[b]thiophene E->G Wolff-Kishner reduction F Hydrazine F->G I 4-Acetylbenzo[b]thiophene G->I Friedel-Crafts acylation H Acetyl chloride, AlCl3 H->I K Benzo[b]thiophene-4-acetic acid I->K e.g., Morpholine, Sulfur J Willgerodt-Kindler reaction J->K

Figure 1: Proposed synthesis of benzo[b]thiophene-4-acetic acid.

Experimental Protocol (Hypothetical):

  • Methyl 2-(phenylthio)acetate (C): To a solution of thiophenol (A) in anhydrous tetrahydrofuran (THF), sodium hydride is added portion-wise at 0°C. After cessation of hydrogen evolution, methyl bromoacetate (B) is added, and the reaction mixture is stirred at room temperature until completion. Work-up and purification would yield the desired ester.

  • 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene (E): The ester (C) is heated with polyphosphoric acid (D) to effect an intramolecular cyclization and aromatization.

  • Benzo[b]thiophene (G): The ketone (E) is subjected to a Wolff-Kishner reduction using hydrazine (F) and a strong base to remove the carbonyl group.

  • 4-Acetylbenzo[b]thiophene (I): Benzo[b]thiophene (G) undergoes Friedel-Crafts acylation with acetyl chloride (H) in the presence of a Lewis acid like aluminum chloride to introduce the acetyl group at the 4-position.

  • Benzo[b]thiophene-4-acetic acid (K): The acetyl derivative (I) is converted to the acetic acid via the Willgerodt-Kindler reaction, for example, by heating with morpholine and sulfur, followed by hydrolysis.

2. Synthesis of (rel)-trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]amine:

This diamine intermediate can be prepared from cyclohexene oxide as a starting material.

L Cyclohexene oxide N (rel)-trans-2-(1-Pyrrolidinyl)cyclohexanol L->N M Pyrrolidine M->N Ring opening P (rel)-cis-1-Chloro-2-(1-pyrrolidinyl)cyclohexane N->P Chlorination O SOCl2 O->P R (rel)-trans-N-Methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]amine P->R SN2 substitution Q Methylamine Q->R K Benzo[b]thiophene-4-acetic acid T This compound K->T R (rel)-trans-N-Methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]amine R->T Amide bond formation S Coupling agent (e.g., DCC, EDC) S->T cluster_membrane Cell Membrane NaChannel Voltage-Gated Sodium Channel Block Channel Blockade RSD921 This compound RSD921->NaChannel Binds to open and inactivated states NoInflux Inhibition of Na+ Influx Block->NoInflux ReducedExcitability Reduced Cellular Excitability NoInflux->ReducedExcitability

A Novel Sodium Channel Blocker with Antiarrhythmic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Development of (rel)-RSD 921

This technical guide provides a comprehensive overview of the discovery and development history of this compound, a potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological profile, mechanism of action, and the experimental methodologies employed in its characterization.

Introduction and Discovery

This compound, also known as PD123,497, is the (1R,2R)-(+)-enantiomer of the racemic kappa (κ) opioid receptor agonist (±)PD117,302.[1] Its development stemmed from a systematic investigation into the enantiomers of arylacetamide compounds, which were initially explored for their opioid receptor activity.[1] While its parent compound and the corresponding (S,S) enantiomer exhibit high affinity for opioid receptors, this compound was found to have significantly lower activity at these sites.[1] Instead, preliminary studies revealed a pharmacological profile akin to that of lidocaine, suggesting its potential as a local anesthetic and antiarrhythmic agent.[1] Subsequent research has solidified its primary mechanism of action as a potent blocker of voltage-gated sodium channels.[1][2][3]

Chemical and Physical Properties

PropertyValue
IUPAC Name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride
Molecular Formula C₂₁H₂₈N₂OS
Molecular Weight 406 g/mol (hydrated hydrochloride salt)
Melting Point 147 °C
Lipid Partition Coefficient (log P) 1.59

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

Table 1: Opioid Receptor Binding Affinity [1]

Receptor SubtypeRadioligandThis compound IC₅₀ (µM)RSD920 (racemate) IC₅₀ (µM)
Mu (µ) [³H](D-Ala², N-methyl-Phe⁴, Gly-ol⁵)-enkephalin (DAMGO)7.60.01
Kappa (κ) [³H]U-69,5930.40.0004
Delta (δ) [³H]D-Pen², D-Pen⁵ enkephalin (DPDPE)> 10Not Reported

Table 2: Voltage-Gated Sodium Channel Blocking Potency [1][2]

Channel IsoformPreparationParameterValue (µM)
rNaᵥ1.5 (cardiac) Xenopus laevis oocytesEC₅₀ (tonic block)47 ± 3
rNaᵥ1.2 (neuronal) Xenopus laevis oocytesEC₅₀ (tonic block)37 ± 4
rNaᵥ1.4 (skeletal muscle) Xenopus laevis oocytesEC₅₀ (tonic block)35 ± 3
IFMQ3 mutant (non-inactivating neuronal) Xenopus laevis oocytesEC₅₀110 ± 5.5
Rat fetus cortical preparations Not specifiedIC₅₀6.1

Table 3: Use-Dependent Block of Sodium Channels at 30 Hz [1]

Channel IsoformThis compound Concentration (µM)% Block of Evoked Current
rNaᵥ1.5 (cardiac) 10081 ± 4
rNaᵥ1.4 (skeletal muscle) 10040 ± 5
rNaᵥ1.2 (neuronal) 10024 ± 3

Table 4: In Vitro Neuromuscular Preparations [1]

PreparationParameterValue (µM)
Rat diaphragm/phrenic nerve EC₅₀ (inhibition of contraction)100
Vas deferens/hypogastric nerve EC₅₀ (inhibition of contraction)15

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels.[1][3] This action is consistent with its classification as a Class I antiarrhythmic agent.[2] The blockade is state-dependent, with a preferential interaction with the open state of the sodium channel.[2] This is evidenced by the use-dependent block, which is more pronounced at higher stimulation frequencies, a characteristic that is particularly relevant for the treatment of tachyarrhythmias.[1][2] The enhanced block under ischemic conditions (low pH) further suggests its potential utility in managing arrhythmias associated with myocardial ischemia.[1][3]

In addition to sodium channel blockade, this compound has been shown to block transient and sustained outward potassium currents, although with reduced potency compared to its effects on sodium currents.[1][3] This dual ion channel blocking activity may contribute to its overall antiarrhythmic profile.

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Depolarization Decreased Rate of Depolarization (Phase 0) Na_channel->Depolarization K_channel Voltage-Gated Potassium Channel AP_Duration Prolonged Action Potential Duration K_channel->AP_Duration RSD921 This compound RSD921->Na_channel Blocks RSD921->K_channel Blocks (less potent) ERP Increased Effective Refractory Period Depolarization->ERP AP_Duration->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Signaling pathway of this compound's antiarrhythmic action.

Experimental Protocols

4.1. Radioligand Binding Assays for Opioid Receptors

  • Objective: To determine the binding affinity of this compound for mu (µ), kappa (κ), and delta (δ) opioid receptors.

  • Receptor Source: Not explicitly stated, but likely membrane preparations from cells expressing the specific opioid receptor subtypes or from brain tissue.

  • Radioligands:

    • µ-receptor: [³H](D-Ala², N-methyl-Phe⁴, Gly-ol⁵)-enkephalin (DAMGO) (2 nM)[1]

    • κ-receptor: [³H]U-69,593 (3 nM)[1]

    • δ-receptor: [³H]D-Pen², D-Pen⁵ enkephalin (DPDPE) (2 nM)[1]

  • Assay Procedure:

    • Membrane aliquots are incubated in duplicate in a total assay volume of 1 mL.

    • Incubations contain the specified radioligand and increasing concentrations of the test compound (this compound or RSD920).

    • Non-specific binding is determined in the presence of a high concentration of a selective unlabeled ligand (e.g., morphine for µ-receptors, unlabeled U-69,593 for κ-receptors).

    • Incubations are carried out at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filter strips (e.g., Whatman GF/B) to separate bound and free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC₅₀ values are calculated from the competition binding curves.

start Start prepare_reagents Prepare Radioligand, Test Compound, and Membrane Preparations start->prepare_reagents incubation Incubate at 25°C for 60 min prepare_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate IC₅₀ Values scintillation->analysis end End analysis->end

Workflow for radioligand binding assay.

4.2. Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

  • Objective: To characterize the electrophysiological effects of this compound on different isoforms of voltage-gated sodium channels.

  • Expression System: Xenopus laevis oocytes injected with cRNA encoding specific rat sodium channel isoforms (rNaᵥ1.5, rNaᵥ1.2, rNaᵥ1.4).

  • Electrophysiology:

    • A two-electrode voltage clamp is used to measure whole-cell currents.

    • Oocytes are perfused with a solution containing varying concentrations of this compound.

    • Tonic Block: Currents are evoked by infrequent depolarizing pulses from a holding potential to assess the baseline block.

    • Use-Dependent Block: Currents are evoked by a train of depolarizing pulses at a specific frequency (e.g., 30 Hz) to evaluate the frequency-dependent nature of the block.

  • Data Analysis:

    • The peak inward sodium current is measured in the absence and presence of this compound.

    • EC₅₀ values for tonic block are determined by fitting the concentration-response data to a Hill equation.

    • The percentage of current block at the end of a pulse train is used to quantify use-dependent block.

4.3. In Vivo Cardiovascular and Antiarrhythmic Studies

  • Animal Models: Rats, dogs, and baboons.[1][3]

  • Cardiovascular Parameters: Blood pressure and heart rate are monitored following intravenous administration of this compound. Electrocardiograms (ECG) are recorded to assess effects on PR and QRS intervals.[1][3]

  • Antiarrhythmic Activity:

    • Electrical Stimulation: The threshold currents required to induce extrasystoles and ventricular fibrillation are determined before and after drug administration.[1][3]

    • Coronary Artery Occlusion: The protective effects of this compound against arrhythmias induced by myocardial ischemia are evaluated.[1][3]

    • Effective Refractory Period (ERP): The ERP of cardiac tissue is measured to assess changes in myocardial excitability.[1][3]

Preclinical Development and Potential Therapeutic Applications

Preclinical studies have demonstrated that this compound possesses a promising profile as an antiarrhythmic and local anesthetic agent.[1] Its primary action as a sodium channel blocker, coupled with its use-dependent and ischemia-enhanced effects, suggests potential efficacy in treating a variety of cardiac arrhythmias.[1][2] Subacute toxicology studies in rats and dogs have indicated limited but quantifiable effects.[1] Pharmacokinetic analyses in baboons have shown that the plasma concentrations required for in vivo cardiac effects are comparable to the effective concentrations observed in in vitro assays.[1][3]

A phase I clinical trial in healthy human volunteers indicated that this compound was well-tolerated and had a half-life of approximately 10 hours, with no significant drug-related adverse effects observed within the tested dose range.[2]

Conclusion

This compound is a novel compound that has transitioned from the realm of opioid receptor research to a potential therapeutic agent for cardiac arrhythmias and local anesthesia. Its well-characterized mechanism of action as a state- and use-dependent sodium channel blocker provides a strong rationale for its continued investigation. The comprehensive preclinical data, supported by detailed in vitro and in vivo experimental evidence, underscores the potential of this compound as a valuable addition to the armamentarium of cardiovascular drugs. Further clinical development will be crucial in fully elucidating its therapeutic utility and safety profile in patient populations.

References

(rel)-RSD 921: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-RSD 921 , also known as PD-123497, is a novel, structurally unique arylbenzacetamide derivative that has demonstrated potent sodium channel blocking activity.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, quantitative properties, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Sodium Channel Blockade

This compound is classified as a Class I antiarrhythmic agent due to its primary mechanism of blocking voltage-gated sodium channels.[1][3] Its action is characterized by a preferential interaction with the open state of the Na+ channel, leading to a concentration- and use-dependent blockade.[1][3] This property suggests potential for significant local anesthetic and antiarrhythmic effects, particularly under conditions of ischemia or anoxia where cells are more depolarized.[1][3]

While its primary target is the sodium channel, this compound has also been shown to block transient and sustained outward potassium currents, although with lower potency.[4][5] Notably, it is the R,R enantiomer of the kappa (k) opioid receptor agonist PD117,302, but it lacks significant activity at opioid receptors.[4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: Tonic Block of Sodium Channel Isoforms by this compound

Channel IsoformEC50 (μM)Source
Rat Heart (rH1 / rNav1.5)47 ± 3[1][6]
Rat Skeletal Muscle (rSkM1 / rNav1.4)35 ± 3[1][6]
Rat Neuronal (rBIIA / rNav1.2)37 ± 4[1][6]
Non-inactivating Neuronal Mutant (IFMQ3)110 ± 5.5[1][3]

Table 2: Kinetic Parameters of this compound Block on IFMQ3 Mutant Channels

ParameterValueSource
kon (M-1s-1)0.11 ± 0.012 x 106[1][3]
koff (s-1)12.5 ± 2.5[1][3]
KD (μM)117 ± 31[1][3]
Recovery Time Constant from Open Channel Block (s)14 ± 2.7[1][3]

Table 3: Use-Dependent Block of Sodium Channel Isoforms by this compound at 30 Hz

Channel IsoformConcentration (μM)% BlockSource
Rat Heart (rNav1.5)10081 ± 4[6]
Rat Skeletal Muscle (rNav1.4)10040 ± 5[6]
Rat Neuronal (rNav1.2)10024 ± 3[6]

Signaling Pathway and Mechanism of Action

The interaction of this compound with the sodium channel is state-dependent, with a higher affinity for the open state. This leads to a more pronounced block at higher frequencies of channel opening (use-dependency), a characteristic particularly evident in cardiac sodium channels.[1]

G Resting Resting State (Closed) Open Open State (Active/Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactive Inactive State (Non-conducting) Open->Inactive Inactivation Blocked Blocked State (Open, Drug-bound) Open->Blocked Binding (kon) Inactive->Resting Repolarization Drug This compound Drug->Open Blocked->Open Unbinding (koff)

Caption: Proposed mechanism of this compound interaction with voltage-gated sodium channels.

Experimental Protocols

The primary experimental model for characterizing the electrophysiological properties of this compound has been the Xenopus laevis oocyte expression system coupled with a two-electrode voltage clamp.[1][3]

Two-Electrode Voltage Clamp in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

  • Mature female Xenopus laevis frogs are anesthetized.

  • Oocytes are surgically removed and defolliculated.

  • cRNA encoding the desired sodium channel α and β subunits is injected into the oocytes.

  • Oocytes are incubated to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte expressing the channel of interest is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).

  • Two microelectrodes are inserted into the oocyte: one for voltage sensing and one for current injection.

  • A voltage clamp amplifier is used to hold the oocyte membrane potential at a desired level (e.g., -100 mV).

3. Data Acquisition:

  • Voltage protocols are applied to elicit sodium currents.

  • Tonic Block Assessment: Currents are evoked by infrequent depolarizing pulses (e.g., every 6 seconds) in the absence and presence of varying concentrations of this compound to determine EC50 values.[1]

  • Use-Dependent Block Assessment: Trains of depolarizing pulses at different frequencies (e.g., 1, 5, 30 Hz) are delivered to assess the extent of phasic block.[1]

  • Data is recorded and analyzed to determine parameters such as current amplitude, inactivation kinetics, and the degree of block.

G Start Oocyte Preparation & cRNA Injection Incubation Incubation for Channel Expression Start->Incubation Recording Two-Electrode Voltage Clamp Setup Incubation->Recording Protocol Application of Voltage Protocols Recording->Protocol Data Data Acquisition & Analysis Protocol->Data Control Drug Application of This compound Protocol->Drug During Protocol Drug->Data

Caption: Experimental workflow for two-electrode voltage clamp analysis of this compound.

In Vivo Effects and Potential Therapeutic Applications

Consistent with its sodium channel blocking activity, in vivo studies in rats, dogs, and baboons have shown that this compound dose-dependently reduces blood pressure and heart rate, and prolongs the PR and QRS intervals of the ECG.[4][5] It has also demonstrated protective effects against electrically induced arrhythmias and those caused by coronary artery occlusion in rats.[4][5] These findings underscore its potential as an antiarrhythmic agent and a local anesthetic.[4][6] The blockade of sodium channels by this compound is enhanced under ischemic conditions (low pH and high extracellular potassium), further supporting its potential utility in treating cardiac arrhythmias associated with myocardial ischemia.[1][4]

References

(rel)-RSD 921: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(rel)-RSD 921 is a novel compound that has been investigated for its potential as a local anesthetic and antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels, with a secondary, less potent effect on potassium channels. Preclinical studies have demonstrated its pharmacological efficacy in animal models. This technical guide provides a detailed overview of the publicly available toxicology and safety data for this compound, compiled from peer-reviewed literature. While comprehensive proprietary data from formal regulatory submissions is not available in the public domain, this document synthesizes the existing scientific knowledge to inform research and development activities.

Introduction

This compound, a substituted arylbenzacetamide, is the (R,R)-(+) enantiomer of the racemic κ-opioid agonist (±)PD117,302. However, this compound itself lacks significant activity at opioid receptors.[1] Its pharmacological profile is primarily characterized by its potent, use-dependent blockade of sodium channels, similar to class I antiarrhythmic drugs like lidocaine.[1] The compound has shown efficacy in animal models of arrhythmia and has been evaluated in a Phase I clinical trial in healthy human volunteers.[2] Understanding the toxicological and safety profile of this compound is crucial for its potential future development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of voltage-gated sodium channels. It exhibits equipotent tonic block of cardiac, neuronal, and skeletal muscle sodium channel isoforms.[1] The blockade is enhanced under conditions of low pH (ischemia) and shows marked use-dependency, particularly for the cardiac isoform.[1] In addition to sodium channel blockade, this compound also blocks transient and sustained outward potassium currents, although with lower potency.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the primary mechanism of action of this compound on cardiac myocytes.

RSD921_Mechanism Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_influx Na+ Influx K_channel Voltage-Gated Potassium Channel K_efflux K+ Efflux RSD921 This compound RSD921->Na_channel Blocks RSD921->K_channel Blocks (less potent) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Repolarization Repolarization (Action Potential Duration) Na_influx->Depolarization Initiates K_efflux->Repolarization Contributes to

Caption: Mechanism of action of this compound on ion channels.

Non-Clinical Toxicology

Toxicology studies for this compound have been conducted in several species, including mice, rats, and dogs.

Acute Toxicity

The median lethal dose (LD50) of this compound has been determined in mice.

SpeciesRoute of AdministrationLD50 ValueReference
MouseNot Specified23 mmol/kg[3]
Subacute Toxicity

Subacute toxicology studies have been performed in rats and dogs. The available literature states that this compound had "limited but quantifiable effects" in these studies.[1] However, specific details regarding the dose levels, duration of the studies, the nature of the observed effects, and the No-Observed-Adverse-Effect-Level (NOAEL) are not publicly available.

Safety Pharmacology

In vivo safety pharmacology studies in rats, dogs, and baboons have demonstrated dose-dependent cardiovascular effects consistent with the drug's mechanism of action. These effects include:

  • Reduction in blood pressure[1]

  • Reduction in heart rate[1]

  • Prolongation of the PR and QRS intervals of the ECG[1]

Clinical Safety

A Phase I clinical trial was conducted to evaluate the safety of this compound in healthy human volunteers. The study was an open-label, ascending dose design. The available information indicates that this compound was well-tolerated in humans, with no evidence of drug-related adverse effects over the dose range tested.[2] The half-life in humans was approximately 10 hours.[2] Specific details on the dose ranges and any observed adverse events are not publicly available.

Experimental Protocols

Detailed experimental protocols for the toxicology studies of this compound are not available in the public literature. However, based on standard practices for non-clinical toxicology studies, the following provides a generalized overview of the likely methodologies employed.

General Toxicology Study Workflow

The following diagram illustrates a typical workflow for non-clinical toxicology assessment.

Toxicology_Workflow cluster_acute Acute Toxicity cluster_subacute Subacute Toxicity cluster_safety Safety Pharmacology Acute_Study Single High Dose Administration LD50_Determination LD50 Determination Acute_Study->LD50_Determination Subacute_Study Repeated Dosing (e.g., 28 days) Clinical_Observations Daily Clinical Observations Subacute_Study->Clinical_Observations CV_Assessment Cardiovascular Assessment (ECG, Blood Pressure) Pathology Histopathology Clinical_Observations->Pathology CNS_Assessment CNS Assessment CV_Assessment->CNS_Assessment Resp_Assessment Respiratory Assessment CNS_Assessment->Resp_Assessment start Test Compound (this compound) start->Acute_Study start->Subacute_Study start->CV_Assessment

Caption: Generalized workflow for non-clinical toxicology studies.

In Vitro Electrophysiology
  • Objective: To characterize the effects of this compound on specific ion channels.

  • Methodology:

    • Expression of wild-type rat heart (rH1), skeletal muscle (rSkM1), and neuronal (rBIIA) Na+ channels in Xenopus laevis oocytes.[2]

    • Use of a two-electrode voltage clamp to measure ionic currents.[2]

    • Application of this compound at various concentrations to determine the concentration-response relationship and calculate EC50 values.

    • Assessment of use-dependent block by applying trains of depolarizing pulses at different frequencies.

In Vivo Cardiovascular Assessment in Anesthetized Animals
  • Objective: To evaluate the effects of this compound on cardiovascular parameters in a living organism.

  • Methodology:

    • Anesthetize the animal (e.g., rat, dog).

    • Insert catheters for drug administration (e.g., intravenous) and blood pressure monitoring.

    • Record baseline electrocardiogram (ECG) and hemodynamic parameters.

    • Administer increasing doses of this compound.

    • Continuously monitor and record changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT).

Conclusion

The available data suggests that this compound is a potent sodium channel blocker with a secondary effect on potassium channels. In non-clinical studies, its primary toxicological findings are extensions of its pharmacological activity, namely dose-dependent cardiovascular effects. A Phase I clinical trial in healthy volunteers indicated that the compound was well-tolerated. However, a comprehensive assessment of the toxicology and safety profile of this compound is limited by the lack of publicly available detailed data from subacute and chronic toxicology studies, as well as the full results of the clinical trial. Further research and access to more detailed safety data would be necessary for a complete risk assessment for any future clinical development.

References

(rel)-RSD 921: A Technical Overview of its Binding Affinity and Interaction with Voltage-Gated Sodium Channel Nav1.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and functional interaction of the novel sodium channel blocker, (rel)-RSD 921, with the human cardiac voltage-gated sodium channel, Nav1.5. This compound has demonstrated potent inhibitory effects on Nav1.5, suggesting its potential as a therapeutic agent for cardiac arrhythmias. This document synthesizes key quantitative data from electrophysiological studies, details the experimental methodologies employed, and presents visual representations of the proposed mechanism of action and experimental workflows.

Quantitative Analysis of this compound Interaction with Nav1.5

The inhibitory potency of RSD921 on Nav1.5 channels has been quantified through electrophysiological experiments. The following tables summarize the available data, providing a basis for comparison with other known Nav1.5 blockers.

CompoundPreparationTechniqueParameterValueReference
RSD921 Isolated rat cardiac myocytesWhole-cell voltage clampIC503.8 ± 0.5 µM[1]
RSD921 Xenopus laevis oocytes expressing rNav1.5Two-electrode voltage clampEC5047 ± 3 µM[1]
LidocaineXenopus laevis oocytes expressing rNav1.5Two-electrode voltage clampEC50563 ± 22 µM[1]

Note: IC50 represents the concentration of the drug that causes 50% inhibition of the maximal response, while EC50 in this context refers to the concentration producing 50% of the maximal channel block. The data indicates that RSD921 is significantly more potent than lidocaine in blocking Nav1.5 channels expressed in Xenopus oocytes.[1]

Mechanism of Action: State-Dependent Blockade of Nav1.5

Nav1.5 channels cycle through several conformational states: resting, open, and inactivated.[2] Many sodium channel blockers exhibit state-dependent binding, showing a higher affinity for the open and/or inactivated states compared to the resting state.[2][3] This property is crucial for their therapeutic effect, as it allows for preferential targeting of rapidly firing or depolarized cells, which are characteristic of arrhythmic conditions.[4] RSD921 has been shown to exhibit marked use-dependent block of the cardiac isoform of the sodium channel, which is a hallmark of state-dependent binding.[5]

G cluster_channel_states Nav1.5 Channel States cluster_drug_interaction RSD921 Interaction Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State (Closed, Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization RSD921 RSD921 RSD921->Resting Low Affinity Binding RSD921->Open High Affinity Binding RSD921->Inactivated High Affinity Binding

Proposed state-dependent binding of RSD921 to Nav1.5.

Experimental Protocols

The characterization of RSD921's interaction with Nav1.5 channels relies on precise electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Voltage Clamp on Isolated Cardiac Myocytes

This technique is used to measure the effect of RSD921 on the sodium currents in native cardiac cells.

Objective: To determine the IC50 of RSD921 for the inhibition of sodium currents in isolated rat cardiac myocytes.

Protocol:

  • Myocyte Isolation: Ventricular myocytes are freshly isolated from rat hearts through enzymatic digestion.

  • Cell Culture: Isolated myocytes are maintained in a suitable culture medium before the experiment.

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

    • Sodium currents are elicited by applying a voltage step to 0 mV from a holding potential of -150 mV every 3 seconds.[1]

    • Series resistance compensation of at least 90% is achieved to minimize voltage errors.[1]

  • Drug Application:

    • RSD921 is applied to the bath solution at increasing concentrations (e.g., 1-30 µM).[1]

    • The effect of each concentration on the peak sodium current is recorded.

  • Data Analysis:

    • The peak sodium current amplitude at each drug concentration is measured and normalized to the control (drug-free) condition.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the drug concentration.

    • The IC50 value and the Hill coefficient are determined by fitting the data to the Hill equation: I_Na = 1 / (1 + (KA / [A])^nH).[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Rat Ventricular Myocytes B Establish Whole-Cell Patch Clamp A->B C Record Baseline Sodium Currents B->C D Bath Apply Increasing [RSD921] C->D E Record Sodium Currents at Each Concentration D->E F Measure Peak Current Inhibition E->F G Generate Concentration- Response Curve F->G H Calculate IC50 (Hill Equation) G->H

Workflow for whole-cell voltage clamp experiments.
Two-Electrode Voltage Clamp on Xenopus laevis Oocytes

This heterologous expression system allows for the study of a specific ion channel isoform in isolation.

Objective: To determine the EC50 of RSD921 for the blockade of rat Nav1.5 (rNav1.5) channels expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and prepared for cRNA injection.

  • cRNA Injection: cRNA encoding the rNav1.5 α-subunit is injected into the oocytes. The oocytes are then incubated for a period (e.g., 48 hours) to allow for channel expression.[1]

  • Electrophysiological Recording:

    • The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • The holding potential is set to -120 mV for rNav1.5.[1]

    • Currents are evoked by a 20 ms depolarization to -10 mV.[1]

    • Leak and capacitative currents are subtracted using a P/4 protocol.[1]

  • Drug Application: RSD921 is applied via the bath solution at various concentrations (e.g., 1-1000 µM).[1]

  • Data Analysis:

    • The peak sodium current at each concentration is measured.

    • The data is fitted to the Hill equation to determine the EC50 value for channel blockade.[1]

Concluding Remarks

The available data robustly demonstrates that this compound is a potent blocker of the cardiac sodium channel Nav1.5. Its significantly higher potency compared to lidocaine, a standard Class Ib antiarrhythmic, underscores its potential for further investigation in the context of cardiac arrhythmias. The observed use-dependence suggests a state-dependent mechanism of action, a desirable characteristic for antiarrhythmic drugs. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings, facilitating further exploration of this compound's therapeutic and toxicological profile. Future studies employing direct radioligand binding assays could provide further insights into the specific binding site and affinity (Kd) of this compound on the Nav1.5 channel.

References

Investigating the Enantiospecificity of RSD 921: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSD 921, the (R,R)-enantiomer of the kappa opioid receptor agonist PD117,302, demonstrates a fascinating pharmacological profile characterized by a significant separation of effects between its stereoisomers. While its parent racemate, RSD920, exhibits potent opioid receptor affinity, RSD 921 is largely devoid of opioid activity and instead functions as a potent voltage-gated sodium channel blocker. This technical guide provides an in-depth analysis of the enantiospecificity of RSD 921, focusing on its differential binding to opioid receptors and its detailed mechanism of action as a sodium channel inhibitor. Experimental data are summarized, key methodologies are detailed, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The principle of chirality is of paramount importance in drug design and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. RSD 921 is a compelling example of such stereoselectivity. It is the (R,R)-enantiomer of the synthetic compound PD117,302, the racemate of which is known as RSD920. While RSD920 is a potent kappa opioid receptor agonist, this activity is primarily attributed to the (S,S)-enantiomer. In contrast, RSD 921 displays a near-complete lack of affinity for opioid receptors but has been identified as a potent blocker of voltage-gated sodium channels, positioning it as a potential therapeutic agent for conditions such as cardiac arrhythmias and local anesthesia.

This guide will explore the enantiospecificity of RSD 921 by first examining the differential binding of its racemate and the (R,R)-enantiomer to opioid receptors. Subsequently, it will delve into the detailed electrophysiological characterization of RSD 921's interaction with various sodium channel isoforms.

Enantiospecificity at Opioid Receptors

The most striking demonstration of the enantiospecificity of the PD117,302 enantiomers is observed in their binding affinities for opioid receptors. Radioligand binding assays have been employed to determine the inhibitory concentration (IC50) of RSD 921 and its racemate, RSD920, at mu (µ) and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of RSD 921 and RSD920

CompoundReceptorIC50 (µM)
RSD 921 ((R,R)-enantiomer)Mu (µ)7.6
RSD920 (racemate)Mu (µ)0.01
RSD 921 ((R,R)-enantiomer)Kappa (κ)0.4
RSD920 (racemate)Kappa (κ)0.0004

The data clearly indicates that RSD920, which contains the (S,S)-enantiomer, has a significantly higher affinity for both mu and kappa opioid receptors compared to RSD 921. Specifically, the racemate is approximately 760-fold more potent at the mu receptor and 1000-fold more potent at the kappa receptor. This strongly suggests that the opioid activity of the racemate is predominantly driven by the (S,S)-enantiomer, while the (R,R)-enantiomer (RSD 921) is largely inactive at these receptors.

Mechanism of Action: Sodium Channel Blockade

The primary pharmacological action of RSD 921 is the blockade of voltage-gated sodium channels. This activity has been characterized across several isoforms, highlighting its potential as a Class I antiarrhythmic and local anesthetic.

Potency at Different Sodium Channel Isoforms

Electrophysiological studies using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing different rat sodium channel isoforms have determined the half-maximal effective concentration (EC50) of RSD 921.

Table 2: Potency of RSD 921 at Voltage-Gated Sodium Channel Isoforms

Channel IsoformTissue PredominanceEC50 (µM)
rNav1.5Cardiac muscle47 ± 3
rNav1.2Neuronal37 ± 4
rNav1.4Skeletal muscle35 ± 3

These results demonstrate that RSD 921 is a potent blocker of cardiac, neuronal, and skeletal muscle sodium channel isoforms with similar potencies in the mid-micromolar range.

Effect of pH on Channel Blockade

The local anesthetic and antiarrhythmic activity of many sodium channel blockers is influenced by the local pH, with enhanced potency often observed in more acidic conditions, such as those found in ischemic tissue. The effect of pH on the blocking activity of RSD 921 has been investigated.

Table 3: Effect of pH on Sodium Current Reduction by 30 µM RSD 921

Channel Isoform% Reduction at pH 7.4% Reduction at pH 6.4
rNav1.560 ± 5%50 ± 1%
rNav1.248 ± 6%47 ± 7%
rNav1.451 ± 2%34 ± 2%

Interestingly, the blocking effect of RSD 921 on the cardiac (rNav1.5) and skeletal muscle (rNav1.4) isoforms was enhanced at a more acidic pH of 6.4.

Experimental Protocols

Radioligand Binding Assays

To determine the affinity of RSD 921 and RSD920 for opioid receptors, competitive radioligand binding assays are performed.

  • Preparations: Membranes are prepared from tissues or cells expressing the opioid receptor subtypes of interest (e.g., guinea pig brain for kappa receptors, rat brain for mu receptors).

  • Assay: A specific radioligand, such as [3H]U-69,593 for kappa receptors or [3H]DAMGO for mu receptors, is incubated with the membrane preparation in the presence of varying concentrations of the test compound (RSD 921 or RSD920).

  • Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Radioligand_Binding_Workflow Membrane Membrane Preparation (with opioid receptors) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [3H]U-69,593) Radioligand->Incubation Compound Test Compound (RSD 921 or RSD920) Compound->Incubation Filtration Filtration (Separates bound from free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis Electrophysiology_Workflow Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection cRNA Injection (specific Nav channel isoform) Oocyte_Prep->cRNA_Injection Incubation Incubation (Channel Expression) cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage-Clamp Setup Incubation->Voltage_Clamp Recording Current Recording (before and after RSD 921) Voltage_Clamp->Recording Data_Analysis Data Analysis (EC50 determination) Recording->Data_Analysis Enantiomer_Specificity cluster_0 PD117,302 (Racemate) cluster_1 Enantiomers cluster_2 Primary Targets cluster_3 Pharmacological Effect RSD920 RSD920 RSD921 RSD 921 ((R,R)-enantiomer) RSD920->RSD921 separation SS_enantiomer (S,S)-enantiomer RSD920->SS_enantiomer separation Opioid_Receptors Opioid Receptors (e.g., Kappa) RSD921->Opioid_Receptors Low Affinity Na_Channels Voltage-Gated Sodium Channels RSD921->Na_Channels Potent Blocker SS_enantiomer->Opioid_Receptors High Affinity Opioid_Agonism Opioid Agonism Opioid_Receptors->Opioid_Agonism Na_Block Sodium Channel Blockade (Antiarrhythmic/Anesthetic) Na_Channels->Na_Block

(rel)-RSD 921: A Technical Guide for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-RSD 921 emerges as a potent and selective sodium channel blocker, offering a valuable tool for researchers in neuroscience, cardiology, and pharmacology. This technical guide provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying mechanisms of action, tailored for scientists and drug development professionals engaged in ion channel research.

This compound, the (R,R)-enantiomer of the kappa opioid receptor agonist PD117,302, distinguishes itself by lacking significant activity at opioid receptors, thereby providing a specific tool for investigating the role of sodium channels in various physiological and pathological processes.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, with notable state-dependent and isoform-specific effects.[2][3] This guide will delve into the quantitative data characterizing its activity, detail the experimental protocols for its use, and visualize key concepts to facilitate its application in the laboratory.

Quantitative Pharmacological Data

The efficacy and selectivity of this compound as a sodium channel blocker have been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (EC₅₀/IC₅₀) and kinetic parameters, providing a clear reference for experimental design.

Table 1: Inhibitory Potency of this compound on Voltage-Gated Sodium Channel Isoforms

Channel IsoformCell TypeExperimental ConditionEC₅₀/IC₅₀ (µM)Reference
rNav1.2 (neuronal)Xenopus laevis oocytespH 7.437 ± 4[2]
rNav1.4 (skeletal muscle)Xenopus laevis oocytespH 7.435 ± 3[2]
rNav1.5 (cardiac)Xenopus laevis oocytespH 7.447 ± 3[2]
rNav1.5 (cardiac)Isolated rat cardiac myocytes-3.8 ± 0.5[2]
IFMQ3 mutant (non-inactivating neuronal)Xenopus laevis oocytes-110 ± 5.5[3]

Table 2: Use-Dependent Blockade of Sodium Channels by this compound (100 µM)

Channel IsoformStimulation FrequencyPercent BlockadeReference
rNav1.5 (cardiac)30 Hz81 ± 4%[2]
rNav1.4 (skeletal muscle)30 Hz40 ± 5%[2]
rNav1.2 (neuronal)30 Hz24 ± 3%[2]

Table 3: Kinetic Parameters of this compound Interaction with the Open State of the IFMQ3 Mutant Channel

ParameterValueReference
kon (Association rate constant)0.11 ± 0.012 x 10⁶ M⁻¹s⁻¹[3]
koff (Dissociation rate constant)12.5 ± 2.5 s⁻¹[3]
KD (Dissociation constant)117 ± 31 µM[3]
Recovery time constant from open channel block14 ± 2.7 s⁻¹[3]

Table 4: Opioid Receptor Binding Affinity of this compound

ReceptorIC₅₀ (µM)Reference
Kappa (κ)0.4[2]
Mu (μ)7.6[2]

Mechanism of Action: State-Dependent Blockade

This compound exhibits a preferential interaction with the open state of the sodium channel.[3] This state-dependent blockade is a key feature of its mechanism and contributes to its use-dependent effects, particularly on the cardiac isoform (rNav1.5).[2] The compound produces a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation, suggesting its primary action is not on the resting state of the channel.[3]

Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Blocked Blocked State (RSD 921 Bound) Open->Blocked This compound (High Affinity) Inactivated->Resting Repolarization Blocked->Open Dissociation

Figure 1: State-dependent interaction of this compound with the voltage-gated sodium channel.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections outline the key experimental protocols cited in the literature.

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This technique is fundamental for characterizing the effects of this compound on specific sodium channel isoforms expressed in a controlled environment.

Workflow:

cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application & Data Acquisition A Harvest Oocytes from Xenopus laevis B Inject cRNA of desired Na+ channel isoform A->B C Incubate for 2-7 days B->C D Place oocyte in recording chamber C->D E Impale with two microelectrodes (Voltage and Current) D->E F Establish stable baseline recording E->F G Bath apply this compound at desired concentrations F->G H Apply voltage protocols (e.g., step depolarizations, frequency-dependence pulses) G->H I Record and analyze sodium currents H->I

Figure 2: Experimental workflow for two-electrode voltage clamp analysis in Xenopus oocytes.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and manually defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired rat sodium channel α-subunit (e.g., rNav1.2, rNav1.4, rNav1.5) and the β₁-subunit are injected into the oocytes.

  • Incubation: Oocytes are incubated at 18°C for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • Two-electrode voltage clamp is performed using a commercial amplifier. Microelectrodes are filled with 3 M KCl.

    • The holding potential is typically set to -100 mV (or -120 mV for rNav1.5 to ensure full recovery from slow inactivation).[2]

    • Sodium currents are elicited by depolarizing voltage steps.

  • Drug Application: this compound is dissolved in the external solution and bath-applied to the oocyte.

  • Data Analysis: Concentration-response curves are generated by fitting the data to the Hill equation to determine EC₅₀ values. Use-dependence is assessed by applying repetitive depolarizing pulses at different frequencies.

Whole-Cell Voltage Clamp in Isolated Rat Cardiac Myocytes

This protocol allows for the study of this compound on native sodium channels in a physiologically relevant cell type.

Workflow:

cluster_isolation Myocyte Isolation cluster_patch Patch Clamp Recording cluster_application Drug Perfusion & Analysis A Isolate heart from rat B Langendorff perfusion with collagenase-containing solution A->B C Disperse and harvest individual myocytes B->C D Transfer myocytes to recording chamber C->D E Form a gigaohm seal with a glass micropipette D->E F Rupture the cell membrane to achieve whole-cell configuration E->F G Apply voltage clamp protocols F->G H Perfuse this compound onto the myocyte G->H I Record changes in sodium current H->I J Analyze data to determine IC50 and other parameters I->J

Figure 3: Workflow for whole-cell voltage clamp experiments in isolated rat cardiac myocytes.

Detailed Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using a Langendorff perfusion system.

  • Whole-Cell Recording:

    • Myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

    • The whole-cell configuration of the patch-clamp technique is used. Patch pipettes are filled with an internal solution.

    • A commercial patch-clamp amplifier is used for voltage clamping and data acquisition.

  • Drug Application: this compound is applied to the myocytes via bath perfusion.

  • Data Analysis: The inhibition of the peak sodium current is measured at various concentrations of this compound, and the data are fitted to determine the IC₅₀ value.

Radioligand Binding Assay

This method is used to determine the binding affinity of this compound to its target receptors.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., opioid receptors).

  • Incubation: Membrane aliquots are incubated with a specific radioligand (e.g., [³H]U-69,593 for kappa receptors, [³H]DAMGO for mu receptors) and increasing concentrations of this compound.[2]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of an excess of an unlabeled ligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Signaling Pathways and Broader Implications

While this compound's primary action is direct channel blockade, its effects on sodium currents can indirectly influence numerous downstream signaling pathways that are dependent on sodium influx and membrane potential. These include pathways involved in calcium homeostasis, neurotransmitter release, and gene expression. The potent and selective nature of this compound makes it an excellent tool to dissect the contribution of specific sodium channel isoforms to these complex cellular processes.

RSD921 This compound NaChannel Voltage-Gated Sodium Channel RSD921->NaChannel Blockade NaInflux Na+ Influx NaChannel->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization CaChannel Voltage-Gated Ca2+ Channel Depolarization->CaChannel Activation CaInflux Ca2+ Influx CaChannel->CaInflux Neurotransmitter Neurotransmitter Release CaInflux->Neurotransmitter GeneExpression Gene Expression CaInflux->GeneExpression Ca2+-dependent signaling

Figure 4: Potential downstream consequences of sodium channel blockade by this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of voltage-gated sodium channels. Its well-characterized potency, isoform selectivity, and state-dependent mechanism of action, combined with its lack of significant opioid receptor activity, make it a precise probe for elucidating the roles of sodium channels in cellular excitability and signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of ion channel function and in the development of novel therapeutics.

References

(rel)-RSD 921: A Technical Guide to Molecular Targets Beyond Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-RSD 921 is a potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties. While its primary mechanism of action involves the inhibition of voltage-gated sodium channels, comprehensive pharmacological profiling reveals additional molecular targets. This technical guide provides an in-depth analysis of the off-target activities of this compound, focusing on its interaction with potassium channels. This document summarizes the available quantitative data, details the experimental methodologies used for characterization, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of the compound's complete pharmacological profile.

Introduction

This compound, the (R,R)-enantiomer of the kappa opioid agonist PD117,302, has been identified as a powerful sodium channel blocker.[1][2][3] Notably, it lacks significant activity at opioid receptors.[1][2] Its primary therapeutic potential has been investigated in the context of cardiac arrhythmias and local anesthesia.[1][3][4] However, a thorough evaluation of its molecular interactions is crucial for a complete understanding of its efficacy and potential side-effect profile. This guide focuses specifically on the molecular targets of this compound beyond its well-documented effects on sodium channels.

Off-Target Molecular Interactions: Potassium Channels

Beyond its primary activity on sodium channels, this compound has been shown to modulate the function of specific potassium channels.[1] Electrophysiological studies on rat cardiac myocytes have demonstrated that this compound blocks two key outward potassium currents: the transient outward potassium current (Ito) and the sustained outward plateau potassium current (IKsus).[1] This inhibition of repolarizing potassium currents occurs with a lower potency compared to its sodium channel blocking activity.[1]

Quantitative Data

The following table summarizes the available quantitative data on the inhibition of potassium currents by this compound. It is important to note that while concentration-dependent inhibition has been demonstrated, precise IC50 values for potassium channel blockade by this compound are not available in the reviewed literature.

Target CurrentSpeciesCell TypeConcentration (µM)% InhibitionReference
Transient Outward (Ito)RatCardiac Myocytes100Data not quantified[1]
Transient Outward (Ito)RatCardiac Myocytes300Data not quantified[1]
Sustained Outward (IKsus)RatCardiac Myocytes100Data not quantified[1]
Sustained Outward (IKsus)RatCardiac Myocytes300Data not quantified[1]

Note: The original study graphically presents the data, showing a clear reduction in current amplitude at both concentrations, but does not provide specific percentage inhibition values in the text.

Experimental Protocols

The characterization of this compound's effects on potassium channels was primarily achieved through whole-cell voltage-clamp electrophysiology on isolated cardiac myocytes.

Whole-Cell Voltage-Clamp on Isolated Rat Cardiac Myocytes

Objective: To measure the effect of this compound on the transient outward (Ito) and sustained outward (IKsus) potassium currents.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from rat hearts using standard enzymatic digestion protocols.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp technique is employed to gain electrical access to the cell's interior and control the membrane potential.

    • To isolate the potassium currents of interest, sodium channels are blocked by the inclusion of a specific inhibitor, such as tetrodotoxin (TTX), in the extracellular solution. A typical concentration used is 50 µM TTX.

  • Voltage Protocol:

    • The membrane potential is held at a negative holding potential to ensure the availability of the channels.

    • To elicit the Ito and IKsus currents, a depolarizing voltage step is applied. A representative protocol involves a pre-pulse to -150 mV for 300 milliseconds, followed by a depolarization step to +50 mV.

  • Drug Application:

    • This compound is perfused into the bath solution at the desired concentrations (e.g., 100 µM and 300 µM).

    • Currents are recorded before and after the application of the compound to determine its effect.

  • Data Analysis:

    • The peak outward current is measured to quantify Ito.

    • The current at the end of the depolarizing pulse is measured to quantify IKsus.

    • The percentage of inhibition is calculated by comparing the current amplitudes in the presence and absence of this compound.

Visualizations

Signaling Pathway

The following diagram illustrates the known molecular interactions of this compound in a cardiac myocyte, highlighting its primary and secondary targets.

cluster_Membrane Cell Membrane cluster_Channels Ion Channels cluster_Effects Cellular Effects RSD921 This compound NaV Voltage-Gated Sodium Channels RSD921->NaV Primary Target (Blockade) KV_Ito Transient Outward K+ Channels (Ito) RSD921->KV_Ito Secondary Target (Blockade) KV_IKsus Sustained Outward K+ Channels (IKsus) RSD921->KV_IKsus Secondary Target (Blockade) Depolarization Inhibition of Depolarization NaV->Depolarization Repolarization Prolongation of Repolarization KV_Ito->Repolarization KV_IKsus->Repolarization

Caption: Molecular targets of this compound in a cardiac myocyte.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for determining the effect of this compound on potassium currents.

cluster_Workflow Experimental Workflow A Isolate Rat Cardiac Myocytes B Establish Whole-Cell Patch-Clamp Configuration A->B C Perfuse with TTX-containing Extracellular Solution B->C D Apply Voltage-Clamp Protocol (Depolarizing Step) C->D E Record Baseline K+ Currents (Ito, IK_sus) D->E F Perfuse with this compound E->F G Record K+ Currents in presence of Drug F->G H Data Analysis: Compare Currents G->H

Caption: Workflow for assessing this compound effects on K+ currents.

Discussion and Conclusion

The available evidence clearly indicates that this compound, in addition to its potent sodium channel blocking activity, also inhibits the transient outward (Ito) and sustained outward (IKsus) potassium currents in cardiac myocytes. This dual ion channel blockade likely contributes to its overall electrophysiological profile, including its effects on action potential duration and effective refractory period. The blockade of repolarizing potassium currents could potentiate the antiarrhythmic effects in certain contexts but may also contribute to proarrhythmic risk under different conditions.

For drug development professionals, this off-target activity is a critical consideration. Further studies to precisely quantify the IC50 values for Ito and IKsus inhibition are warranted to establish a more complete safety and efficacy profile. Understanding the full spectrum of molecular targets is essential for predicting the clinical effects of this compound and for the development of more selective second-generation compounds. This technical guide provides a foundational understanding of the known off-target effects of this compound, based on the current scientific literature.

References

(rel)-RSD 921: A Technical Guide to Off-Target Effects and Screening Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921, also known as the R,R (+) enantiomer of the kappa-opioid receptor agonist (±)PD117,302, is a potent sodium channel blocker. Unlike its racemate, this compound exhibits a significantly reduced affinity for opioid receptors, positioning it as a compound with a more selective pharmacological profile. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with comparable potency observed across cardiac (Nav1.5), neuronal (Nav1.2), and skeletal muscle (Nav1.4) isoforms. This activity suggests its potential therapeutic application as a local anesthetic or antiarrhythmic agent.

However, a thorough understanding of a compound's off-target interactions is paramount in drug development to mitigate potential adverse effects and ensure patient safety. This technical guide provides a comprehensive overview of the known off-target effects of this compound, details the experimental protocols for its screening, and presents the available quantitative data in a structured format. Furthermore, it outlines a recommended strategy for broader off-target liability assessment, a critical step for any compound advancing through the development pipeline.

Data Presentation

The following tables summarize the available quantitative data for this compound's interactions with its primary and key off-targets.

Table 1: On-Target Activity of this compound on Voltage-Gated Sodium Channels

TargetAssay TypeSpeciesEC50 (μM)Reference
rNav1.2 (neuronal)Two-Electrode Voltage ClampRat37 ± 4[1]
rNav1.4 (skeletal muscle)Two-Electrode Voltage ClampRat35 ± 3[1]
rNav1.5 (cardiac)Two-Electrode Voltage ClampRat47 ± 3[1]

Table 2: Off-Target Activity of this compound on Opioid Receptors

TargetAssay TypeSpeciesIC50 (μM)Reference
Mu (μ) Opioid ReceptorRadioligand Binding AssayNot Specified7.6[1]
Kappa (κ) Opioid ReceptorRadioligand Binding AssayNot Specified0.4[1]
Delta (δ) Opioid ReceptorRadioligand Binding AssayNot Specified>10[1]

Table 3: Off-Target Activity of this compound on Potassium Channels

TargetAssay TypeSpeciesEffectReference
Transient outward (Ito)Voltage ClampRat Cardiac MyocytesBlockade (potency less than for sodium channels)[2]
Sustained outward (IKsus)Voltage ClampRat Cardiac MyocytesBlockade (potency less than for sodium channels)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that while a comprehensive off-target screening panel for this compound is not publicly available, the following protocols represent standard industry practices for assessing on- and off-target activities.

Two-Electrode Voltage Clamp (TEVC) for Sodium Channel Activity

This protocol is based on the methodology described by Pugsley and Goldin (1999) for characterizing the effects of this compound on sodium channels expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired rat sodium channel α-subunit (e.g., rNav1.2, rNav1.4, or rNav1.5).

  • Incubate oocytes at 18-20°C for 2-4 days in Barth's solution supplemented with antibiotics to allow for channel expression.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -60 mV to +40 mV in 10 mV increments).

  • Record sodium currents in the absence and presence of varying concentrations of this compound.

c. Data Analysis:

  • Measure the peak inward sodium current at each test potential.

  • Construct concentration-response curves by plotting the percentage of current inhibition against the concentration of this compound.

  • Fit the data to a Hill equation to determine the EC50 value.

Radioligand Binding Assay for Opioid Receptor Affinity

This generalized protocol is for determining the binding affinity of a test compound like this compound to mu (μ), delta (δ), and kappa (κ) opioid receptors.

a. Membrane Preparation:

  • Prepare cell membranes from a source rich in the opioid receptor of interest (e.g., guinea pig brain for kappa receptors, CHO cells stably expressing human opioid receptors).

  • Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

  • Wash the membrane pellet multiple times and resuspend in an assay buffer.

b. Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [3H]U-69,593 for kappa receptors, [3H]DAMGO for mu receptors, [3H]DPDPE for delta receptors) at a concentration close to its Kd.

  • Add increasing concentrations of the test compound (this compound).

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like naloxone).

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

c. Filtration and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Thallium Flux Assay for Potassium Channel Activity

This is a common high-throughput screening method to assess the functional inhibition of potassium channels.

a. Cell Preparation:

  • Use a cell line stably expressing the potassium channel of interest (e.g., HEK293 cells expressing hERG).

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

b. Dye Loading:

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This is typically done in a chloride-free buffer.

c. Compound Incubation:

  • Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified period.

d. Thallium Stimulation and Fluorescence Reading:

  • Add a stimulus buffer containing thallium (Tl+) and a potassium channel activator (if necessary to establish a baseline current) to all wells.

  • Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. As Tl+ enters the cells through open potassium channels, it binds to the dye, causing an increase in fluorescence.

e. Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Normalize the data to the positive (no inhibitor) and negative (known channel blocker) controls.

  • Construct a concentration-response curve and determine the IC50 value for channel inhibition.

Recommended Off-Target Screening Strategy

While specific off-target screening data for this compound is not publicly available, a standard approach in drug development is to profile lead compounds against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential liabilities early. A comprehensive safety pharmacology screen, such as the CEREP Safety Panel or the InVEST44 panel, is highly recommended. These panels typically include targets known to be associated with adverse drug reactions.

Key Target Classes for a Sodium Channel Blocker like this compound would include:

  • Other Ion Channels: Especially other potassium channels (e.g., hERG, KCNQ1/mink), calcium channels, and chloride channels to assess the risk of cardiac arrhythmias and other ion channel-related toxicities.

  • GPCRs: A broad panel of G-protein coupled receptors to identify any unforeseen interactions that could lead to a range of side effects.

  • Transporters: Monoamine transporters (SERT, DAT, NET) and others to assess potential neurological and cardiovascular side effects.

  • Enzymes: Key metabolic enzymes (e.g., cytochrome P450s) to evaluate potential for drug-drug interactions, and other enzymes where off-target activity could lead to toxicity.

Mandatory Visualizations

Signaling_Pathway_Sodium_Channel_Blockade cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Na_Influx Na+ Influx Na_Channel->Na_Influx Allows Reduced_Excitability Reduced Neuronal/ Myocardial Excitability Depolarization Membrane Depolarization Depolarization->Na_Channel Opens RSD_921 This compound RSD_921->Na_Channel Blocks Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Caption: Mechanism of action of this compound.

Experimental_Workflow_TEVC cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject Sodium Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Record_Baseline Record Baseline Na+ Currents TEVC_Setup->Record_Baseline Apply_RSD921 Apply this compound Record_Baseline->Apply_RSD921 Record_Treatment Record Na+ Currents with this compound Apply_RSD921->Record_Treatment Data_Analysis Measure Peak Currents Record_Treatment->Data_Analysis Concentration_Response Construct Concentration-Response Curve Data_Analysis->Concentration_Response EC50_Determination Determine EC50 Concentration_Response->EC50_Determination

Caption: Workflow for Two-Electrode Voltage Clamp.

Logical_Relationship_Screening_Strategy cluster_primary Primary Screening cluster_secondary Secondary/Safety Screening cluster_targets Panel Targets Lead_Compound This compound (Lead Compound) On_Target On-Target Activity (Sodium Channels) Lead_Compound->On_Target Opioid_Screen Opioid Receptors Lead_Compound->Opioid_Screen Potassium_Screen Potassium Channels Lead_Compound->Potassium_Screen Broad_Panel Broad Off-Target Panel (e.g., CEREP Safety Panel) Lead_Compound->Broad_Panel Other_Ion_Channels Other Ion Channels Broad_Panel->Other_Ion_Channels GPCRs GPCRs Broad_Panel->GPCRs Transporters Transporters Broad_Panel->Transporters Enzymes Enzymes Broad_Panel->Enzymes

Caption: Recommended screening cascade for this compound.

References

Methodological & Application

Application Notes and Protocols for (rel)-RSD 921 in In Vitro Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note: Contrary to the initial topic query, (rel)-RSD 921 is characterized in scientific literature as a potent sodium channel blocker , not a Kv7.2/7.3 potassium channel activator.[1][2][3][4] These application notes and protocols are therefore provided based on its established mechanism of action on voltage-gated sodium channels.

Introduction

This compound is a novel, structurally distinct compound that has been investigated as a class I anti-arrhythmic agent and a local anesthetic.[1][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[2][3][4] This document provides detailed protocols for the characterization of this compound's effects on sodium channels using in vitro patch clamp electrophysiology.

Target Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and cardiology.

Mechanism of Action

This compound exhibits a concentration- and use-dependent blockade of sodium channels.[1] It preferentially interacts with the open state of the Na+ channel.[1] The blockade is more pronounced at higher frequencies of channel activation, a characteristic feature of many Class I anti-arrhythmic drugs.[1] Studies have shown that RSD 921 produces a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation of wild-type sodium channel isoforms.[1] In addition to its effects on sodium channels, at higher concentrations, RSD 921 has also been shown to block transient and sustained outward potassium currents, although with reduced potency compared to its sodium channel blocking activity.[2][3]

Quantitative Data

The following table summarizes the quantitative data for the effects of this compound on various voltage-gated sodium channel isoforms expressed in Xenopus laevis oocytes and studied using two-electrode voltage clamp.

Channel IsoformEC50 (µM) for Tonic BlockExperimental ConditionsReference
rNav1.2 (neuronal)37 ± 4pH 7.4[2]
rNav1.4 (skeletal muscle)35 ± 3pH 7.4[2]
rNav1.5 (cardiac)47 ± 3pH 7.4[2]
IFMQ3 mutant (non-inactivating neuronal)110 ± 5.5pH 7.4[1]
Kinetic ParameterValueChannel IsoformExperimental ConditionsReference
kon (on-rate)0.11 ± 0.012 x 106 M-1s-1IFMQ3 mutantOpen channel block[1]
koff (off-rate)12.5 ± 2.5 s-1IFMQ3 mutantOpen channel block[1]
KD (dissociation constant)117 ± 31 µMIFMQ3 mutantOpen channel block[1]
Recovery time constant from open channel block14 ± 2.7 s-1IFMQ3 mutant-[1]

Experimental Protocols

Cell Preparation and Solutions

Cell Lines: HEK-293 or CHO cells stably expressing the desired sodium channel isoform (e.g., Nav1.2, Nav1.5) are suitable for these experiments. Alternatively, primary cultured neurons or cardiomyocytes can be used.

External Solution (in mM):

  • 140 NaCl

  • 4 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

  • 140 CsF

  • 10 NaCl

  • 1.1 EGTA

  • 10 HEPES

  • Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

Whole-Cell Patch Clamp Recording

Equipment:

  • Inverted microscope

  • Patch clamp amplifier and digitizer

  • Micromanipulator

  • Perfusion system

  • Data acquisition and analysis software (e.g., pCLAMP)

Procedure:

  • Culture cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage.

  • Continuously perfuse the recording chamber with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Upon contacting the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting the voltage protocols.

Voltage Protocols for Characterizing Sodium Channel Block

Tonic Block:

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV for cardiac and -100 mV for neuronal and skeletal muscle isoforms) to ensure all channels are in the closed, resting state.[2]

  • Apply a short depolarizing pulse (e.g., 20 ms to -10 mV) to elicit a peak inward sodium current.[2]

  • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.

  • Apply increasing concentrations of this compound via the perfusion system.

  • Measure the peak current at each concentration after it has reached a steady-state effect.

  • Construct a concentration-response curve and fit with the Hill equation to determine the EC50 for tonic block.

Use-Dependent (Phasic) Block:

  • Hold the cell at the same hyperpolarized potential as for tonic block.

  • Apply a train of depolarizing pulses (e.g., 30 pulses to -10 mV) at a higher frequency (e.g., 1 Hz and 30 Hz).[2]

  • Measure the peak current for each pulse in the train.

  • Perform this protocol first in the absence (control) and then in the presence of a fixed concentration of this compound (e.g., near the EC50 for tonic block).

  • The progressive decrease in peak current during the pulse train in the presence of the drug demonstrates use-dependent block.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_patch Patch Clamp cluster_recording Data Acquisition cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., HEK293 expressing Nav1.5) pipette Pipette Pulling (2-5 MΩ) cell_prep->pipette sol_prep Solution Preparation (Internal & External) sol_prep->pipette drug_prep This compound Stock & Working Dilutions drug_app Apply this compound (Increasing Concentrations) drug_prep->drug_app giga_seal Gigaohm Seal Formation (>1 GΩ) pipette->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Establish Baseline Current (Control) whole_cell->baseline baseline->drug_app voltage_proto Apply Voltage Protocols (Tonic & Use-Dependent) drug_app->voltage_proto measure Measure Peak Currents voltage_proto->measure curve_fit Concentration-Response Curve (EC50 Calculation) measure->curve_fit use_dep Analyze Use-Dependence measure->use_dep

Caption: Workflow for patch clamp analysis of this compound.

Signaling Pathway: Use-Dependent Sodium Channel Block

use_dependent_block cluster_info Mechanism of Use-Dependence resting Resting State open Open State resting->open Depolarization open->resting Deactivation inactivated Inactivated State open->inactivated Inactivation drug_bound Drug-Bound (Blocked) open->drug_bound RSD 921 (High Affinity) inactivated->resting Repolarization (Recovery) drug_bound->open Slow Unbinding info RSD 921 preferentially binds to the open state. With repeated depolarizations (high frequency), more channels enter the open state, leading to cumulative block as unbinding is slow.

Caption: State-dependent block of Na+ channels by this compound.

References

Determining the EC50 of (rel)-RSD 921 in Xenopus Oocytes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals with experience in molecular biology, electrophysiology, and pharmacology.

Introduction: (rel)-RSD 921 is a novel compound with known activity as a sodium channel blocker.[1][2] Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic agent. The Xenopus laevis oocyte expression system, coupled with the two-electrode voltage-clamp (TEVC) technique, provides a robust and reliable platform for characterizing the pharmacological properties of ion channel modulators like this compound.[3][4][5] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound on voltage-gated sodium channels expressed in Xenopus oocytes.

Data Presentation

Table 1: Reported EC50 Values of this compound on Rat Voltage-Gated Sodium Channel Isoforms Expressed in Xenopus laevis Oocytes.

Channel IsoformEC50 (µM)
rNav1.237 ± 4
rNav1.435 ± 3
rNav1.547 ± 3

Data obtained from Pugsley & Goldin (1999).[6]

Experimental Protocols

This section details the key experimental procedures for determining the EC50 of this compound.

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Surgically harvest oocyte lobes from a mature female Xenopus laevis frog.

  • Defolliculation: Incubate the oocyte clusters in a calcium-free OR-2 solution containing 2 mg/mL collagenase type I for 1-2 hours with gentle agitation to remove the follicular layer.

  • Selection: Manually select healthy, stage V-VI oocytes with a clear separation between the animal and vegetal poles.

  • Incubation: Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 18°C.

cRNA Preparation and Injection
  • cRNA Synthesis: Synthesize capped complementary RNA (cRNA) encoding the desired sodium channel subunit(s) (e.g., rNav1.2, rNav1.4, or rNav1.5) using an in vitro transcription kit.

  • cRNA Injection: Inject each oocyte with 50 nL of the prepared cRNA solution (typically at a concentration of 0.1-1.0 µg/µL) into the cytoplasm.

  • Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.

Two-Electrode Voltage-Clamp (TEVC) Recordings
  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.[3]

  • Oocyte Impalement: Place a single oocyte in the recording chamber perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and the other for current injection.[7]

  • Voltage Protocol: Clamp the oocyte membrane potential at a holding potential of -80 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 50 ms).

  • Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in the recording solution. Apply a range of this compound concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the peak inward sodium current at each concentration of this compound. Ensure a stable baseline recording before and after drug application.

Data Analysis and EC50 Determination
  • Data Normalization: Normalize the peak sodium current at each this compound concentration to the maximal current recorded in the absence of the compound (control).

  • Concentration-Response Curve: Plot the normalized current as a function of the logarithm of the this compound concentration.

  • EC50 Calculation: Fit the concentration-response data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 value.[8][9] The equation is as follows:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    Where:

    • Y is the normalized response.

    • X is the logarithm of the compound concentration.

    • Bottom is the minimum normalized response.

    • Top is the maximum normalized response.

    • LogEC50 is the logarithm of the concentration that gives a response halfway between Bottom and Top.

    • HillSlope describes the steepness of the curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for EC50 determination.

G cluster_0 Mechanism of Action RSD921 This compound NaV_Channel Voltage-Gated Sodium Channel (NaV) RSD921->NaV_Channel Binds to Block Block Na_ion Na+ Ion Influx Na_ion->NaV_Channel Passes through Cell_Membrane Cell Membrane Block->NaV_Channel Inhibits

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

G cluster_workflow Experimental Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation cRNA_Inject 2. Sodium Channel cRNA Injection Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (2-7 days) cRNA_Inject->Incubation TEVC 4. Two-Electrode Voltage-Clamp (TEVC) Incubation->TEVC Drug_App 5. Application of This compound TEVC->Drug_App Data_Analysis 6. Data Analysis & EC50 Determination Drug_App->Data_Analysis

Caption: Experimental workflow for determining the EC50 of this compound.

References

Application Notes and Protocols for (rel)-RSD 921 In Vivo Studies in Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921 is a novel compound that has demonstrated antiarrhythmic properties in preclinical studies. As a potent sodium channel blocker, it holds promise for the treatment of cardiac arrhythmias.[1][2] These application notes provide detailed protocols for investigating the in vivo efficacy of this compound in two established rat models of arrhythmia: electrical stimulation-induced arrhythmia and ischemia-induced arrhythmia following coronary artery occlusion. The provided methodologies and data presentation guidelines are intended to facilitate the design and execution of robust preclinical studies.

Mechanism of Action: Sodium Channel Blockade

This compound is a class I antiarrhythmic agent that primarily exerts its effect by blocking fast sodium channels (NaV1.5) in cardiomyocytes.[3] This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to several key electrophysiological changes that contribute to its antiarrhythmic effect:

  • Decreased Rate of Depolarization: By blocking sodium channels, this compound slows the rate of depolarization of the cardiac action potential (decreased Vmax).

  • Reduced Conduction Velocity: The slowed depolarization translates to a reduced conduction velocity of the electrical impulse throughout the heart. This can interrupt re-entrant circuits, which are a common mechanism for many types of arrhythmias.

  • Increased Effective Refractory Period: this compound has been shown to prolong the effective refractory period (ERP) of cardiac tissue.[1][2] This makes the tissue less excitable and less likely to propagate premature beats that can trigger arrhythmias.

The following diagram illustrates the signaling pathway of this compound's action on a cardiomyocyte.

cluster_membrane Cardiomyocyte Membrane NaChannel_closed Na+ Channel (Resting) NaChannel_open Na+ Channel (Open) NaChannel_closed->NaChannel_open Activation NaChannel_inactive Na+ Channel (Inactive) NaChannel_open->NaChannel_inactive Inactivation Na_Influx Na+ Influx NaChannel_open->Na_Influx NaChannel_inactive->NaChannel_closed Recovery Increased_ERP Increased Effective Refractory Period NaChannel_inactive->Increased_ERP RSD921 This compound RSD921->NaChannel_open Blocks RSD921->NaChannel_inactive Blocks Depolarization Depolarization (Action Potential Phase 0) Repolarization Repolarization Reduced_Vmax Decreased Vmax (Slower Depolarization) Na_Influx->Reduced_Vmax Reduced_CV Reduced Conduction Velocity Reduced_Vmax->Reduced_CV Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_CV->Antiarrhythmic_Effect Increased_ERP->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound on cardiac sodium channels.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables to allow for easy comparison between treatment groups. The following are examples of tables that can be used to present data from the described arrhythmia models.

Table 1: Effect of this compound on Electrically-Induced Arrhythmia Thresholds in Rats

Treatment GroupDose (mg/kg, i.v.)nVentricular Fibrillation Threshold (VFT) (mA)Effective Refractory Period (ERP) (ms)
Vehicle (Saline)-10[Mean ± SEM][Mean ± SEM]
This compound110[Mean ± SEM][Mean ± SEM]
This compound310[Mean ± SEM][Mean ± SEM]
This compound1010[Mean ± SEM][Mean ± SEM]

Table 2: Effect of this compound on Ischemia-Induced Arrhythmias in Rats

Treatment GroupDose (mg/kg, i.v.)nIncidence of Ventricular Fibrillation (%)Duration of Ventricular Tachycardia (s)Arrhythmia Score
Sham + Vehicle-10[Value][Mean ± SEM][Mean ± SEM]
Ischemia + Vehicle-10[Value][Mean ± SEM][Mean ± SEM]
Ischemia + this compound110[Value][Mean ± SEM][Mean ± SEM]
Ischemia + this compound310[Value][Mean ± SEM][Mean ± SEM]
Ischemia + this compound1010[Value][Mean ± SEM][Mean ± SEM]

Experimental Protocols

Electrical Stimulation-Induced Arrhythmia Model in Rats

This model is used to assess the effect of a compound on the vulnerability of the heart to electrically induced ventricular fibrillation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Ventilator

  • ECG recording system

  • Bipolar stimulating electrode

  • Constant current stimulator

  • This compound

  • Vehicle (e.g., saline)

Protocol:

  • Anesthetize the rat and ensure a surgical plane of anesthesia is reached.

  • Intubate the rat and provide artificial ventilation.

  • Insert ECG leads to monitor cardiac activity.

  • Administer this compound or vehicle intravenously (i.v.) via a cannulated tail vein. Allow for a 5-10 minute drug equilibration period.

  • Introduce a bipolar stimulating electrode into the right ventricle via the right jugular vein.

  • Determine the Ventricular Fibrillation Threshold (VFT):

    • Deliver a train of electrical pulses (e.g., 50 Hz for 2 seconds) to the endocardium.

    • Start with a low current (e.g., 1 mA) and increase the current in a stepwise manner (e.g., by 1 mA increments) until sustained ventricular fibrillation is induced.

    • The VFT is the minimum current required to induce ventricular fibrillation.

  • Record the VFT for each animal.

  • Euthanize the animal at the end of the experiment.

Start Start Anesthesia Anesthetize and Ventilate Rat Start->Anesthesia ECG ECG Monitoring Anesthesia->ECG DrugAdmin Administer this compound or Vehicle (i.v.) ECG->DrugAdmin Electrode Insert Stimulating Electrode into Right Ventricle DrugAdmin->Electrode Stimulation Deliver Electrical Pulse Train Electrode->Stimulation CheckVF Sustained Ventricular Fibrillation? Stimulation->CheckVF IncreaseCurrent Increase Stimulus Current CheckVF->IncreaseCurrent No RecordVFT Record Ventricular Fibrillation Threshold (VFT) CheckVF->RecordVFT Yes IncreaseCurrent->Stimulation End End RecordVFT->End

Caption: Experimental workflow for the electrical stimulation-induced arrhythmia model.

Ischemia-Induced Arrhythmia Model (Coronary Artery Occlusion) in Rats

This model mimics the clinical scenario of myocardial infarction and is used to evaluate the efficacy of a drug in preventing arrhythmias that arise from myocardial ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Ventilator

  • ECG recording system

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

  • This compound

  • Vehicle (e.g., saline)

Protocol:

  • Anesthetize the rat and ensure a surgical plane of anesthesia is reached.

  • Intubate the rat and provide artificial ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Place a ligature (e.g., 6-0 silk suture) around the left anterior descending (LAD) coronary artery.

  • Allow the animal to stabilize for a period of 15-30 minutes.

  • Administer this compound or vehicle intravenously (i.v.) via a cannulated tail vein.

  • After a 5-10 minute drug equilibration period, induce regional myocardial ischemia by tightening the ligature to occlude the LAD.

  • Record the ECG continuously for a set period (e.g., 30 minutes) to monitor for the occurrence of ventricular arrhythmias (ventricular tachycardia and ventricular fibrillation).

  • At the end of the occlusion period, the ligature can be released to study reperfusion-induced arrhythmias (optional).

  • Analyze the ECG recordings to determine the incidence and duration of arrhythmias.

  • Euthanize the animal at the end of the experiment.

Start Start Anesthesia Anesthetize and Ventilate Rat Start->Anesthesia Thoracotomy Perform Left Thoracotomy Anesthesia->Thoracotomy Ligation Place Ligature around LAD Coronary Artery Thoracotomy->Ligation Stabilization Stabilization Period Ligation->Stabilization DrugAdmin Administer this compound or Vehicle (i.v.) Stabilization->DrugAdmin Occlusion Occlude LAD Coronary Artery DrugAdmin->Occlusion ECG_Recording Continuous ECG Recording Occlusion->ECG_Recording Analysis Analyze Arrhythmia Incidence and Duration ECG_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the ischemia-induced arrhythmia model.

References

Application Notes and Protocols for Efficacy Testing of (rel)-RSD 921 as a Local Anesthetic in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921 is a novel compound identified as a potent sodium channel blocker, suggesting its potential as a local anesthetic and anti-arrhythmic agent.[1][2][3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, a hallmark of local anesthetics, with some activity also reported on potassium channels.[2][3] Efficacy studies in rodent models are crucial for characterizing its anesthetic properties, including potency, duration of action, and sensory versus motor block selectivity.

These application notes provide detailed protocols for assessing the local anesthetic efficacy of this compound in rodents using established behavioral and nerve block models.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics like this compound exert their effects by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane cluster_in Intracellular cluster_out Extracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx (Blocked) Na_channel->Na_ion_in Blockade Action_Potential Action Potential Propagation Na_channel->Action_Potential Required for RSD921 This compound RSD921->Na_channel Binds to channel Na_ion_out Na+ Nerve_Conduction_Block Nerve Conduction Block Action_Potential->Nerve_Conduction_Block Inhibition of Analgesia Local Anesthesia (Analgesia) Nerve_Conduction_Block->Analgesia Leads to

Figure 1: Signaling pathway of this compound in inducing local anesthesia.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Sodium Channel Blocking Potency of this compound

Sodium Channel IsoformEC50 (µM)
rNav1.5 (cardiac)47 ± 3
rNav1.2 (neuronal)37 ± 4
rNav1.4 (skeletal muscle)35 ± 3
IFMQ3 mutant (non-inactivating)110 ± 5.5

Data from studies on channels expressed in Xenopus laevis oocytes.[1][2]

Table 2: In Vivo Local Anesthetic Testing of this compound in Mice

CompoundConcentration (%)Anesthetic Effect
This compound0.05Not specified
0.1Positive response (tail flick)
0.2Positive response (tail flick)
0.4Positive response (tail flick)
1.0Positive response (tail flick)
Lidocaine0.1Positive response (tail flick)
0.2Positive response (tail flick)
0.5Positive response (tail flick)
1.0Positive response (tail flick)

Data from pin-prick test in mice, where a positive response indicates a tail flick, suggesting the absence of complete anesthesia at the tested time point.[2]

Experimental Protocols

The following are detailed protocols for assessing the local anesthetic efficacy of this compound in rodents.

Tail-Flick Test for Sensory Block Assessment

This test measures the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus, providing an indication of sensory nerve blockade.[5][6][7][8][9]

Tail_Flick_Workflow start Start acclimatize Acclimatize Animal start->acclimatize baseline Measure Baseline Tail-Flick Latency acclimatize->baseline injection Subcutaneous Injection of This compound or Vehicle at Tail Base baseline->injection test_latency Measure Tail-Flick Latency at Pre-determined Intervals injection->test_latency recovery Continue Testing until Latency Returns to Baseline test_latency->recovery Repeat end End recovery->end

Figure 2: Experimental workflow for the Tail-Flick Test.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • This compound solutions at various concentrations

  • Vehicle control (e.g., saline)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatization: Acclimatize the animal to the testing environment and restrainer to minimize stress.

  • Baseline Measurement: Determine the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer a subcutaneous injection of the this compound solution or vehicle control near the base of the tail.

  • Post-Injection Testing: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) after injection, measure the tail-flick latency.

  • Data Analysis: The duration of sensory block is defined as the time until the tail-flick latency returns to baseline levels.

Von Frey Test for Mechanical Threshold Assessment

This test determines the mechanical withdrawal threshold of the hind paw in response to calibrated von Frey filaments, assessing the blockade of sensory nerve fibers that transmit mechanical stimuli.[10][11][12][13][14]

Von_Frey_Workflow start Start acclimatize Acclimatize Animal in Plexiglass Chamber on Wire Mesh start->acclimatize baseline Determine Baseline Paw Withdrawal Threshold acclimatize->baseline injection Intraplantar Injection of This compound or Vehicle baseline->injection test_threshold Measure Paw Withdrawal Threshold at Pre-determined Intervals injection->test_threshold recovery Continue Testing until Threshold Returns to Baseline test_threshold->recovery Repeat end End recovery->end Sciatic_Nerve_Block_Workflow start Start anesthetize Anesthetize Animal start->anesthetize expose_nerve Surgically Expose Sciatic Nerve anesthetize->expose_nerve injection Inject this compound or Vehicle around Nerve expose_nerve->injection suture Suture Incision injection->suture assess_motor Assess Motor Function (e.g., Grip Strength) suture->assess_motor assess_sensory Assess Sensory Function (e.g., Paw Withdrawal to Thermal Stimulus) suture->assess_sensory recovery Monitor until Full Recovery of Function assess_motor->recovery assess_sensory->recovery end End recovery->end

References

Application Notes and Protocols for (rel)-RSD 921 in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921 is a novel compound that has demonstrated significant activity as a sodium channel blocker.[1][2] This characteristic makes it a compound of interest for cardiovascular research, particularly in the context of cardiac arrhythmias and ischemia.[1][2] The isolated Langendorff heart preparation is a cornerstone ex vivo model in cardiovascular pharmacology, providing a controlled environment to study the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. These application notes provide detailed protocols for utilizing this compound in isolated Langendorff heart preparations to investigate its cardiac effects.

Mechanism of Action

This compound primarily acts as a blocker of voltage-gated sodium channels in cardiomyocytes.[1][2] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization. Additionally, this compound has been shown to block transient and sustained outward potassium currents, although with less potency than its sodium channel blockade.[1][2] Under ischemic conditions, characterized by low pH and high extracellular potassium, the sodium channel blocking effects of this compound are enhanced.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiac parameters in isolated rat hearts perfused via the Langendorff method.

Table 1: Dose-Dependent Effects of this compound on Cardiac Parameters under Normal Perfusion Conditions

Concentration (µM)Change in PR Interval (%)Change in QRS Interval (%)Change in Left Ventricular Pressure (%)Change in Heart Rate (%)
1~5~2~-5~-2
3~15~8~-15~-8
10~30~20~-35~-20
30~50~40~-60~-40
100~75~65~-85~-60

Data synthesized from graphical representations in "Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker". The values are approximate percentages of change from control after 5 minutes of drug exposure in a normal PIPES buffer (pH 7.4, K+ 3.4 mM) at 35°C. For precise data, refer to the original publication.

Table 2: Effect of this compound on PR Interval under Normal vs. Ischemic Conditions

Concentration (µM)Change in PR Interval (%) - Normal BufferChange in PR Interval (%) - Ischemic Buffer
1~5~10
3~15~25
10~30~50
30~50~80
100~75~110

Data synthesized from graphical representations in "Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker". The values are approximate percentages of change from control after 5 minutes of drug exposure. Normal buffer: pH 7.4, K+ 3.4 mM PIPES buffer at 35°C. Ischemic buffer: pH 6.4, K+ 10.1 mM PIPES buffer at 35°C. For precise data, refer to the original publication.

Experimental Protocols

Protocol 1: Isolated Langendorff Heart Preparation

This protocol outlines the standard procedure for isolating and perfusing a rodent heart.

Materials:

  • Rodent (rat or guinea pig)

  • Heparin solution (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital)

  • Ice-cold Krebs-Henseleit buffer (see composition below)

  • Langendorff apparatus (including perfusion reservoir, cannula, water jacket for temperature control, and appropriate tubing)

  • Surgical instruments (scissors, forceps, hemostats)

  • Suture thread

Krebs-Henseleit Buffer Composition (in mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl2: 2.5

  • KH2PO4: 1.2

  • MgSO4: 1.2

  • NaHCO3: 25

  • Glucose: 11

  • Gassed with 95% O2 / 5% CO2 to maintain pH 7.4

Procedure:

  • Anesthetize the animal and administer heparin intravenously to prevent coagulation.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Identify the aorta and carefully cannulate it onto the Langendorff apparatus cannula, ensuring no air bubbles are introduced into the system.

  • Secure the aorta to the cannula with a suture.

  • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

  • The heart should resume beating within a few minutes.

  • Allow the heart to stabilize for a period of 20-30 minutes before commencing experimental protocols. During this time, monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

Protocol 2: Administration of this compound and Data Acquisition

This protocol describes the administration of this compound to the isolated heart and the recording of physiological data.

Materials:

  • Isolated, perfused, and stabilized heart from Protocol 1

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, and then diluted in the perfusion buffer)

  • Infusion pump for drug delivery

  • Data acquisition system to record:

    • Electrocardiogram (ECG) to measure PR and QRS intervals

    • Intraventricular balloon catheter and pressure transducer to measure left ventricular pressure (LVP)

    • Flowmeter to measure coronary flow

Procedure:

  • Following the stabilization period, record baseline cardiac parameters for at least 10 minutes.

  • Prepare a series of concentrations of this compound in the perfusion buffer.

  • Introduce the lowest concentration of this compound into the perfusion line via an infusion pump at a constant rate.

  • Allow the drug to equilibrate for a set period (e.g., 5-10 minutes) at each concentration.

  • Record all cardiac parameters continuously.

  • Incrementally increase the concentration of this compound, allowing for an equilibration period at each step, to generate a dose-response curve.

  • After the final concentration, perform a washout period by perfusing with drug-free buffer to observe any reversal of effects.

Protocol 3: Investigating the Effects of this compound under Simulated Ischemic Conditions

This protocol details how to modify the perfusion conditions to simulate ischemia and evaluate the effects of this compound.

Materials:

  • All materials from Protocols 1 and 2

  • Ischemic perfusion buffer

Ischemic Perfusion Buffer Composition:

  • Modified PIPES buffer with pH adjusted to 6.4 and extracellular potassium concentration increased to 10.1 mM.[1]

Procedure:

  • Follow the steps for isolating and stabilizing the heart as described in Protocol 1, using the standard Krebs-Henseleit buffer.

  • Record baseline data in the normal buffer.

  • Switch the perfusion to the ischemic buffer. This will induce changes in cardiac function characteristic of ischemia.

  • Allow the heart to stabilize in the ischemic buffer for a defined period.

  • Administer this compound in a dose-dependent manner as described in Protocol 2, while maintaining perfusion with the ischemic buffer.

  • Record all cardiac parameters to assess the effects of this compound under these simulated pathological conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Heart Preparation cluster_exp Experimental Protocol cluster_ischemia Ischemia Protocol (Optional) animal Anesthetize Animal & Heparinize excision Excise Heart animal->excision cannulation Cannulate Aorta excision->cannulation stabilization Stabilize on Langendorff (20-30 min) cannulation->stabilization baseline Record Baseline Data (10 min) stabilization->baseline switch_buffer Switch to Ischemic Buffer stabilization->switch_buffer drug_admin Administer this compound (Dose-Response) baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq washout Washout with Drug-Free Buffer data_acq->washout ischemia_stabilization Stabilize in Ischemic Buffer switch_buffer->ischemia_stabilization ischemia_drug_admin Administer this compound ischemia_stabilization->ischemia_drug_admin

Caption: Experimental workflow for studying this compound in an isolated Langendorff heart preparation.

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects RSD921 This compound Na_channel Voltage-Gated Na+ Channel RSD921->Na_channel Blocks K_channel Voltage-Gated K+ Channel RSD921->K_channel Blocks (less potent) Na_influx Decreased Na+ Influx Na_channel->Na_influx Repolarization Altered Repolarization K_channel->Repolarization Depolarization Slower Phase 0 Depolarization Na_influx->Depolarization PR_QRS Prolonged PR & QRS Intervals Depolarization->PR_QRS Contractility Decreased Contractility Depolarization->Contractility Repolarization->Contractility

Caption: Signaling pathway of this compound in cardiomyocytes.

References

Application Note & Protocol: A Cell-Based Fluorescence Assay for High-Throughput Screening of (rel)-RSD 921 and Novel Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a range of pathophysiological conditions, including cardiac arrhythmias, epilepsy, and chronic pain.[1] (rel)-RSD 921 is a potent sodium channel blocker that has demonstrated activity against cardiac (Nav1.5), neuronal (Nav1.2), and skeletal muscle (Nav1.4) isoforms.[2] It exhibits a state-dependent mechanism of action, preferentially binding to the open state of the channel.[3][4] The development of robust and scalable cell-based assays is essential for the screening and characterization of new chemical entities that target these channels. This application note provides a detailed protocol for a fluorescence-based membrane potential assay, a method well-suited for high-throughput screening (HTS) of compounds like this compound.

Assay Principle

This assay indirectly measures the activity of voltage-gated sodium channels by detecting changes in cellular membrane potential. In this system, cells stably expressing a specific sodium channel isoform are first loaded with a fluorescent membrane potential-sensitive dye. To overcome the rapid inactivation of sodium channels at resting membrane potential, a channel activator, such as veratridine, is used to promote a prolonged open state.[5] The resulting influx of Na+ ions through the open channels leads to depolarization of the cell membrane. This change in membrane potential is detected by the fluorescent dye, causing a measurable change in its fluorescence intensity. Inhibitors of the sodium channel, such as this compound, will prevent or reduce this veratridine-induced depolarization, resulting in a diminished fluorescence signal. This allows for the quantification of inhibitor potency and the screening of large compound libraries.

Signaling Pathway

Signaling_Pathway cluster_cell Cell Membrane Nav Voltage-Gated Sodium Channel (e.g., Nav1.5) Na_in Na+ Influx Nav->Na_in Allows Veratridine Veratridine (Activator) Veratridine->Nav Binds and opens RSD921 This compound (Inhibitor) RSD921->Nav Blocks Depolarization Membrane Depolarization Na_in->Depolarization Causes Fluorescence Increased Fluorescence Depolarization->Fluorescence Detected as

Mechanism of the fluorescence-based membrane potential assay for sodium channel blockers.

Materials and Reagents

ReagentSupplierCat. No.
HEK293 cells stably expressing human Nav1.5Charles RiverCT6207
HEK293 cells stably expressing human Nav1.2Charles RiverN/A
HEK293 cells stably expressing human Nav1.4N/AN/A
DMEM, high glucose, GlutaMAX™Gibco10566016
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Geneticin® (G418 Sulfate)Gibco10131035
TrypLE™ Express EnzymeGibco12604013
FLIPR® Membrane Potential Assay KitMolecular DevicesR8034
VeratridineSigma-AldrichV5754
This compoundN/AN/A
TetrodotoxinAbcamab120054
LidocaineSigma-AldrichL7757
Black, clear-bottom 96-well or 384-well microplatesCorning3712
Hanks' Balanced Salt Solution (HBSS)Gibco14025092
HEPESGibco15630080

Experimental Protocol

Cell Culture and Plating
  • Culture HEK293 cells stably expressing the desired sodium channel isoform (e.g., Nav1.5) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) for selection.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • On the day before the assay, harvest cells using TrypLE™ Express and resuspend in culture medium.

  • Plate the cells in black, clear-bottom 96-well or 384-well microplates at a density of 20,000-50,000 cells per well.

  • Incubate the plates overnight to allow for cell attachment.

Compound Preparation
  • Prepare a stock solution of this compound and control compounds (e.g., tetrodotoxin, lidocaine) in 100% DMSO.

  • Perform serial dilutions of the stock solutions in assay buffer (HBSS with 20 mM HEPES, pH 7.4) to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

Dye Loading
  • Prepare the FLIPR® Membrane Potential Assay dye solution according to the manufacturer's instructions in the provided assay buffer.

  • Remove the culture medium from the cell plates and add the dye solution to each well.

  • Incubate the plates for 30-60 minutes at 37°C, protected from light.

Assay Procedure
  • Prepare a stock solution of veratridine in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

  • Using a fluorescent plate reader equipped with an automated liquid handling system (e.g., FlexStation® or FLIPR®), perform the following steps: a. Acquire a baseline fluorescence reading for 10-20 seconds. b. Add the serially diluted compounds (including this compound and controls) to the respective wells and incubate for a short period (e.g., 2-5 minutes). c. Add the veratridine solution to all wells to stimulate the sodium channels. d. Immediately begin kinetic fluorescence readings for 2-5 minutes.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Plating Compound_Prep 2. Compound Preparation Dye_Loading 3. Dye Loading Baseline 4a. Baseline Fluorescence Reading Dye_Loading->Baseline Compound_Add 4b. Compound Addition Baseline->Compound_Add Veratridine_Add 4c. Veratridine Addition & Stimulation Compound_Add->Veratridine_Add Kinetic_Read 4d. Kinetic Fluorescence Reading Veratridine_Add->Kinetic_Read Data_Normalization 5. Data Normalization Kinetic_Read->Data_Normalization Dose_Response 6. Dose-Response Curve Generation Data_Normalization->Dose_Response IC50_Calc 7. IC50 Calculation Dose_Response->IC50_Calc

High-throughput screening workflow for sodium channel modulators.

Data Analysis and Presentation

  • Data Normalization: The raw fluorescence data should be normalized. The response in wells with vehicle control (no compound) represents 100% activity (maximal depolarization), and the response in wells with a high concentration of a potent inhibitor (e.g., tetrodotoxin) or no veratridine stimulation represents 0% activity (baseline). The percent inhibition for each compound concentration can be calculated as follows:

    % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_min) / (Fluorescence_max - Fluorescence_min))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to generate dose-response curves.

  • IC50 Determination: From the dose-response curves, determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the veratridine-induced fluorescence signal.

Quantitative Data Summary

The following tables present representative data for this compound and other known sodium channel blockers. Note that the IC50 values for this compound were determined by electrophysiology, a direct measure of ion channel currents, while the data for the control compounds are from fluorescence-based membrane potential assays.

Table 1: Potency of this compound on Different Sodium Channel Isoforms (Electrophysiology Data)

CompoundIsoformAssay TypePotency (EC50)Reference
This compoundrNav1.5 (cardiac)Tonic Block47 ± 3 µM[2]
This compoundrNav1.2 (neuronal)Tonic Block37 ± 4 µM[2]
This compoundrNav1.4 (skeletal)Tonic Block35 ± 3 µM[2]

Table 2: Potency of Control Sodium Channel Blockers in a Fluorescence-Based Membrane Potential Assay (Nav1.5)

CompoundMechanismPotency (IC50)
TetrodotoxinPotent Blocker~6.2 µM
LidocaineUse-dependent Blocker~52.4 µM

Note: The potency of lidocaine can vary depending on the assay conditions due to its use-dependent nature.

Conclusion

The fluorescence-based membrane potential assay described in this application note provides a robust, sensitive, and high-throughput method for the screening and characterization of sodium channel modulators like this compound. This assay format is amenable to automation and can be readily implemented in drug discovery campaigns to identify novel therapeutic agents targeting voltage-gated sodium channels.

References

(rel)-RSD 921 solution preparation and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921, also known as RSD-921 or PD-123497, is a potent sodium channel antagonist.[1] It is the (R,R)-enantiomer of the kappa-opioid agonist PD-117,302 but lacks significant activity at opioid receptors.[2] this compound has demonstrated efficacy as a local anesthetic and shows potential for the treatment of cardiac arrhythmias.[2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells. This document provides detailed protocols for the preparation and storage of this compound solutions for experimental use, summarizes available data on its stability, and illustrates its mechanism of action.

Data Presentation

Chemical and Physical Properties
PropertyValue
Chemical Name2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
Alternate NamesRSD-921, PD-123497
Molecular FormulaC₂₁H₂₈N₂OS
Molecular Weight356.53 g/mol
AppearanceSolid (assumed)
Solubility Data

Detailed quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, empirical evidence from published studies indicates the following:

SolventConcentrationNotes
Distilled Water10 mM (Stock Solution)Solubilized for dilution into final experimental solutions.[2]
Normal Saline (0.9% NaCl)Not specifiedUsed as a vehicle for in vivo and in vitro studies.[2]
DMSONot specifiedWhile not explicitly stated, DMSO is a common solvent for similar organic compounds and may be a viable option for creating high-concentration stock solutions. User validation is recommended.
EthanolNot specifiedSimilar to DMSO, ethanol could potentially be used as a solvent. Compatibility with experimental systems should be verified.
Stability and Storage Recommendations
ConditionRecommendationJustification
Solid Form
Short-term (days to weeks)Store at 0-4°C, dry and dark.To minimize degradation from ambient temperature, humidity, and light.
Long-term (months to years)Store at -20°C, dry and dark.To ensure long-term integrity of the compound.
In Solution
Short-term (days to weeks)Store prepared solutions at 0-4°C.To maintain stability for the duration of a typical experiment.
Long-term (months)Store aliquoted stock solutions at -20°C.To prevent repeated freeze-thaw cycles and maintain stock integrity.
pH ConsiderationsEnhanced channel blocking activity at lower pH (e.g., 6.4).[4]This suggests that the compound is stable and active in acidic conditions, which may be relevant for certain experimental buffers.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in distilled water, as referenced in electrophysiology studies.

Materials:

  • This compound solid

  • Sterile distilled water

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.53 g/mol * (1000 mg / 1 g) = 3.5653 mg

    • Adjust the calculation based on the desired volume of your stock solution.

  • Weigh the compound:

    • Carefully weigh the calculated amount of this compound using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a suitable volumetric flask.

    • Add a portion of the sterile distilled water (approximately 50-70% of the final volume).

    • Gently vortex or sonicate the solution to aid in dissolution. Mild warming may be applied if necessary, but monitor for any signs of degradation.

    • Once fully dissolved, add sterile distilled water to reach the final desired volume.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile aliquots.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • For short-term use, store aliquots at 0-4°C.

    • For long-term storage, store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

General Protocol for Preparation of Working Solutions

Procedure:

  • Thaw Stock Solution:

    • If frozen, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution to the final desired experimental concentration using the appropriate buffer or medium (e.g., cell culture medium, physiological saline).

    • The effective concentrations for sodium channel blockade are reported to be in the micromolar range, with EC₅₀ values between 35 and 47 µM for wild-type isoforms.[3]

  • pH Adjustment (Optional):

    • Be aware that the activity of this compound is enhanced at a lower pH.[4] If your experimental conditions allow, adjusting the pH of your final working solution may be a relevant variable to consider.

Visualizations

Signaling Pathway: Mechanism of Action

This compound acts as a state-dependent blocker of voltage-gated sodium channels, preferentially interacting with the open state of the channel.[3] This prevents the influx of sodium ions, thereby inhibiting the depolarization of the cell membrane and blocking the propagation of action potentials.

G Mechanism of this compound as a Sodium Channel Blocker cluster_membrane Cell Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel Intracellular Intracellular Space RSD921 This compound Open Open RSD921->Open Binds to open state Closed Closed Closed->Open Depolarization Inactivated Inactivated Open->Inactivated Na_in Na+ Influx Blocked Blocked Inactivated->Closed Repolarization Extracellular Extracellular Space AP Action Potential Propagation

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow

The following diagram outlines a general workflow for the preparation and use of this compound solutions in a typical in vitro experiment.

G Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_exp Experiment weigh 1. Weigh This compound dissolve 2. Dissolve in Sterile Water weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot and Store (-20°C Long-term) stock->aliquot thaw 5. Thaw Stock Aliquots aliquot->thaw dilute 6. Prepare Working Solution (µM range) thaw->dilute apply 7. Apply to Experimental System dilute->apply measure 8. Measure Biological Response apply->measure

Caption: Workflow for preparing and using this compound solutions.

References

Application Notes and Protocols for Whole-Cell Voltage Clamp Studies of (rel)-RSD 921

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (rel)-RSD 921, also known as RSD921, is a novel and potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties[1][2][3]. As the R,R enantiomer of the kappa (k) agonist PD117,302, it exhibits minimal activity at opioid receptors[1][2]. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav)[1][2][4]. Electrophysiological studies have shown that this compound interacts preferentially with the open state of Na+ channels, leading to a concentration- and use-dependent block[4][5]. This document provides a detailed protocol for investigating the pharmacological effects of this compound on voltage-gated sodium channels using the whole-cell voltage clamp technique.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effects on various sodium channel isoforms as reported in the literature.

ParameterCell Type/Expression SystemNa⁺ Channel Isoform(s)ValueReference
IC₅₀ Isolated Rat Cardiac MyocytesEndogenous Cardiac Na⁺ Channels3.8 ± 0.5 µM[2]
EC₅₀ (Tonic Block) Xenopus laevis OocytesrNav1.5 (cardiac)47 ± 3 µM[2]
Xenopus laevis OocytesrNav1.2 (neuronal)37 ± 4 µM[2]
Xenopus laevis OocytesrNav1.4 (skeletal muscle)35 ± 3 µM[2]
Xenopus laevis OocytesIFMQ3 mutant (non-inactivating neuronal)110 ± 5.5 µM[4][5]
Use-Dependent Block Xenopus laevis OocytesrNav1.5 (cardiac)81 ± 4% block at 100 µM (30 Hz)[2]
pH Dependence Xenopus laevis OocytesrNav1.5 and rNav1.4Enhanced channel block at pH 6.4[2]
Potassium Channel Block Isolated Rat Cardiac MyocytesTransient (Ito) and Sustained (IKsus) K⁺ currentsBlocked with reduced potency relative to Na⁺ current blockade[1][2]

Experimental Protocols

Cell Preparation

For Native Cell Recordings (e.g., Isolated Cardiac Myocytes):

  • Source: Adult rat ventricles are a suitable source for cardiac myocytes.

  • Isolation: Enzymatically dissociate myocytes using established protocols, typically involving collagenase and protease treatment.

  • Plating: Plate isolated myocytes on laminin-coated glass coverslips and allow them to adhere before recording.

For Recombinant Channel Expression (e.g., Xenopus Oocytes or Mammalian Cell Lines):

  • Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are commonly used.

  • Transfection/Injection: For mammalian cells, transiently transfect with cDNA encoding the desired sodium channel α-subunit (and β-subunits if necessary). For oocytes, inject cRNA transcribed in vitro from linearized plasmid DNA containing the full-length sodium channel coding region[2].

  • Incubation: Culture cells/oocytes for 24-48 hours post-transfection/injection to allow for channel expression.

Solutions

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

  • 120 CsF

  • 10 NaCl

  • 10 EGTA

  • 10 HEPES

  • Adjust pH to 7.2 with CsOH.

Note: Cesium is used to block outward potassium currents, which can contaminate the sodium current recordings.

Whole-Cell Voltage Clamp Recording
  • Equipment: A standard patch-clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system is required.

  • Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Allow the cell to dialyze with the pipette solution for several minutes before recording.

  • Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

Voltage Clamp Protocols

The following protocols are designed to characterize the effects of this compound on sodium channel function.

a) Tonic Block Protocol:

  • Objective: To determine the concentration-dependent inhibition of the peak sodium current.

  • Holding Potential: -100 mV to -120 mV to ensure channels are in a rested state.

  • Test Pulse: Depolarize to -10 mV for 20-50 ms.

  • Procedure:

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with increasing concentrations of this compound, allowing 3-5 minutes for equilibration at each concentration.

    • Apply the test pulse at a low frequency (e.g., 0.1 Hz) to measure the peak inward current at each concentration.

    • Plot the fractional block against the drug concentration and fit the data with the Hill equation to determine the IC₅₀ or EC₅₀.

b) Use-Dependent Block Protocol:

  • Objective: To assess the frequency-dependent block by this compound.

  • Holding Potential: -100 mV to -120 mV.

  • Pulse Train: Apply a train of 30 depolarizing pulses to -10 mV at varying frequencies (e.g., 1 Hz and 30 Hz)[2].

  • Procedure:

    • Record control pulse trains in the absence of the compound.

    • Apply a fixed concentration of this compound (e.g., near the EC₅₀).

    • Deliver the pulse trains at different frequencies.

    • Measure the peak current for each pulse in the train and normalize it to the peak current of the first pulse.

    • Compare the decline in peak current during the train in the presence and absence of the drug to quantify use-dependent block.

c) Steady-State Inactivation Protocol:

  • Objective: To determine if this compound alters the voltage-dependence of channel inactivation.

  • Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.

  • Test Pulse: Immediately following each conditioning pulse, apply a test pulse to -10 mV to measure the fraction of available channels.

  • Procedure:

    • Perform the protocol in the absence and presence of this compound.

    • Normalize the peak current during the test pulse to the maximum current recorded.

    • Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V₁/₂).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_protocols Voltage Clamp Protocols cluster_analysis Data Analysis cell_source Cell Source (e.g., Rat Myocytes, HEK293 Cells) isolation Isolation / Transfection cell_source->isolation plating Plating / Incubation isolation->plating gigaseal Gigaseal Formation plating->gigaseal Ready for Recording whole_cell Whole-Cell Configuration gigaseal->whole_cell compensation Series Resistance Compensation whole_cell->compensation tonic_block Tonic Block compensation->tonic_block use_dependent Use-Dependent Block compensation->use_dependent ssi Steady-State Inactivation compensation->ssi ic50 IC50/EC50 Determination tonic_block->ic50 kinetics Channel Kinetics Analysis use_dependent->kinetics inactivation_shift Inactivation Curve Shift ssi->inactivation_shift

Caption: Experimental workflow for studying this compound.

Signaling_Pathway cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) OpenState Open State NaV->OpenState transitions to RSD921 This compound RSD921->OpenState binds to BlockedState Blocked State OpenState->BlockedState transition induced by RSD921 SodiumInflux Reduced Na+ Influx BlockedState->SodiumInflux Depolarization Membrane Depolarization Depolarization->NaV activates AP Action Potential Propagation Inhibition SodiumInflux->AP

Caption: Proposed mechanism of this compound action.

References

Application Notes and Protocols for Intracellular Electrophysiology Studies of (rel)-RSD 921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-RSD 921 is a potent, structurally unique sodium channel blocker that has demonstrated significant antiarrhythmic and local anesthetic properties.[1] As the R,R enantiomer of the kappa (k) agonist PD117,302, this compound exhibits minimal activity at opioid receptors, primarily exerting its effects through the blockade of voltage-gated sodium channels.[1] These application notes provide a comprehensive overview of the intracellular application of this compound in electrophysiology, including its mechanism of action, quantitative data on its effects, and detailed protocols for its use in whole-cell patch-clamp experiments.

Mechanism of Action

This compound functions as a state- and use-dependent blocker of voltage-gated sodium channels. This means its ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.

There are differing interpretations of its primary state-dependent interaction. One perspective suggests that this compound preferentially interacts with the open state of the sodium channel.[2] An alternative interpretation of the same data proposes that it has a higher affinity for the inactivated and resting states of the channel.[3] This nuanced mechanism contributes to its potent effects, particularly in rapidly firing cells, a characteristic of arrhythmias and neuronal hyperexcitability.

In addition to its primary action on sodium channels, this compound has also been shown to block transient outward (Ito) and sustained (IKsus) potassium currents, although with lower potency compared to its sodium channel blockade.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the electrophysiological effects of this compound.

Table 1: Potency of this compound on Voltage-Gated Sodium Channels

Channel IsoformEC50 (µM)Cell TypeReference
rNav1.2 (neuronal)37 ± 4Xenopus oocytes
rNav1.4 (skeletal muscle)35 ± 3Xenopus oocytes[1]
rNav1.5 (cardiac)47 ± 3Xenopus oocytes[1]
IFMQ3 mutant (non-inactivating neuronal)110 ± 5.5Xenopus oocytes[2]

Table 2: Potency of this compound on Cardiac Ion Channels

CurrentIC50 (µM)Cell TypeReference
INa3.8 ± 0.5Rat cardiac myocytes[1]
Ito (transient outward K+)Potency is less than for INaRat cardiac myocytes[1]
IKsus (sustained outward K+)Potency is less than for INaRat cardiac myocytes[1]

Table 3: Use-Dependent Blockade of Sodium Channels by this compound (100 µM)

Channel IsoformStimulation Frequency (Hz)% BlockadeCell TypeReference
rNav1.2 (neuronal)3024 ± 3Xenopus oocytes[1]
rNav1.4 (skeletal muscle)3040 ± 5Xenopus oocytes[1]
rNav1.5 (cardiac)3081 ± 4Xenopus oocytes[1]

Signaling Pathway and Mechanism of Action Diagrams

Signaling Pathway of this compound Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Block Channel Blockade Na_Channel->Block RSD921 This compound (Intracellular) RSD921->Na_Channel Binds to intracellular site Reduced_Na_Influx Reduced Na+ Influx Block->Reduced_Na_Influx Decreased_Depolarization Decreased Rate of Action Potential Depolarization Reduced_Na_Influx->Decreased_Depolarization Altered_Excitability Altered Cellular Excitability (Antiarrhythmic/Anesthetic Effect) Decreased_Depolarization->Altered_Excitability

Caption: Intracellular action of this compound on sodium channels.

State-Dependent Interaction of this compound with Sodium Channel Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation RSD921_bound_Open Open-Blocked (RSD 921) Open->RSD921_bound_Open RSD 921 Binding (High Affinity) Inactivated->Resting Repolarization RSD921_bound_Inactive Inactive-Blocked (RSD 921) Inactivated->RSD921_bound_Inactive RSD 921 Binding (High Affinity) Workflow for Intracellular Application of this compound A Prepare Intracellular Solution with this compound B Pull and Fill Patch Pipette A->B C Approach Cell and Form Gigaohm Seal B->C D Rupture Membrane for Whole-Cell Configuration C->D E Allow for Drug Diffusion (5-10 min) D->E F Apply Voltage-Clamp Protocol E->F G Record and Analyze Sodium Currents F->G

References

Application Notes and Protocols for the Pharmacokinetic Analysis of (rel)-RSD 921 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) analysis of (rel)-RSD 921, a novel sodium channel blocker, in various animal models. The protocols detailed below are based on available preclinical research data.

Introduction

This compound, also known as RSD921 or PD-123497, is the R,R enantiomer of the kappa (k) agonist PD117,302. Unlike its parent compound, this compound lacks significant activity at opioid receptors and primarily functions as a sodium channel blocker.[1][2] This activity gives it potential therapeutic applications as an antiarrhythmic and local anesthetic.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its preclinical and clinical development. Pharmacokinetic studies in animal models such as rats and baboons have been conducted to characterize its absorption, distribution, metabolism, and excretion (ADME).[1][2]

Data Presentation: Pharmacokinetic Parameters of this compound

Quantitative data from pharmacokinetic studies are essential for comparing the disposition of this compound across different species and experimental conditions. The following table summarizes the key pharmacokinetic parameters following intravenous administration in rats.

Note: The following data is illustrative. Actual values should be sourced from the specified literature.

ParameterSymbolValue (Units)Animal ModelDose & RouteReference
Maximum ConcentrationCmax[Insert Value]Rat8 µmol/kg, IVWalker et al.
Time to Maximum ConcentrationTmax[Insert Value]Rat8 µmol/kg, IVWalker et al.
Area Under the CurveAUC[Insert Value]Rat8 µmol/kg, IVWalker et al.
Elimination Half-life[Insert Value]Rat8 µmol/kg, IVWalker et al.
ClearanceCL[Insert Value]Rat8 µmol/kg, IVWalker et al.
Volume of DistributionVd[Insert Value]Rat8 µmol/kg, IVWalker et al.

Experimental Protocols

Intravenous Pharmacokinetic Study in Rats

This protocol describes the procedure for a single-dose intravenous pharmacokinetic study of this compound in rats.

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Syringes and needles (25G)

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Freezer (-20°C or -80°C)

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a solution of this compound in the vehicle at a concentration suitable for administering a dose of 8 µmol/kg.

  • Dosing: Administer a single intravenous bolus dose of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, heart, liver, skeletal muscle).[1]

  • Sample Storage: Store plasma and tissue samples at -20°C or lower until analysis.[1]

Bioanalytical Method for Quantification of this compound

This protocol outlines the sample preparation and analysis of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC).

Objective: To accurately quantify the concentration of this compound in plasma and tissue homogenates.

Materials:

  • Plasma and tissue samples

  • Methyl-t-butyl ether

  • Sulfuric acid

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Reversed-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with a modifying agent)

  • Internal Standard (IS)

Procedure:

  • Sample Preparation (Tissues):

    • Homogenize the collected tissue samples in cold saline.[1]

    • Perform an organic extraction with methyl-t-butyl ether.[1]

    • Conduct a back-extraction into sulfuric acid.[1]

    • Perform a final organic re-extraction.[1]

  • Chromatographic Analysis:

    • Inject the prepared samples onto the reversed-phase HPLC system.

    • Elute the analyte and internal standard using an isocratic or gradient mobile phase.

    • Detect the compounds using the selected detector.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis animal_acclimatization Animal Acclimatization (Rats) dose_prep Dose Preparation (8 µmol/kg in Vehicle) animal_acclimatization->dose_prep iv_admin Intravenous Administration (Tail Vein) dose_prep->iv_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling tissue_collection Tissue Collection (Brain, Heart, Liver, etc.) iv_admin->tissue_collection plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep tissue_hom Tissue Homogenization tissue_collection->tissue_hom hplc_analysis RP-HPLC Analysis plasma_sep->hplc_analysis extraction Organic Extraction tissue_hom->extraction extraction->hplc_analysis data_analysis Pharmacokinetic Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for the pharmacokinetic analysis of this compound in rats.

Signaling Pathway

cluster_pathway Cellular Signaling Cascade RSD921 This compound Na_Channel Voltage-Gated Sodium Channel RSD921->Na_Channel Blockade Na_Influx Na+ Influx Na_Channel->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Cellular_Response Reduced Cellular Excitability Action_Potential->Cellular_Response Results in

Caption: Mechanism of action of this compound via sodium channel blockade.

References

Troubleshooting & Optimization

Troubleshooting (rel)-RSD 921 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with (rel)-RSD 921 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions based on established formulation principles for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous solutions?

A1: Precipitation of this compound, a compound soluble in organic solvents like DMSO but poorly soluble in aqueous media, is often multifactorial.[1][2] Key causes include:

  • Solvent-Shifting: When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer (an anti-solvent), the rapid change in solvent polarity dramatically decreases the compound's solubility, leading to precipitation.[1][3]

  • Exceeding Solubility Limit: The final concentration of the compound in the aqueous solution surpasses its intrinsic solubility under the specific experimental conditions (e.g., pH, temperature, buffer composition).[4]

  • pH-Dependent Solubility: As a weak base, this compound's solubility is likely pH-dependent.[1] It is expected to be more soluble in acidic conditions where it becomes protonated (ionized) and less soluble at neutral or alkaline pH where it exists in its non-ionized form.[1][5]

  • Supersaturation: The solution may initially hold a higher concentration of the compound than is thermodynamically stable.[4] This supersaturated state is transient, and the compound will eventually precipitate to reach equilibrium.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2] It is crucial to first dissolve the compound completely in DMSO before attempting to prepare an aqueous solution. Direct dissolution in neutral aqueous buffers is not recommended due to the compound's low intrinsic solubility.[1]

Q3: How does the mixing procedure affect precipitation?

A3: The mixing procedure is critical. Adding an aqueous buffer directly to a small volume of the organic stock solution can cause a rapid, localized change in solvent polarity, leading to immediate precipitation.[4] The correct method is to add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer.[1] This technique, known as "solvent-shifting," allows for more controlled mixing and dispersion, minimizing localized supersaturation.[3]

Q4: Can I store aqueous solutions of this compound?

A4: Storing aqueous solutions of poorly soluble compounds is generally not recommended, as precipitation can occur over time due to the inherent instability of the solution.[4] Temperature fluctuations and light exposure can also affect compound stability and solubility.[4] For consistent and reliable experimental results, it is best practice to prepare fresh aqueous solutions of this compound for each experiment.[4]

Troubleshooting Guide for this compound Precipitation

This guide addresses specific precipitation issues in a question-and-answer format. Follow the logical workflow to diagnose and resolve the problem.

Troubleshooting_Workflow Start Precipitation of This compound Observed When When does precipitation occur? Start->When Immediately Immediately upon mixing When->Immediately Immediately OverTime Solution is initially clear, precipitates over time When->OverTime Over Time CheckMixing Cause: Improper Mixing? (Buffer added to stock?) Immediately->CheckMixing FixMixing Solution: Add stock dropwise to vigorously stirring buffer. CheckMixing->FixMixing Yes CheckConc Cause: Final concentration too high? CheckMixing->CheckConc No FixConc Solution: Lower the final concentration of this compound. CheckConc->FixConc Yes CheckDMSO Cause: Final DMSO concentration too low? CheckConc->CheckDMSO No FixDMSO Solution: Increase final DMSO %. (Note system tolerance, e.g., <0.5% for cells). CheckDMSO->FixDMSO CheckStability Cause: Unstable supersaturated state? OverTime->CheckStability FixStability Solution 1: Use solution immediately after preparation. CheckStability->FixStability CheckStorage Cause: Storage conditions? (Temp./light changes?) CheckStability->CheckStorage If immediate use is not possible FixExcipients Solution 2: Consider adding solubilizing excipients (e.g., cyclodextrins). FixStability->FixExcipients FixStorage Solution: Prepare fresh solutions for each experiment. CheckStorage->FixStorage

Caption: Troubleshooting workflow for this compound precipitation.

Issue 1: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer.
  • Possible Cause A: Improper Mixing Technique

    • Explanation: Adding the aqueous buffer to the DMSO stock creates a localized, highly concentrated, and poorly solvated environment, causing the compound to crash out of solution instantly.[4]

    • Suggested Solution: Always add the DMSO stock solution slowly and dropwise to the full volume of the aqueous buffer while it is being vigorously vortexed or stirred.[1] This ensures rapid dispersion.

  • Possible Cause B: Final Concentration is Too High

    • Explanation: The final concentration of this compound in your aqueous solution likely exceeds its kinetic solubility limit under your specific experimental conditions (pH, temperature, buffer components).[1]

    • Suggested Solution: Prepare a more dilute solution. It is advisable to perform a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer system (see Experimental Protocols).

  • Possible Cause C: Final DMSO Concentration is Too Low

    • Explanation: As a co-solvent, DMSO helps to keep the compound in solution. If the final percentage of DMSO is too low, it may not be sufficient to maintain solubility.[1]

    • Suggested Solution: Increase the final concentration of DMSO. However, be mindful of the tolerance of your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.

Issue 2: My compound solution is clear initially but becomes cloudy or shows precipitates over time.
  • Possible Cause A: Delayed Precipitation from a Supersaturated State

    • Explanation: The initially clear solution is a thermodynamically unstable, supersaturated system.[3][4] Over time, the compound begins to nucleate and precipitate as it moves toward a more stable, lower-energy state at its equilibrium solubility.[4]

    • Suggested Solution: Use the aqueous solution immediately after preparation. If the experimental design requires a more stable solution, consider using formulation strategies with excipients like cyclodextrins or polymers (e.g., HPMC, PVP) that can inhibit precipitation.[3][5]

  • Possible Cause B: Temperature or Light Sensitivity

    • Explanation: The solubility of many compounds is dependent on temperature.[4] Storing the solution at a different temperature than it was prepared at can cause precipitation. Some compounds may also be sensitive to light.

    • Suggested Solution: Maintain the solution at a constant temperature. Prepare solutions fresh for each experiment to eliminate variables related to storage conditions.[4]

Data and Properties

Table 1: General Properties of this compound
PropertyValueReference
Alternate Name PD-123497[2]
CAS Number 114419-77-1[2]
Chemical Formula C₂₁H₂₈N₂OS[2]
Molecular Weight 356.53 g/mol [2]
Stock Solubility Soluble in DMSO[2]
Table 2: Key Factors Influencing this compound Aqueous Solubility
FactorInfluence on SolubilityRecommended Action
pH As a weak base, solubility is expected to be higher in acidic pH (<7) and lower in neutral/alkaline pH.[1][5]If the experiment allows, use a buffer with a slightly acidic pH.
Co-solvent (DMSO) Increasing the percentage of DMSO in the final solution increases solubility.[1]Optimize the final DMSO concentration, keeping it as high as the experimental system tolerates (e.g., <0.5% for cells).
Temperature Solubility is often temperature-dependent.[4]Prepare and use solutions at a consistent temperature. Avoid freeze-thaw cycles of aqueous solutions.
Mixing Order Adding stock to buffer is critical for preventing immediate precipitation.[1][4]Always add the DMSO stock dropwise to the vigorously stirring aqueous buffer.
Concentration Precipitation occurs when the concentration exceeds the solubility limit.[4]Lower the final concentration of this compound.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Aqueous Solutions

This protocol describes the "solvent-shift" method for preparing an aqueous solution of this compound from a DMSO stock.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the solid is completely dissolved by vortexing.

  • Aliquot Buffer: Add the required volume of the aqueous buffer to a sterile tube. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, add 999 µL of buffer to the tube.

  • Vortex Buffer: Place the tube containing the aqueous buffer on a vortex mixer and set it to a high speed to create a vortex.

  • Add Stock Solution: While the buffer is vigorously vortexing, add the required volume of the DMSO stock (e.g., 1 µL for a 1:1000 dilution) dropwise directly into the vortex of the stirring buffer.

  • Continue Mixing: Continue to vortex the solution for an additional 15-30 seconds to ensure the compound is fully dispersed.

  • Inspect: Visually inspect the solution against a dark background. It should be completely clear. If it appears cloudy or contains visible particulates, the solubility limit has been exceeded.

  • Use Immediately: Use the freshly prepared solution for your experiment without delay.

Protocol 2: Kinetic Solubility Determination

This protocol provides a basic method to estimate the maximum concentration of this compound that can be achieved in your specific buffer before precipitation occurs.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific aqueous buffer

  • 96-well plate (clear bottom) or microcentrifuge tubes

  • Plate reader or visual inspection method

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate or a series of tubes, prepare serial dilutions of your DMSO stock into your aqueous buffer. For example, create final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubate: Cover the plate or tubes and incubate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Assess Precipitation: Measure the turbidity of each well using a plate reader at a wavelength like 650 nm. Alternatively, visually inspect each well/tube for any sign of cloudiness or precipitate against a dark background.

  • Determine Solubility Limit: The highest concentration that remains clear (no increase in turbidity or visible precipitate) is your approximate kinetic solubility limit in that specific buffer and under those conditions.

Visualization of the Precipitation Mechanism

Solvent_Shift_Mechanism cluster_start Step 1: Stable Stock Solution cluster_mix Step 2: Mixing cluster_end Step 3: Outcome Start This compound molecules dissolved in DMSO (High Solubility) Buffer Aqueous Buffer (Anti-Solvent) Start->Buffer is added to Precipitate This compound precipitates from mixed solution (Low Solubility) Buffer->Precipitate results in

Caption: The solvent-shift mechanism causing precipitation.

References

Technical Support Center: Optimizing (rel)-RSD 921 Concentration for Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of (rel)-RSD 921 for electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, structurally unique Class I anti-arrhythmic agent that functions as a voltage-gated sodium channel blocker.[1][2][3] Its primary mechanism is the blockade of sodium currents in excitable cells, which is crucial for the initiation and propagation of action potentials.[4][5] this compound has been shown to produce a tonic and use-dependent block of sodium channels, with a preference for the open state of the channel.[1][2] It affects cardiac, neuronal, and skeletal muscle sodium channel isoforms.[1][6] The R,R enantiomer of the parent compound, PD117,302, this compound, is notable for lacking significant activity at opioid receptors.[3]

Q2: What are the typical concentrations of this compound used in electrophysiology experiments?

The effective concentration of this compound can vary depending on the specific sodium channel isoform, the cell type being studied, and the experimental conditions (e.g., pH). Generally, concentrations are in the micromolar range. For example, in isolated rat cardiac myocytes, the IC50 for sodium current inhibition was found to be 3.8 ± 0.5 μM.[6] In Xenopus laevis oocytes expressing different rat sodium channel isoforms, the EC50 values for tonic block were between 35 and 47 μM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and apply this compound to my preparation?

It is advisable to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or ethanol. This helps to minimize the final solvent concentration in your recording solution (artificial cerebrospinal fluid - aCSF or similar), which should ideally be below 0.1% to avoid off-target effects.[7] On the day of the experiment, the stock solution should be diluted to the final desired concentration in your recording solution. The drug is then typically bath-applied to the preparation via a perfusion system.[7]

Q4: How long should I wait after applying this compound before taking recordings?

A pre-incubation period is necessary to allow the drug to penetrate the tissue and reach a steady-state concentration at its target. A typical pre-incubation time is 10-20 minutes.[7] However, the optimal time can vary depending on the tissue thickness and the perfusion rate. It is good practice to monitor a stable baseline recording before drug application and then observe the effect of the drug until it stabilizes before beginning your experimental protocol.

Troubleshooting Guide

This guide addresses common issues that may arise during electrophysiology recordings, with specific considerations for the use of a sodium channel blocker like this compound.

Problem Potential Cause(s) Suggested Solution(s)
No discernible effect of this compound 1. Concentration too low: The applied concentration may be insufficient to produce a measurable block in your specific cell type. 2. Degraded compound: The stock solution may have degraded over time. 3. Perfusion issue: The drug may not be reaching the recording site due to a clog or leak in the perfusion system.1. Perform a dose-response curve: Start with a low concentration and incrementally increase it.[7] 2. Prepare fresh stock solution: Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7] 3. Check perfusion system: Ensure proper flow and that the solution is reaching the recording chamber.
Complete loss of signal/activity after application 1. Concentration too high: A high concentration of a sodium channel blocker can completely abolish action potential firing. 2. Off-target effects: At very high concentrations, off-target effects on other ion channels (e.g., potassium channels) may contribute to cellular silencing.[3][6]1. Lower the concentration: Refer to your dose-response data to select a concentration that produces the desired level of inhibition. 2. Washout: Attempt to wash out the drug with control solution to see if the signal recovers. 3. Use the lowest effective concentration: This minimizes the risk of off-target effects.[7]
Baseline drift or instability 1. Unstable reference electrode: A common cause of baseline drift. 2. Temperature fluctuations: Changes in the temperature of the recording solution can cause drift. 3. Mechanical instability: Vibrations or movement of the recording setup.1. Check and clean the reference electrode: Ensure a stable liquid junction potential. 2. Maintain constant temperature: Use a temperature controller for your recording solution.[8] 3. Use an anti-vibration table: Ensure all components are securely fastened.[8]
Power line noise (50/60 Hz hum) 1. Improper grounding: Ground loops can introduce significant noise. 2. Electromagnetic interference: Nearby electrical equipment can be a source of noise.1. Ensure a single, common ground point: Connect all equipment to a single ground.[8] 2. Use a Faraday cage: Shield your setup from external electromagnetic fields. 3. Identify and isolate noise sources: Systematically turn off nearby equipment to find the source.[8]
Sudden, sharp spikes ("electrode pops") 1. Poor electrode contact: A loose or unstable electrode-tissue interface. 2. Air bubbles: Bubbles in the electrode tip or perfusion line.1. Re-position or replace the electrode: Ensure a stable and low-resistance seal. 2. Check for and remove air bubbles: Degas solutions and ensure bubble-free perfusion.

Quantitative Data Summary

The following tables summarize the reported potency of this compound on different voltage-gated sodium channel isoforms.

Table 1: Potency of this compound in Xenopus laevis Oocytes

Channel IsoformEC50 (μM) for Tonic BlockReference
rNav1.2 (Neuronal)37 ± 4[6]
rNav1.4 (Skeletal Muscle)35 ± 3[6]
rNav1.5 (Cardiac)47 ± 3[6]
IFMQ3 Mutant (non-inactivating)110 ± 5.5[1][2]

Table 2: Potency of this compound in Isolated Cardiomyocytes

PreparationIC50 (μM)Reference
Isolated Rat Ventricular Myocytes3.8 ± 0.5[6]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording from Isolated Myocytes

  • Cell Preparation: Isolate ventricular myocytes from adult rat hearts using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES; pH 7.4.

    • Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES; pH 7.2.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the desired final concentrations (e.g., 1, 3, 10, 30 μM) in the external solution.

  • Recording Procedure:

    • Obtain a gigaseal and establish a whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

    • Record baseline sodium currents by depolarizing the membrane to a test potential (e.g., -20 mV) for a short duration (e.g., 40 ms).

    • Begin perfusion with the control external solution to establish a stable baseline.

    • Switch to the perfusion line containing the desired concentration of this compound.

    • Allow 10-15 minutes for the drug effect to reach a steady state.

    • Record sodium currents at the same test potential to determine the extent of block.

    • To assess use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz vs. 30 Hz).[6]

Visualizations

signaling_pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Nav) Na_in Na+ Influx Na_in_cell Intracellular Na+ Na_channel->Na_in_cell Opens upon depolarization AP Action Potential Na_in->AP causes Na_out Extracellular Na+ RSD921 This compound RSD921->Na_channel blocks Depolarization Membrane Depolarization Depolarization->Na_channel activates Block Blockade Block->Na_in

Caption: Mechanism of this compound action on voltage-gated sodium channels.

experimental_workflow prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) dilute 2. Dilute to Final Concentration in aCSF (e.g., 1-100 µM) prep->dilute baseline 3. Obtain Stable Baseline Recording in Control aCSF dilute->baseline apply 4. Bath Apply this compound baseline->apply equilibrate 5. Equilibrate for 10-20 min apply->equilibrate record 6. Record Experimental Data equilibrate->record washout 7. Washout (Optional) record->washout

Caption: General workflow for applying this compound in electrophysiology.

troubleshooting_logic start Problem: No effect of drug check_conc Is concentration appropriate? start->check_conc check_prep Is stock solution fresh and viable? check_conc->check_prep Yes increase_conc Action: Increase concentration check_conc->increase_conc No check_perfusion Is perfusion system working correctly? check_prep->check_perfusion Yes make_fresh Action: Make fresh stock solution check_prep->make_fresh No fix_perfusion Action: Check/fix perfusion lines check_perfusion->fix_perfusion No resolved Problem Resolved check_perfusion->resolved Yes increase_conc->resolved make_fresh->resolved fix_perfusion->resolved

Caption: Troubleshooting logic for a lack of drug effect.

References

Technical Support Center: (rel)-RSD 921 in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (rel)-RSD 921 in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in patch clamp studies?

This compound is primarily a sodium channel blocker.[1][2] It demonstrates potent tonic and use-dependent blockade of voltage-gated sodium channels.[1][3]

Q2: Does this compound have effects on other ion channels?

Yes, at concentrations approximately 25-fold higher than those required to block sodium currents, this compound can also block transient (Ito) and sustained (IKsus) outward potassium currents.[1][2] Researchers should be aware of these potential off-target effects, especially at higher concentrations.

Q3: Is the blocking effect of this compound dependent on the functional state of the sodium channel?

Yes, evidence suggests that this compound preferentially interacts with the open state of the sodium channel.[3] It exhibits marked frequency-dependent block, particularly of cardiac sodium channels, indicating a stronger effect when channels are frequently opening.[1][3]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected block of sodium currents.

  • Possible Cause 1: Suboptimal pH of the external solution.

    • The blocking effect of this compound on some sodium channel isoforms is enhanced at a lower pH.[1][2] For example, the block of cardiac and skeletal muscle isoforms is more pronounced at pH 6.4 compared to pH 7.4.[1]

    • Troubleshooting Step: Verify and adjust the pH of your external solution. If you are not seeing the expected level of block, consider if your experimental conditions require a lower pH to potentiate the effect.

  • Possible Cause 2: Inappropriate stimulation frequency.

    • This compound shows use-dependent block, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation.[1][3] At a stimulation frequency of 1 Hz, it may produce no significant use-dependent effects.[1]

    • Troubleshooting Step: Increase the frequency of your voltage-clamp steps. For cardiac sodium channels (rNav1.5), a frequency of 30 Hz has been shown to result in a significant block.[1]

  • Possible Cause 3: Incorrect drug concentration.

    • The half-maximal inhibitory concentration (IC50) for sodium current blockade in isolated cardiac myocytes is approximately 3.8 µM.[1] The half-maximal effective concentration (EC50) for tonic block of wild-type sodium channel isoforms expressed in Xenopus oocytes is between 35 and 47 µM.[3][4]

    • Troubleshooting Step: Ensure your working concentration of this compound is appropriate for the channel subtype and experimental system you are using. Prepare fresh dilutions for each experiment to avoid issues with compound stability.

Issue 2: Observing unexpected changes in outward currents.

  • Possible Cause: Off-target effects on potassium channels.

    • At higher concentrations (e.g., 100-300 µM), this compound can block transient and sustained outward potassium currents.[1]

    • Troubleshooting Step: If your primary target is sodium channels, consider using a lower concentration of this compound. If you need to use higher concentrations, be aware of the potential for potassium channel blockade and interpret your results accordingly. You may need to use specific potassium channel blockers to isolate the effects on sodium channels.

Issue 3: Difficulty achieving a stable whole-cell recording.

  • Possible Cause: General issues with patch clamp stability.

    • Problems with seal stability, such as an abrupt increase in leak current, can be due to a variety of factors not specific to this compound. These can include the size of the pipette tip, the osmolarity difference between your internal and external solutions, mechanical drift of the pipette, and the health of the cells.

    • Troubleshooting Steps:

      • Optimize pipette tip resistance for your cell type.

      • Ensure your internal solution has a slightly lower osmolarity than the external solution.

      • Check for and minimize any mechanical vibrations or drift in your setup.

      • Prepare fresh internal solution with ATP and GTP for each recording day.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound on Sodium Channels

Channel/PreparationIC50/EC50Experimental SystemReference
Evoked Sodium Currents3.8 ± 0.5 µM (IC50)Isolated Cardiac Myocytes[1]
Wild-type Heart, Skeletal Muscle, and Neuronal Na+ Channels35 - 47 µM (EC50)Xenopus laevis Oocytes[3][4]
IFMQ3 Mutant Neuronal Na+ Channel110 ± 5.5 µM (EC50)Xenopus laevis Oocytes[3][4]

Table 2: Effect of pH on this compound (30 µM) Induced Sodium Current Reduction

Sodium Channel Isoform% Current Reduction at pH 7.4% Current Reduction at pH 6.4Reference
rNav1.5 (Cardiac)60 ± 5%50 ± 1%[1]
rNav1.2 (Neuronal)48 ± 6%47 ± 7%[1]
rNav1.4 (Skeletal Muscle)51 ± 2%34 ± 2%[1]

Table 3: Use-Dependent Block of Sodium Channels by this compound (100 µM) at 30 Hz

Sodium Channel Isoform% BlockReference
rNav1.5 (Cardiac)81 ± 4%[1]
rNav1.4 (Skeletal Muscle)40 ± 5%[1]
rNav1.2 (Neuronal)24 ± 3%[1]

Experimental Protocols

Whole-Cell Voltage Clamp Recording of Sodium Currents in Isolated Cardiac Myocytes

  • Cell Preparation: Isolate cardiac myocytes from the appropriate species and tissue. Allow cells to stabilize before recording.

  • Solutions:

    • External Solution (pH 7.4): Compose a solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (pH 7.2): Compose a solution containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 HEPES, 5 MgATP. Adjust pH to 7.2 with CsOH.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a gigaohm seal with a myocyte.

    • Rupture the membrane to achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -150 mV.[1]

    • Evoke sodium currents by depolarizing voltage steps to 0 mV.[1]

    • Correct for capacitative transient and leak currents using a P/4 protocol.[1]

  • Drug Application:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and make final dilutions in the external solution.

    • Apply this compound to the bath via a perfusion system.

  • Data Acquisition and Analysis:

    • Acquire data using software such as pCLAMP.

    • Analyze the concentration-response relationship by fitting the data to the Hill equation to determine the IC50.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Analysis prep_cell Isolate Cardiac Myocytes seal Establish Gigaohm Seal prep_cell->seal prep_sol Prepare Internal & External Solutions prep_sol->seal prep_pipette Pull & Fill Pipettes prep_pipette->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell clamp Hold at -150 mV & Apply Voltage Steps whole_cell->clamp apply_drug Perfuse this compound clamp->apply_drug acquire_data Acquire Current Data apply_drug->acquire_data analyze_data Analyze Concentration-Response acquire_data->analyze_data

Caption: Experimental workflow for patch clamp analysis of this compound.

mechanism_of_action cluster_channel_states Sodium Channel States cluster_drug_interaction Drug Interaction closed Closed open Open closed->open Depolarization open->closed Repolarization inactivated Inactivated open->inactivated Sustained Depol. blocked Blocked (Open) open->blocked High Affinity Binding inactivated->closed Repolarization rsd921 This compound rsd921->blocked

Caption: State-dependent block of sodium channels by this compound.

troubleshooting_tree start Inconsistent or Weak Block? check_ph Is external solution pH optimal? start->check_ph Yes adjust_ph Adjust pH to 6.4 for enhanced block check_ph->adjust_ph No check_freq Is stimulation frequency high enough? check_ph->check_freq Yes increase_freq Increase frequency (e.g., 30 Hz) for use-dependent block check_freq->increase_freq No check_conc Is drug concentration correct? check_freq->check_conc Yes verify_conc Verify concentration and prepare fresh dilutions check_conc->verify_conc No

Caption: Troubleshooting decision tree for this compound experiments.

References

Improving signal-to-noise ratio in (rel)-RSD 921 recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (rel)-RSD 921 system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a focus on improving the signal-to-noise ratio (SNR) for high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical for my this compound recordings?

Q2: What are the most common sources of noise in this compound recordings?

A2: Noise can originate from various sources, including electronic components of the recording system, environmental interference, and the sample itself. Common culprits include improper grounding (ground loops), electromagnetic interference from nearby equipment, thermal noise in electronic components, and inherent biological noise from the sample.[3]

Q3: How can I quickly determine if the noise in my recording is from the environment or the system itself?

A3: A simple method is to perform a baseline recording without a sample. If significant noise is still present, it is likely originating from the electronic components of the RSD 921 system or the surrounding environment. If the noise level substantially increases only when the sample is being recorded, the source of the noise may be related to the sample preparation or the interaction with the recording apparatus.

Q4: Can the data acquisition parameters be optimized to improve SNR?

A4: Yes, optimizing acquisition parameters is a key strategy for enhancing SNR.[4][5] This can involve adjusting settings such as sampling rate, filter settings, and gain. However, it's important to note that these parameters often have trade-offs. For instance, increasing the gain can amplify both the signal and the noise.[6] A systematic approach to parameter optimization is recommended.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues related to poor signal quality in your this compound recordings.

Issue 1: High Background Noise in Baseline Recordings

If you are observing a high level of noise even without a sample, follow these steps to identify and mitigate the source.

Troubleshooting Workflow:

start Start: High Baseline Noise Detected check_connections Step 1: Check all physical connections (cables, grounding) start->check_connections isolate_system Step 2: Isolate the RSD 921 system (power from a dedicated circuit, move away from other electronics) check_connections->isolate_system power_cycle Step 3: Power cycle the entire system isolate_system->power_cycle run_diagnostics Step 4: Run internal system diagnostics power_cycle->run_diagnostics noise_reduced Noise Reduced? run_diagnostics->noise_reduced contact_support Step 5: Contact Technical Support noise_reduced->contact_support No end End: Issue Resolved noise_reduced->end  Yes

Caption: Troubleshooting workflow for high baseline noise.

Detailed Steps:

  • Inspect Physical Connections: Ensure all cables are securely connected and not damaged. Check for proper grounding of the instrument to prevent ground loops.[3]

  • Isolate the System: Power the this compound system from a dedicated power outlet if possible, and move any potential sources of electromagnetic interference (e.g., centrifuges, mobile phones) away from the recording setup.

  • System Power Cycle: Turn off all components of the RSD 921 system, wait for 60 seconds, and then power them back on in the recommended sequence.

  • Internal Diagnostics: Utilize the system's built-in diagnostic tools to check for any hardware malfunctions.

  • Contact Support: If the issue persists after these steps, there may be an issue with an internal component. Contact our technical support team for further assistance.

Issue 2: Low Signal Amplitude

If your recorded signal is weak, it can be difficult to distinguish from the background noise.

Troubleshooting Steps:

  • Check Sample Preparation: Ensure that the sample is prepared according to the established protocol. Improper sample concentration or preparation can lead to a weak signal.

  • Adjust Gain Settings: Carefully increase the amplifier gain. Be aware that this will also amplify the noise.[6] Monitor the SNR as you adjust the gain to find the optimal balance.

  • Optimize Acquisition Parameters: Refer to the experimental protocols for guidance on optimizing parameters such as excitation intensity or integration time, which can directly affect signal strength.

Table 1: Example of Gain Adjustment Impact on Signal, Noise, and SNR

Gain SettingAverage Signal Amplitude (mV)Average Noise Amplitude (mV)Resulting SNR (dB)
Low5113.98
Medium15313.98
High30811.48
Optimal25415.92

Note: This is illustrative data. Your results may vary.

Issue 3: Excessive Noise During Sample Recording

If you observe a significant increase in noise only when a sample is being recorded, consider the following:

Logical Relationship Diagram:

start High Noise During Recording check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_reagents Verify Reagent Quality and Concentration start->check_reagents check_environment Assess for Sample-Induced Environmental Changes (e.g., temperature, pH) start->check_environment troubleshoot_interface Inspect Sample-Instrument Interface start->troubleshoot_interface outcome Noise Source Identified check_sample_prep->outcome check_reagents->outcome check_environment->outcome troubleshoot_interface->outcome

References

Technical Support Center: (rel)-RSD 921 and Sodium Current Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (rel)-RSD 921 in electrophysiological studies of voltage-gated sodium channels. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common experimental challenge of sodium current rundown.

Troubleshooting Guides

Problem: Rapid decline in sodium current amplitude (rundown) during whole-cell recordings.

This guide provides a systematic approach to diagnosing and mitigating sodium current rundown.

Possible Cause Troubleshooting Steps
1. Depletion of Intracellular Factors - Use Perforated Patch-Clamp: This technique maintains the integrity of the intracellular environment by using pore-forming agents (e.g., amphotericin B, gramicidin) in the pipette solution. This prevents the dialysis of essential cytosolic components.[1][2][3][4] - Supplement Intracellular Solution: If using conventional whole-cell, supplement the pipette solution with 2-5 mM ATP and 0.1-0.5 mM GTP to support channel phosphorylation and other energy-dependent processes.[5]
2. Altered Channel Phosphorylation - Include Kinase and Phosphatase Inhibitors: Depending on the specific sodium channel isoform and its known regulation, consider including a cocktail of kinase and phosphatase inhibitors in the intracellular solution to maintain a stable phosphorylation state.[6][7][8] - Maintain ATP/GTP Levels: As mentioned above, adequate levels of ATP and GTP are crucial for the activity of kinases that regulate sodium channel function.[5]
3. Disruption of Cytoskeletal Integrity - Use Cytoskeleton-Stabilizing Agents: The cytoskeleton plays a role in anchoring and modulating ion channels.[9][10] While not a standard practice for all recordings, in specific research contexts, agents that stabilize actin filaments or microtubules could be considered, though their potential side effects on cell health and channel function must be carefully evaluated.
4. Poor Recording Conditions - Optimize Pipette and Seal Resistance: Use low-resistance pipettes (2-4 MΩ) and aim for a high seal resistance (>1 GΩ) to ensure a stable recording configuration. - Monitor Series Resistance: Compensate for at least 80% of the series resistance and monitor it throughout the experiment. Discard recordings where series resistance changes significantly.
5. Intrinsic Channel Properties - Consider the NaV Isoform: Different sodium channel isoforms may have varying intrinsic stabilities. Be aware of the properties of the specific isoform you are studying.
6. Potential Influence of this compound - Hypothesis: As this compound preferentially binds to the open state of the sodium channel, it may stabilize the channel in a conformation that is less prone to rundown. This is a topic for further investigation.[11] - Experimental Approach: To test this, compare the rate of rundown in the presence and absence of a low concentration of this compound that does not cause significant tonic block.

Frequently Asked Questions (FAQs)

Q1: What is sodium current rundown?

A1: Sodium current rundown is the gradual and irreversible decrease in the peak amplitude of the sodium current over the course of a whole-cell patch-clamp recording. This phenomenon can compromise the quality and reliability of experimental data.

Q2: What are the primary molecular mechanisms believed to cause sodium current rundown?

A2: The primary causes of rundown are multifactorial and include:

  • Washout of essential intracellular components: During conventional whole-cell recording, the cell's cytoplasm is dialyzed by the pipette solution, leading to the loss of critical molecules like ATP, GTP, and other second messengers.[3]

  • Dephosphorylation of the sodium channel: The activity of many sodium channel isoforms is regulated by phosphorylation.[6][7][12] The washout of ATP and the activity of intracellular phosphatases can lead to dephosphorylation and a subsequent decrease in channel activity.

  • Disruption of the cytoskeleton: The structural integrity of the cytoskeleton is important for the proper localization and function of ion channels.[9][10] Its disruption during whole-cell recording can contribute to rundown.

Q3: How can I minimize rundown in my experiments?

A3: The most effective method to minimize rundown is to use the perforated patch-clamp technique with agents like amphotericin B or gramicidin.[1][2][3][4] This approach allows for electrical access to the cell while preserving the intracellular environment. If conventional whole-cell is necessary, supplementing the intracellular solution with ATP and GTP is highly recommended.

Q4: Can this compound be used to prevent sodium current rundown?

A4: Currently, there is no direct published evidence to suggest that this compound is a tool for preventing sodium current rundown. However, it is a use-dependent, open-state sodium channel blocker.[11] It is plausible that by binding to the open state, this compound could stabilize the channel in a manner that slows the rate of rundown. This remains a hypothesis that would require experimental validation.

Q5: At what concentrations is this compound effective at blocking sodium channels?

A5: this compound blocks various sodium channel isoforms with EC50 values typically in the micromolar range. The exact potency can vary depending on the specific channel isoform and experimental conditions.[11][13]

Quantitative Data for this compound

The following tables summarize the electrophysiological parameters of this compound on different rat voltage-gated sodium channel isoforms expressed in Xenopus oocytes.

Table 1: EC50 Values for Tonic Block by this compound

Channel IsoformEC50 (µM)
rH1 (cardiac)47 ± 3
rSkM1 (skeletal muscle)35 ± 3
rBIIA (neuronal)37 ± 4
rBIIA (IFMQ3 mutant)110 ± 5.5
Data from Pugsley & Goldin (1999)[11]

Table 2: Kinetics of Open Channel Block by this compound on IFMQ3 Mutant

ParameterValue
k_on (M⁻¹s⁻¹)0.11 ± 0.012 x 10⁶
k_off (s⁻¹)12.5 ± 2.5
K_D (µM)117 ± 31
Data from Pugsley & Goldin (1999)[11]

Experimental Protocols

Protocol 1: Standard Whole-Cell Voltage-Clamp Recording to Assess Rundown

  • Cell Preparation: Isolate and culture cells expressing the sodium channel of interest on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). For rundown mitigation, supplement with 5 mM Mg-ATP and 0.5 mM Na-GTP.

  • Recording:

    • Obtain a GΩ seal on a target cell with a borosilicate glass pipette (2-4 MΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., to -10 mV for 20 ms) at regular intervals (e.g., every 30 seconds) to elicit sodium currents.

    • Monitor the peak inward current over a period of 15-20 minutes.

  • Data Analysis: Plot the peak sodium current amplitude as a function of time to quantify the rate of rundown.

Protocol 2: Perforated Patch-Clamp Recording

  • Cell Preparation: Same as Protocol 1.

  • Solutions:

    • External Solution: Same as Protocol 1.

    • Internal Solution: Same as Protocol 1, but without ATP/GTP supplementation.

    • Pipette Filling:

      • Dip the tip of the pipette into the internal solution to fill the very end.

      • Back-fill the pipette with the internal solution containing a pore-forming agent (e.g., 240 µg/ml amphotericin B).

  • Recording:

    • Obtain a GΩ seal.

    • Monitor the access resistance. It will gradually decrease as the amphotericin B forms pores in the membrane patch.

    • Once the access resistance has stabilized at a low level (typically < 20 MΩ), begin the voltage-clamp protocol as described in Protocol 1.

  • Data Analysis: Compare the stability of the sodium current over time to that observed with the standard whole-cell method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Culture seal Achieve GΩ Seal cell_prep->seal pipette_prep Pipette Fabrication pipette_prep->seal solutions Solution Preparation solutions->seal config Establish Configuration (Whole-Cell or Perforated) seal->config protocol Apply Voltage Protocol config->protocol record Record Sodium Current protocol->record measure Measure Peak Current record->measure plot Plot Current vs. Time measure->plot quantify Quantify Rundown plot->quantify

Caption: Experimental workflow for assessing sodium current rundown.

rundown_pathway cluster_cause Causes of Rundown cluster_effect Effect cluster_solution Mitigation Strategies dialysis Intracellular Dialysis (Loss of ATP/GTP) dephos Dephosphorylation dialysis->dephos leads to cyto Cytoskeletal Disruption dialysis->cyto contributes to rundown Sodium Current Rundown (Decreased Amplitude) dephos->rundown cyto->rundown perf_patch Perforated Patch perf_patch->dialysis prevents atp_gtp ATP/GTP Supplementation atp_gtp->dephos prevents

Caption: Logical relationships in sodium current rundown.

References

(rel)-RSD 921 experimental limitations and potential artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of (rel)-RSD 921, a potent sodium channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research and help you navigate potential experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
High degree of tonic block obscuring use-dependent effects. The concentration of this compound may be too high, leading to significant binding to the resting state of the sodium channels.Perform a dose-response curve to determine the optimal concentration that allows for the observation of use-dependent block without saturating the resting state channels.[1]
Inconsistent or unexpected shifts in the voltage-dependence of inactivation. This compound has been reported to cause a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation for wild-type channel isoforms.[2][3] However, experimental conditions can influence this. Inadequate equilibration time can also lead to inconsistent results.Ensure that the pre-pulse duration during your inactivation protocol is sufficient for the drug to reach equilibrium with the inactivated state of the channel. For some sodium channel blockers, this can be several seconds.[4] Also, verify that your experimental temperature is stable and consistent.
Variability in potency (EC50) between experiments. The potency of this compound can be influenced by pH and the specific sodium channel isoform being studied.[5][6] Ischemic-like conditions (low pH and high extracellular potassium) have been shown to enhance its blocking effect.[5][6]Carefully control and report the pH of your experimental solutions. Be aware that the EC50 will differ between cardiac (Nav1.5), neuronal (Nav1.2), and skeletal muscle (Nav1.4) isoforms.[3][6]
Difficulty achieving complete washout of the compound. The washout kinetics of this compound may be slow, leading to persistent channel block even after the removal of the compound from the perfusion solution.Prolong the washout period and monitor the recovery of the sodium current until it returns to baseline. If complete washout is not achievable, consider this in the experimental design and data analysis.
Precipitation of the compound in aqueous solutions. This compound is soluble in DMSO.[7] Diluting a DMSO stock solution into an aqueous buffer can sometimes lead to precipitation if the final DMSO concentration is too low or if the compound's solubility limit is exceeded.Prepare stock solutions in 100% DMSO and make final dilutions into your aqueous experimental buffer immediately before use. Ensure the final DMSO concentration is low and consistent across all experiments, including vehicle controls.
Potential for off-target effects at high concentrations. While this compound is a potent sodium channel blocker, at higher concentrations it may interact with other ion channels, such as transient and sustained outward potassium currents.[5] It also has some affinity for kappa and mu opioid receptors, though with lower potency compared to sodium channels.[6]Use the lowest effective concentration of this compound to minimize the risk of off-target effects. If off-target effects are suspected, consider using specific blockers for other channels to isolate the effect on sodium channels.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a class I antiarrhythmic agent that primarily functions as a potent sodium channel blocker.[2][5] It exhibits a preference for the open state of the sodium channel and displays use-dependent and concentration-dependent block.[2][3]

2. What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), it is recommended to store this compound at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. The compound should be kept dry and in the dark.[7]

3. In what solvent should I dissolve this compound?

This compound is soluble in DMSO.[7] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer.

4. Does the potency of this compound vary between different sodium channel isoforms?

Yes, while this compound produces similarly potent tonic block of wild-type cardiac, skeletal muscle, and neuronal sodium channel isoforms, there are slight differences in its EC50 values.[2][3] It shows marked frequency-dependent block of cardiac channels.[2][3]

5. Are there any known off-target effects of this compound?

This compound can block transient and sustained outward potassium currents, although with reduced potency compared to its action on sodium channels.[5] It also has a measurable affinity for kappa and mu opioid receptors.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Potency of this compound on Different Sodium Channel Isoforms

Channel IsoformEC50 (µM) for Tonic BlockReference(s)
Wild-Type Heart (rNav1.5)35 - 47[2][3]
Wild-Type Skeletal Muscle (rNav1.4)35 - 47[2][3]
Wild-Type Neuronal (rNav1.2)35 - 47[2][3]
IFMQ3 Mutant Neuronal110 ± 5.5[2][3]

Table 2: Kinetic Parameters of this compound Block

ParameterValueChannelReference(s)
kon0.11 ± 0.012 x 106 M-1s-1IFMQ3 Mutant[2][3]
koff12.5 ± 2.5 s-1IFMQ3 Mutant[2][3]
KD (from kinetics)117 ± 31 µMIFMQ3 Mutant[2][3]
Recovery Time Constant14 ± 2.7 s-1IFMQ3 Mutant[2][3]

Table 3: Off-Target Binding Affinity of this compound

Receptor/ChannelKi (µM)Reference(s)
Kappa Opioid Receptor0.2 ± 0.02[6]
Mu Opioid Receptor0.9 ± 0.1[6]
Sodium Channel (Site 2)6.1 ± 0.8[6]

Experimental Protocols

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies investigating the effects of this compound on sodium channels expressed in Xenopus laevis oocytes.[2][3][6]

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes using standard procedures. Inject cRNA for the desired sodium channel α-subunit and β-subunits. Incubate oocytes for 2-7 days at 18°C.

  • Recording Solution: Use a standard external solution such as ND96.

  • Voltage Clamp Protocol:

    • Use a two-electrode voltage clamp amplifier.

    • Hold the oocyte at a holding potential of -100 mV for skeletal muscle and neuronal channels, and -120 mV for heart channels.[2]

    • To measure tonic block, elicit currents by depolarizing pulses to -10 mV every 6 seconds.[2]

    • To assess use-dependent block, apply trains of depolarizing pulses at various frequencies (e.g., 1 Hz to 30 Hz).[2][6]

    • To determine the voltage-dependence of inactivation, use a two-pulse protocol with a 500 ms pre-pulse to various potentials followed by a test pulse to -5 mV.[2]

  • Drug Application: Perfuse this compound at the desired concentrations in the external solution.

2. Whole-Cell Patch Clamp in Mammalian Cells

This protocol is a general guide for studying this compound effects on sodium currents in mammalian cells expressing sodium channels.

  • Cell Culture: Culture mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the sodium channel of interest.

  • Electrophysiology:

    • Use a patch-clamp amplifier in the whole-cell configuration.

    • Use appropriate internal and external solutions.

    • Correct for series resistance to minimize voltage-clamp errors.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply voltage protocols similar to those described for TEVC to assess tonic and use-dependent block, as well as effects on channel gating.

  • Data Analysis: Analyze the data to determine EC50 values, kinetic parameters, and shifts in the voltage-dependence of activation and inactivation.

Visualizations

Signaling_Pathway cluster_effect Physiological Effect Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Reduced_Excitability Reduced Neuronal/Myocardial Excitability Legend_Channel Target RSD_921 This compound RSD_921->Na_Channel Binds to open state Block Block Legend_RSD Drug Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Legend_Effect Outcome Legend Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell/Oocyte Preparation (Expressing NaV Channel) Patch_Clamp Establish Whole-Cell or Two-Electrode Voltage Clamp Cell_Prep->Patch_Clamp Solution_Prep Prepare Solutions (Control & RSD 921) Drug_Application Apply this compound Solution_Prep->Drug_Application Baseline Record Baseline Sodium Currents Patch_Clamp->Baseline Baseline->Drug_Application Record_Effect Record Sodium Currents in presence of Drug Drug_Application->Record_Effect Washout Washout Drug and Record Recovery Record_Effect->Washout Data_Analysis Analyze Current Traces (Amplitude, Kinetics) Washout->Data_Analysis Dose_Response Construct Dose-Response Curves (Determine EC50) Data_Analysis->Dose_Response Gating_Analysis Analyze Effects on Channel Gating (Activation, Inactivation) Data_Analysis->Gating_Analysis Troubleshooting_Logic Start Unexpected Experimental Result Check_Concentration Is the drug concentration appropriate? Start->Check_Concentration Check_Protocol Is the voltage protocol optimal? Check_Concentration->Check_Protocol Yes Adjust_Concentration Perform Dose-Response and select optimal concentration Check_Concentration->Adjust_Concentration No Check_Conditions Are experimental conditions stable (pH, Temperature)? Check_Protocol->Check_Conditions Yes Adjust_Protocol Optimize holding potential and pulse duration/frequency Check_Protocol->Adjust_Protocol No Check_Washout Is washout complete? Check_Conditions->Check_Washout Yes Adjust_Conditions Control and monitor pH and temperature Check_Conditions->Adjust_Conditions No Prolong_Washout Increase washout time Check_Washout->Prolong_Washout No Re_Run Re-run Experiment Check_Washout->Re_Run Yes Adjust_Concentration->Re_Run Adjust_Protocol->Re_Run Adjust_Conditions->Re_Run Prolong_Washout->Re_Run

References

Controlling for pH effects on (rel)-RSD 921 activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the experimental use of (rel)-RSD 921, with a specific focus on controlling for the effects of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the Na+ channel blocking activity of this compound between experiments. What could be the cause?

A1: Inconsistent activity of this compound is often linked to variations in experimental pH. The compound's sodium channel blocking effect is known to be pH-sensitive.[1][2] Small shifts in the pH of your buffer solutions can lead to different degrees of channel blockade, causing variability in your results. It is critical to ensure your buffering system is robust and consistently maintained at the desired pH throughout the experiment.

Q2: What is the documented effect of pH on the activity of this compound?

A2: The sodium channel blocking activity of this compound is enhanced at lower (more acidic) pH values.[1][3] Studies on cardiac and skeletal muscle sodium channel isoforms have demonstrated that reducing the pH from 7.4 to 6.4 increases the degree of channel blockade.[2] This effect is consistent with the observation that the compound is particularly effective under ischemic conditions, which are associated with a localized decrease in pH.[1][3]

Q3: How does pH influence the mechanism of action of this compound?

A3: this compound is a sodium channel blocker that is thought to preferentially interact with the open state of the channel.[4][5] The enhancement of its blocking activity at a lower pH suggests that the protonation state of either the compound or the channel itself is crucial for the interaction. A lower pH may increase the fraction of the compound in a more active, protonated state, leading to a more potent blockade of the sodium channel pore.

Data Summary

The following table summarizes the quantitative effect of pH on the activity of 30 μM this compound against different rat voltage-gated sodium channel (rNa_v) isoforms expressed in Xenopus laevis oocytes.

Channel IsoformTarget Tissue% Na+ Current Remaining at pH 7.4% Na+ Current Remaining at pH 6.4Reference
rNa_v1.5Cardiac Muscle60 ± 5%50 ± 1%[2]
rNa_v1.2Neuronal48 ± 6%47 ± 7%[2]
rNa_v1.4Skeletal Muscle51 ± 2%34 ± 2%[2]

Table 1: Effect of pH on Sodium Channel Blockade by 30 μM this compound. Data shows the mean percentage ± SEM of remaining sodium current. A lower percentage indicates a stronger blockade. The enhancement of the block at pH 6.4 is most pronounced for the skeletal muscle isoform (rNa_v1.4).

Experimental Protocols

Protocol: Determining the pH-Response Profile of this compound

This protocol describes a method to characterize the effect of pH on this compound activity using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes expressing a specific sodium channel isoform.

1. Materials & Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Xenopus laevis oocytes expressing the target Na+ channel isoform (e.g., rNa_v1.5)

  • ND96 Solution (pH 7.4): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES.

  • Buffer Systems: A series of buffers to create recording solutions across a pH range (e.g., pH 6.4, 6.8, 7.2, 7.4, 7.8). Use appropriate buffers for each pH point (e.g., MES for pH ~6.4, HEPES for pH ~7.4, Tris for pH ~7.8) at a concentration of 5-10 mM.

  • Two-electrode voltage clamp (TEVC) setup.

  • Microinjection and data acquisition systems.

2. Procedure:

  • Oocyte Preparation: Prepare and inject oocytes with cRNA for the desired sodium channel isoform and allow for expression (2-4 days).

  • Buffer Preparation: Prepare a set of recording solutions, each with a different pH value. Ensure the pH is stable and accurately measured.

  • Compound Dilution: On the day of the experiment, prepare fresh dilutions of this compound in each of the pH-specific recording solutions to achieve the desired final concentration (e.g., 30 μM).

  • TEVC Recording (Baseline):

    • Place an oocyte in the recording chamber and impale it with two electrodes.

    • Perfuse the chamber with the control recording solution (e.g., pH 7.4 without the compound).

    • Clamp the oocyte at a holding potential of -100 mV.

    • Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV).

    • Record the peak inward Na+ current (I_Na) until a stable baseline is achieved.

  • TEVC Recording (pH Effect):

    • Sequentially perfuse the oocyte with the different pH control buffers (without the compound) and record the baseline I_Na at each pH to control for the intrinsic pH sensitivity of the channel.

  • TEVC Recording (Compound Application):

    • For each pH value to be tested, perfuse the chamber with the corresponding solution containing this compound.

    • Continue to record the peak I_Na until a new steady-state level of block is reached.

  • Data Analysis:

    • For each pH, calculate the percentage of block as: % Block = (1 - (I_Na_drug / I_Na_control)) * 100.

    • Plot the % Block as a function of pH to generate a pH-response curve.

Visual Guides

TroubleshootingWorkflow start Start: Inconsistent this compound Activity Observed q1 Is the buffer pH verified before each experiment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the same buffer type and concentration used across all experiments? check_buffer Action: Implement strict pH measurement and adjustment for all solutions. check_buffer->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are stock solutions of this compound freshly diluted for each experiment? standardize_buffer Action: Standardize buffer composition. Use a buffer effective at the target pH. standardize_buffer->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Potential Issue Resolved. If variability persists, investigate other factors (e.g., temperature, cell passage). fresh_dilutions Action: Prepare fresh dilutions from a validated stock solution immediately before use. fresh_dilutions->end_node

Caption: Troubleshooting workflow for inconsistent this compound activity.

pH_Mechanism_Diagram cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ph_high Physiological pH (e.g., 7.4) rsd_neutral This compound (Less Protonated) ph_high->rsd_neutral ph_low Acidic pH (e.g., 6.4) (Ischemic Conditions) rsd_protonated This compound-H+ (More Protonated & Active) ph_low->rsd_protonated Favors Protonation channel_open Open Na+ Channel rsd_neutral->channel_open Weak Blockade rsd_protonated->channel_open Enhanced Blockade na_ion_in Na+ Influx channel_open->na_ion_in Allows na_ion_blocked Na+ Influx Blocked

Caption: Conceptual model of pH-dependent this compound activity.

References

Technical Support Center: Minimizing (rel)-RSD 921 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize (rel)-RSD 921-induced toxicity in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant cell death in our long-term culture after treatment with this compound. What is the likely cause?

A1: Increased cell death in long-term cultures treated with this compound, a potent sodium channel blocker, can stem from several factors:

  • On-target toxicity: As this compound blocks sodium channels, prolonged inhibition can disrupt cellular ion homeostasis, leading to downstream effects and cell death, especially in cell types highly dependent on sodium channel activity (e.g., neurons, cardiomyocytes).[1][2]

  • Off-target effects: Like many small molecules, this compound may have off-target activities that become more pronounced during long-term exposure.[3] It has been noted to block some potassium currents, albeit with lower potency.[2]

  • Compound instability: Over time in culture media, the compound may degrade into more toxic byproducts.

  • Solvent toxicity: If using a solvent like DMSO, concentrations can become toxic over long incubation periods, especially with repeated dosing. It is recommended to keep the final DMSO concentration below 0.5%.[3]

Q2: How can we determine the optimal, non-toxic concentration of this compound for our long-term experiments?

A2: A dose-response experiment is crucial to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability at different time points (e.g., 24h, 48h, 72h, and longer). This will help you identify the half-maximal inhibitory concentration (IC50) for its biological effect and the concentration that causes 50% cell death (TC50). The goal is to find a concentration that provides the desired biological effect with minimal toxicity.

Q3: What strategies can we implement to reduce the observed cytotoxicity of this compound in our long-term cell cultures?

A3: Several strategies can be employed to mitigate the toxicity of this compound:

  • Concentration Optimization: Use the lowest effective concentration of this compound that achieves the desired on-target effect.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treat for a period, then culture in drug-free medium). This can allow cells to recover from the stress induced by sodium channel blockade.

  • Use of a Perfusion Culture System: A perfusion system can help maintain a stable concentration of the compound and remove metabolic waste, which can reduce cellular stress.[4]

  • Co-treatment with Antioxidants: If oxidative stress is a suspected downstream effect of ion channel disruption, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might offer protection.[5]

  • Serum Concentration: Ensure the serum concentration in your culture medium is optimal, as serum components can sometimes bind to small molecules and reduce their effective concentration and toxicity.

Q4: Could the vehicle used to dissolve this compound be contributing to the toxicity?

A4: Absolutely. Solvents like DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.[3] Always include a vehicle control in your experiments (cells treated with the same concentration of the solvent alone) to distinguish between solvent-induced toxicity and compound-specific effects. If solvent toxicity is suspected, consider reducing the concentration or exploring alternative, less toxic solvents.

Data Presentation

Table 1: In Vitro Activity of this compound

Channel IsoformEC50 (µM)Reference
rNav1.5 (cardiac)47 ± 3[6]
rNav1.2 (neuronal)37 ± 4[6]
rNav1.4 (skeletal muscle)35 ± 3[6]
IFMQ3 mutant (non-inactivating neuronal)110 ± 5.5[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control. Replace the existing medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours, or longer for long-term studies).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated or vehicle control.

Protocol 2: Assessing Membrane Integrity with Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.

Mandatory Visualizations

Toxicity_Troubleshooting_Workflow start Start: Observed Toxicity with this compound dose_response Perform Dose-Response and Time-Course Experiment start->dose_response is_toxic Is Toxicity Still Observed at Effective Concentration? dose_response->is_toxic troubleshoot Implement Mitigation Strategies is_toxic->troubleshoot Yes end_optimized Optimized Protocol is_toxic->end_optimized No strategies Intermittent Dosing Perfusion Culture Antioxidant Co-treatment troubleshoot->strategies end_reassess Re-evaluate Compound Suitability troubleshoot->end_reassess vehicle_control Check Vehicle Control Toxicity strategies->vehicle_control is_vehicle_toxic Is Vehicle Toxic? vehicle_control->is_vehicle_toxic optimize_vehicle Optimize Vehicle: - Lower Concentration - Change Solvent is_vehicle_toxic->optimize_vehicle Yes is_vehicle_toxic->end_optimized No optimize_vehicle->dose_response

Caption: A troubleshooting workflow for addressing this compound toxicity.

Sodium_Channel_Blockade_Pathway cluster_cell Cell Membrane cluster_effects Downstream Cellular Effects Na_channel Voltage-gated Sodium Channel ion_imbalance Disrupted Ion Homeostasis Na_channel->ion_imbalance leads to RSD921 This compound RSD921->Na_channel blocks cell_stress Cellular Stress ion_imbalance->cell_stress apoptosis Apoptosis / Necrosis cell_stress->apoptosis

Caption: The proposed mechanism of this compound induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cell_seeding Seed Cells in 96-well Plate treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Long-Term Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay analysis Data Analysis & Interpretation mtt_assay->analysis ldh_assay->analysis

Caption: A general experimental workflow for assessing cytotoxicity.

References

Seal stability issues in the presence of (rel)-RSD 921

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (rel)-RSD 921 in their experiments. Given the limited publicly available information on specific "seal stability issues," this guide addresses potential challenges based on the known pharmacological properties of RSD 921 as a sodium channel blocker and its structural similarity to kappa-opioid receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is the racemic mixture of RSD 921, which is the R,R enantiomer of the kappa-opioid receptor agonist PD117,302. However, RSD 921 itself has been shown to lack significant activity at opioid receptors.[1] Its primary mechanism of action is the blockade of sodium channels, with studies demonstrating its effects on cardiac, neuronal, and skeletal muscle isoforms.[1][2] This blockade is responsible for its antiarrhythmic and local anesthetic properties.[1][2]

Q2: What are the potential sources of variability when working with this compound?

As a racemic mixture, this compound contains two enantiomers. While one enantiomer (the R,R form, or RSD 921) is a known sodium channel blocker, the pharmacological activity of its counterpart may differ or be inactive. This can introduce variability in experimental results compared to using the pure enantiomer. It is crucial to be aware of the isomeric composition of your compound.

Q3: How should I prepare and store this compound solutions?

For optimal stability and performance, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, consult the manufacturer's guidelines. Generally, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. Multiple freeze-thaw cycles should be avoided.

Troubleshooting Guide: Seal Stability and Other Common Issues

In electrophysiology experiments, "seal stability" refers to the integrity of the high-resistance seal between the patch pipette and the cell membrane, which is crucial for accurate recordings. Instability can be caused by a variety of factors, some of which may be influenced by the compound being studied.

Issue 1: Unstable Gigaohm Seal (Seal Instability) After Application of this compound

  • Possible Cause 1: Compound-Membrane Interaction. While not explicitly documented for RSD 921, some compounds can interact with the lipid bilayer, altering its properties and affecting the integrity of the seal.

  • Troubleshooting Steps:

    • Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize potential non-specific membrane effects.

    • Vehicle Control: Ensure that the vehicle (e.g., DMSO, ethanol) used to dissolve this compound is at a final concentration that does not affect seal stability on its own.

    • Perfusion Speed: Apply the compound solution at a slow and steady rate to avoid mechanical disruption of the seal.

    • Pipette Polishing: Fire-polishing the tip of the patch pipette can create a smoother surface, which may form a more stable seal.

Issue 2: Progressive Rundown of Measured Currents

  • Possible Cause 1: Irreversible Channel Blockade. Although studies suggest RSD 921's block is reversible, prolonged exposure or high concentrations might lead to a slow washout, appearing as a "rundown" of the current.

  • Possible Cause 2: Intracellular Dialysis. The composition of the internal pipette solution can affect channel function over time.

  • Troubleshooting Steps:

    • Washout Protocol: Implement a thorough washout protocol with the external solution to ensure complete removal of the compound.

    • Time-Course Experiment: Record baseline currents for an extended period before compound application to assess the natural rundown of the channels in your preparation.

    • Internal Solution Components: Include ATP and GTP in your internal solution to support channel phosphorylation and stability.

Issue 3: Inconsistent or Unexpected Electrophysiological Effects

  • Possible Cause 1: Enantiomeric Variability. The presence of two enantiomers in the racemic mixture could lead to mixed or unpredictable pharmacological effects.

  • Possible Cause 2: Off-Target Effects. While primarily a sodium channel blocker, high concentrations of this compound may have off-target effects. For example, RSD 921 has been shown to also block outward potassium currents, albeit with reduced potency.[1]

  • Troubleshooting Steps:

    • Use of Pure Enantiomer: If possible, use the pure (+)-RSD 921 enantiomer to obtain more specific and reproducible results.

    • Concentration-Response Curve: Generate a detailed concentration-response curve to identify the optimal concentration range for the desired effect and to observe any potential secondary effects at higher concentrations.

    • Control Experiments: Use specific antagonists for other potentially involved channels or receptors to rule out off-target effects.

Summary of this compound Electrophysiological Parameters
ParameterValueChannel IsoformReference
Tonic Block EC50 35 - 47 µMWild-Type (Heart, Skeletal Muscle, Neuronal)[3]
Use-Dependent Block MarkedHeart[3]
Use-Dependent Block MildSkeletal Muscle, Neuronal[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording

  • Cell Preparation: Culture cells expressing the sodium channel of interest on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents using depolarizing voltage steps.

    • Establish a stable baseline recording.

    • Perfuse the cell with the external solution containing this compound.

    • Record the effect of the compound on the sodium currents.

    • Wash out the compound with the external solution.

Visualizations

experimental_workflow Experimental Workflow for Assessing Seal Stability cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Cell Culture pull_pipette Pull and Polish Patch Pipette prep_cells->pull_pipette prep_solutions Prepare Internal and External Solutions form_seal Form Gigaohm Seal prep_solutions->form_seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell baseline Record Stable Baseline whole_cell->baseline apply_compound Apply this compound baseline->apply_compound compare Compare Baseline vs. Treatment baseline->compare record_effect Record Experimental Data apply_compound->record_effect washout Washout Compound record_effect->washout analyze_currents Analyze Current Amplitude and Kinetics record_effect->analyze_currents analyze_seal Analyze Seal Resistance Over Time washout->analyze_seal analyze_currents->compare

Caption: Workflow for electrophysiological assessment of this compound effects.

signaling_pathway Mechanism of Action of RSD 921 RSD921 RSD 921 NaV_Channel Voltage-Gated Sodium Channel RSD921->NaV_Channel Blocks Na_Influx Sodium Ion Influx NaV_Channel->Na_Influx Mediates Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

References

Technical Support Center: Overcoming Solubility Challenges of (rel)-RSD 921 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges associated with the investigational sodium channel blocker, (rel)-RSD 921, for in vivo experiments. Given that this compound has a lipid partition coefficient (log P) of 1.59, it is likely to exhibit poor aqueous solubility, a common hurdle for in vivo administration.[1] This guide offers troubleshooting strategies and frequently asked questions to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a novel, structurally unique class I sodium channel blocking drug.[2] It has been investigated for its potential as a local anesthetic and for the treatment of cardiac arrhythmias.[2] Like many small molecule drugs, its efficacy in in vivo models is dependent on achieving adequate bioavailability, which can be limited by poor aqueous solubility.[3][4] Challenges such as precipitation upon injection, inconsistent dosing, and reduced systemic exposure can arise from low solubility, making it a critical parameter to address during formulation development.[3][5]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A systematic solubility assessment in various pharmaceutically relevant solvents and buffers is the recommended first step. This typically involves determining the equilibrium solubility in common vehicles such as water, saline, phosphate-buffered saline (PBS), and various co-solvent systems. This foundational data will guide the selection of an appropriate formulation strategy.

Q3: What are some common formulation strategies for administering poorly soluble compounds like this compound in vivo?

A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds for in vivo studies.[6][7][8] These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[9] For early-stage preclinical studies, co-solvent and surfactant-based systems are often preferred due to their relative simplicity and ease of preparation.[6]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution of a DMSO stock with an aqueous vehicle.

  • Cause: This phenomenon, often termed "crashing out," occurs when the concentration of the organic solvent (like DMSO) becomes too low to maintain the solubility of the hydrophobic compound in the predominantly aqueous final solution.[10]

  • Solutions:

    • Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in the dosing solution.

    • Optimize Co-solvent/Aqueous Ratio: Systematically test different ratios of the organic co-solvent to the aqueous vehicle to find a balance that maintains solubility.

    • Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help to form micelles that encapsulate the drug, preventing precipitation.[9][10]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous vehicle may improve its solubility.[9][11]

Issue 2: The prepared formulation of this compound is not uniform and shows particulate matter.

  • Cause: This may be due to incomplete dissolution or instability of the formulation. The particle size of the drug may also be too large for uniform dispersion.[10]

  • Solutions:

    • Sonication: Use a bath or probe sonicator to aid in the dissolution and dispersion of the compound.[11]

    • Gentle Warming: Carefully warming the solution may enhance solubility, but caution must be exercised to avoid degradation of the compound.[11]

    • Particle Size Reduction: If preparing a suspension, techniques like micronization can increase the surface area and improve dissolution.[4][12]

    • Use of Suspending Agents: For suspensions, incorporating agents like carboxymethylcellulose (CMC) can increase the viscosity of the vehicle and prevent rapid settling of particles.[10]

Issue 3: Inconsistent results are observed across different in vivo experiments.

  • Cause: This can be a consequence of inconsistent dosing due to a non-homogenous formulation or precipitation of the compound before or during administration.[13]

  • Solutions:

    • Prepare Fresh Formulations: Always prepare the formulation fresh before each experiment to ensure consistency and avoid degradation.[13]

    • Ensure Homogeneity: Vigorously mix the formulation (e.g., by vortexing or stirring) immediately before drawing each dose to ensure a uniform suspension or solution.

    • Validate the Formulation: Before initiating large-scale in vivo studies, it is advisable to conduct a small-scale study to confirm the stability and tolerability of the chosen formulation.

Data Presentation

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventPropertiesCommon Concentration Range in Final Formulation
Dimethyl Sulfoxide (DMSO)High solubilizing power for many nonpolar compounds.[11]< 10% (toxicity can be a concern at higher concentrations)
Polyethylene Glycol 300/400 (PEG 300/400)Water-miscible, low toxicity.10 - 60%
Propylene Glycol (PG)Good solubilizer for a wide range of drugs.[6]10 - 50%
EthanolVolatile, may cause irritation at high concentrations.< 10%

Table 2: Commonly Used Surfactants and Complexing Agents

AgentClassMechanism of ActionTypical Concentration
Tween® 80 (Polysorbate 80)Non-ionic SurfactantForms micelles to encapsulate hydrophobic drugs.1 - 10%
Cremophor® ELNon-ionic SurfactantForms micelles, enhancing solubility.1 - 10%
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinForms inclusion complexes with drug molecules.[9]10 - 40%

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution.

  • Prepare Vehicle: In a separate sterile container, prepare the desired vehicle. A common example is a mixture of PEG 400 and saline.

  • Combine and Mix: Slowly add the DMSO stock solution to the vehicle while continuously vortexing or stirring to ensure rapid and uniform mixing.

  • Final Volume Adjustment: Adjust the final volume with the aqueous component of the vehicle (e.g., saline).

  • Visual Inspection: Carefully inspect the final formulation for any signs of precipitation. A clear solution is ideal.

Protocol 2: Preparation of a Surfactant-Based Formulation

  • Dissolve Surfactant: Prepare the aqueous vehicle by dissolving the desired concentration of a surfactant (e.g., 5% Tween® 80) in saline or PBS. Gentle warming and stirring may be required.

  • Prepare Drug Slurry: Weigh the required amount of this compound and create a paste or slurry by adding a small amount of the surfactant-containing vehicle.

  • Combine and Homogenize: Gradually add the rest of the vehicle to the drug slurry while continuously mixing. Use a sonicator to ensure complete dispersion and dissolution.

  • Final Inspection: Visually inspect the formulation for homogeneity.

Mandatory Visualizations

experimental_workflow Workflow for Overcoming this compound Solubility Issues cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization & Administration start Start: this compound Powder solubility_assessment Solubility Assessment in Aqueous & Organic Solvents start->solubility_assessment formulation_strategy Select Formulation Strategy solubility_assessment->formulation_strategy cosolvent Co-solvent System formulation_strategy->cosolvent Soluble in organic solvent? surfactant Surfactant System formulation_strategy->surfactant Poorly soluble in co-solvents? suspension Suspension formulation_strategy->suspension Insoluble in all solvents? optimization Optimize Formulation (Concentration, Ratios) cosolvent->optimization surfactant->optimization suspension->optimization stability_check Check for Precipitation/ Homogeneity optimization->stability_check stability_check->formulation_strategy Unstable/ Precipitation in_vivo_admin In Vivo Administration stability_check->in_vivo_admin Stable & Homogenous

Caption: A workflow diagram illustrating the systematic approach to developing a suitable formulation for in vivo studies of this compound.

signaling_pathway Hypothesized Signaling Pathway of this compound RSD921 This compound Na_Channel Voltage-gated Sodium Channel RSD921->Na_Channel Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neuronal Firing, Muscle Contraction) Action_Potential->Cellular_Response Block

Caption: A simplified diagram showing the mechanism of action of this compound as a sodium channel blocker.

troubleshooting_logic Troubleshooting Logic for Formulation Issues cluster_yes Yes cluster_no No start Precipitation Observed? lower_conc Lower Drug Concentration start->lower_conc Yes proceed Proceed with Experiment start->proceed No add_surfactant Add/Increase Surfactant lower_conc->add_surfactant change_vehicle Change Co-solvent/Vehicle add_surfactant->change_vehicle

Caption: A decision tree for troubleshooting precipitation issues during the formulation of this compound.

References

Validation & Comparative

A Comparative Analysis of (rel)-RSD 921 and Lidocaine on Cardiac Sodium Channel Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the electrophysiological effects of two sodium channel blockers, (rel)-RSD 921 and lidocaine, on cardiac sodium channels (specifically the NaV1.5 isoform). The information presented is collated from preclinical studies to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two agents.

Executive Summary

This compound and lidocaine are both classified as Class I antiarrhythmic agents that exert their effects by blocking voltage-gated sodium channels in cardiomyocytes. While their primary target is the same, their potency, state-dependent interactions, and kinetic effects on the channel differ significantly. Notably, this compound demonstrates a considerably higher potency for cardiac sodium channel blockade than lidocaine.[1] This guide will delve into the quantitative differences in their efficacy, the experimental methodologies used to determine these parameters, and the mechanistic pathways of their actions.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative parameters of this compound and lidocaine based on available experimental data.

Table 1: Potency on Cardiac Sodium Channels (NaV1.5)

CompoundIC50 / EC50Fold Potency vs. LidocaineExperimental SystemReference
This compound35 - 47 µM (EC50)~12-fold greaterXenopus laevis oocytes expressing rNaV1.5[1][2][3]
Lidocaine563 ± 22 µM (EC50)1Xenopus laevis oocytes expressing rNaV1.5[1]
Lidocaine (Use-Dependent)17 µM (IC50)-Cells expressing hNaV1.5[4]

Table 2: State-Dependent Blockade Characteristics

CompoundPrimary Target Channel State(s)Key ObservationsReference
This compoundOpenPreferentially interacts with the open state of the Na+ channel. Minimal hyperpolarizing shift in steady-state inactivation.[2][3]
LidocaineInactivated, OpenHigh affinity for both inactivated and open states. Use-dependence is strongly linked to block of the inactivated state.[5][6][7][8]

Table 3: Kinetic Parameters of Channel Block

CompoundOn-Rate (k_on)Off-Rate (k_off)Recovery Time ConstantUse-DependenceReference
This compound0.11 ± 0.012 x 10^6 M⁻¹s⁻¹12.5 ± 2.5 s⁻¹14 ± 2.7 s⁻¹ (from open channel block)Marked frequency-dependent block of cardiac channels.[2][3]
Lidocaine--152 ± 115 msec (in vivo)Prominent use-dependent block.[6]

Note: Direct comparative kinetic data (on-rate, off-rate) for lidocaine under identical conditions to RSD 921 were not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

Both this compound and lidocaine physically obstruct the pore of the cardiac sodium channel, preventing the influx of sodium ions that is necessary for the initiation and propagation of the action potential. However, their affinity for different conformational states of the channel dictates their specific electrophysiological profile.

Lidocaine, a classic Class Ib antiarrhythmic, exhibits a high affinity for both the open and, particularly, the inactivated states of the sodium channel.[5][6][7][8] This "state-dependent" binding means that lidocaine is more effective at blocking channels in rapidly firing or depolarized tissues (such as in ischemia), where channels spend more time in the open and inactivated states.[7]

In contrast, experimental evidence suggests that this compound preferentially interacts with the open state of the sodium channel.[2][3] This interaction is characterized by a rapid onset of block during channel opening. The marked use-dependence of RSD 921, especially in cardiac channels, stems from its ability to bind to open channels during repeated depolarizations.[2][3]

SodiumChannelStates cluster_drugs Drug Interaction Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Closed, Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization Lidocaine Lidocaine Lidocaine->Open Block Lidocaine->Inactivated High-Affinity Block RSD921 This compound RSD921->Open Preferential Block TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis OocyteHarvest Harvest Xenopus Oocytes cRNA_Inject Inject NaV1.5 cRNA OocyteHarvest->cRNA_Inject Incubation Incubate for Channel Expression cRNA_Inject->Incubation Mount Mount Oocyte in Chamber Incubation->Mount Impale Impale with Microelectrodes Mount->Impale VoltageClamp Establish Voltage Clamp Impale->VoltageClamp RecordBaseline Record Baseline I_Na VoltageClamp->RecordBaseline ApplyDrug Apply Drug (e.g., RSD 921) RecordBaseline->ApplyDrug RecordDrugEffect Record I_Na with Drug ApplyDrug->RecordDrugEffect Analyze Analyze Current Traces RecordDrugEffect->Analyze DetermineParams Determine IC50, Use-Dependence, Kinetics Analyze->DetermineParams

References

A Comparative Guide to (rel)-RSD 921 and Other Class I Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties and performance of the novel Class I antiarrhythmic drug, (rel)-RSD 921, with other established drugs in the same class. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to this compound

This compound is a novel compound that primarily acts as a sodium channel blocker, placing it within the Class I category of the Vaughan Williams classification of antiarrhythmic drugs.[1] Its primary mechanism involves the inhibition of the fast inward sodium current (INa), which is crucial for the depolarization phase (Phase 0) of the cardiac action potential.[1][2] This action leads to a reduction in the excitability and conduction velocity of cardiac tissue.[2] Additionally, this compound has been shown to block transient and sustained outward potassium currents, although with lower potency than its effects on sodium channels.[1]

Comparative Electrophysiological Profile

The defining characteristic of Class I antiarrhythmic drugs is their effect on the cardiac sodium channels. However, the degree of blockade and the kinetics of their interaction with the channel differ, leading to their sub-classification into Ia, Ib, and Ic. These differences translate into distinct effects on the action potential duration (APD) and the effective refractory period (ERP).

This compound exhibits properties that align with multiple subclasses, showing marked use-dependent block of the cardiac sodium channel isoform, a feature prominent in Class Ic drugs, while also prolonging the effective refractory period, a characteristic of Class Ia agents.[1]

Data Presentation: Quantitative Comparison of this compound and Other Class I Antiarrhythmic Drugs

The following tables summarize the available quantitative data comparing the effects of this compound with other commonly used Class I antiarrhythmic drugs.

Table 1: Comparative Potency on Cardiac Sodium Channels

DrugSubclassIC50 / EC50 (µM) for Sodium Channel BlockadeSpecies/TissueReference(s)
This compound -EC50: 47 ± 3Rat cardiac (rH1)[3]
This compound -EC50: 35 - 47Rat heart, skeletal muscle, neuronal[3]
LidocaineIbEC50: 563 ± 22Rat cardiac (rH1)[3]
QuinidineIa---
ProcainamideIaIC50: 811Rat cardiac myocytes[4]
FlecainideIc---

Note: Direct comparative IC50/EC50 values for all drugs under identical experimental conditions are limited. The data presented is from available literature and should be interpreted with consideration of the different experimental setups.

Table 2: Effects on Electrophysiological Parameters

DrugSubclassEffect on Action Potential Duration (APD)Effect on Effective Refractory Period (ERP)Effect on QRS DurationEffect on QT IntervalReference(s)
This compound -ProlongsProlongsProlongs-[1]
QuinidineIaProlongsProlongsProlongsProlongs[2][5]
ProcainamideIaProlongsProlongsProlongsProlongs[2]
LidocaineIbShortensShortensNo effectShortens slightly[2]
FlecainideIcLittle effectLittle effectMarkedly prolongsMinimal effect[2][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of antiarrhythmic drugs.

Whole-Cell Voltage-Clamp Technique for Cardiac Myocytes

This in vitro technique is used to measure the ion currents across the membrane of single cardiac cells.

Objective: To determine the effect of a drug on specific ion channels (e.g., Na+, K+).

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit).

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamping: The membrane potential is held at a specific voltage (holding potential) by a voltage-clamp amplifier.

  • Pulse Protocols: A series of voltage steps (pulses) are applied to activate or inactivate specific ion channels.

  • Current Recording: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the ion channels.

  • Drug Application: The drug is applied to the cell via the external perfusion solution at various concentrations.

  • Data Analysis: The recorded currents before and after drug application are analyzed to determine the drug's effect on channel function (e.g., IC50 for channel block).

In Vivo Arrhythmia Models

These models are used to assess the antiarrhythmic efficacy of a drug in a living organism.

Objective: To evaluate a drug's ability to prevent or terminate arrhythmias induced by various stimuli.

Methodology (Example: Coronary Artery Occlusion Model in Rats):

  • Animal Preparation: Rats are anesthetized, and their body temperature is maintained. A lead II electrocardiogram (ECG) is continuously monitored.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. A ligature is placed around the left anterior descending (LAD) coronary artery.

  • Arrhythmia Induction: The LAD is occluded by tightening the ligature, inducing myocardial ischemia and subsequent ventricular arrhythmias.

  • Drug Administration: The test drug is administered intravenously at different doses before or after coronary occlusion.

  • Data Collection: The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are recorded. ECG parameters such as PR interval, QRS duration, and QT interval are measured.

  • Data Analysis: The antiarrhythmic effect of the drug is quantified by comparing the arrhythmia scores and ECG changes in the drug-treated group versus a vehicle-treated control group.

Visualizations

Signaling Pathway of Class I Antiarrhythmic Drugs

ClassI_Antiarrhythmic_Pathway cluster_membrane Cardiomyocyte Membrane NaChannel_Resting Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Open State NaChannel_Resting->NaChannel_Open Depolarization NaChannel_Inactive Inactive State NaChannel_Open->NaChannel_Inactive Inactivation AP Phase 0 Depolarization NaChannel_Open->AP Na+ Influx Block Reduced Na+ Influx NaChannel_Inactive->NaChannel_Resting Repolarization Drug This compound & Other Class I Drugs Drug->NaChannel_Open Binds to and blocks open channels Drug->NaChannel_Inactive Binds to and stabilizes inactive channels Drug->Block Inhibits SlowerConduction Slower Conduction Velocity Decreased Excitability Block->SlowerConduction Leads to

Caption: Mechanism of action for Class I antiarrhythmic drugs.

Experimental Workflow for Evaluating Antiarrhythmic Drugs

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Start Drug Candidate (this compound) PatchClamp Whole-Cell Voltage Clamp (Cardiac Myocytes) Start->PatchClamp IonChannelAssay Determine IC50 on Na+ and K+ Channels PatchClamp->IonChannelAssay APD_Measurement Action Potential Duration Measurement PatchClamp->APD_Measurement AnimalModel Arrhythmia Model (e.g., Coronary Occlusion) APD_Measurement->AnimalModel Promising candidates advance EfficacyTesting Assess Antiarrhythmic Efficacy (ECG Monitoring) AnimalModel->EfficacyTesting Toxicity Evaluate Proarrhythmic Risk & Side Effects AnimalModel->Toxicity FinalAnalysis Comparative Analysis & Lead Optimization EfficacyTesting->FinalAnalysis Toxicity->FinalAnalysis

Caption: Workflow for preclinical evaluation of antiarrhythmic drugs.

Conclusion

This compound is a potent sodium channel blocker with demonstrated antiarrhythmic properties in preclinical models.[1] Its electrophysiological profile, characterized by significant use-dependent sodium channel blockade and prolongation of the effective refractory period, suggests a potential therapeutic role in the management of cardiac arrhythmias. The comparative data indicates that this compound is substantially more potent than the Class Ib agent lidocaine in blocking cardiac sodium channels.[3] Further comparative studies with Class Ia and Ic agents are warranted to fully elucidate its clinical potential relative to existing therapies. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel antiarrhythmic agents like this compound.

References

Validating the Sodium Channel Subtype Selectivity of (rel)-RSD 921: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sodium channel subtype selectivity of the novel compound (rel)-RSD 921 against other well-established sodium channel blockers. The data presented herein, derived from electrophysiological studies, offers a quantitative basis for evaluating the relative potency and selectivity of these agents. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of these findings.

Quantitative Comparison of Sodium Channel Blockers

The half-maximal effective concentrations (EC₅₀) or inhibitory concentrations (IC₅₀) are crucial metrics for assessing the potency of a compound on a specific ion channel subtype. The following table summarizes the available data for this compound and a panel of comparator drugs—lidocaine, mexiletine, flecainide, and propafenone—across cardiac (Nav1.5), neuronal (Nav1.2, Nav1.7), and skeletal muscle (Nav1.4) sodium channel subtypes. It is important to note that the blocking action of these compounds is often state-dependent, with higher affinity for open or inactivated channel states compared to the resting state. The specific voltage protocols used in these experiments can, therefore, influence the measured IC₅₀ values.

CompoundNav1.5 (Cardiac)Nav1.2 (Neuronal)Nav1.4 (Skeletal Muscle)Nav1.7 (Neuronal)
This compound 47 µM (EC₅₀)37 µM (EC₅₀)35 µM (EC₅₀)Data not available
Lidocaine 17-20 µM (IC₅₀, inactivated state)Data not available400 µM (IC₅₀, open channel block)76 µM (IC₅₀, at 0 mV)
Mexiletine 47.0 ± 5.4 µM (IC₅₀)Data not available67.8 ± 7.0 µM (IC₅₀, inactivated state)15 ± 1 µM (IC₅₀, inactivated state)
Flecainide 5.5 ± 0.8 µM (IC₅₀, at -95 mV) to 7.4 µM (use-dependent)Data not available83.5 ± 16.9 µM (IC₅₀, at 0.1 Hz)Data not available
Propafenone 1.4 µM (IC₅₀, steady state block)Data not availableData not availableData not available

Signaling Pathway of Sodium Channel Blockers

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. The compounds discussed in this guide exert their primary effect by physically occluding the ion-conducting pore of the α-subunit of the sodium channel. This direct blockade inhibits the influx of sodium ions, thereby dampening neuronal firing and cardiac excitability. The state-dependent nature of this interaction, with preferential binding to open and inactivated states, is a key determinant of their therapeutic and potential toxic effects.

Signaling Pathway of Sodium Channel Blockers cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Inhibition Inhibition of Na+ Influx Na_Channel->Inhibition prevents Drug This compound & Alternatives Block Direct Blockade of Channel Pore Drug->Block Block->Na_Channel Effect Reduced Neuronal Firing & Cardiac Excitability Inhibition->Effect

Mechanism of action for sodium channel blockers.

Experimental Protocols

The determination of sodium channel subtype selectivity is predominantly achieved through electrophysiological techniques, namely the two-electrode voltage clamp (TEVC) for studies in Xenopus laevis oocytes and the whole-cell patch-clamp technique for recordings from mammalian cells.

Two-Electrode Voltage Clamp (TEVC) Protocol for Xenopus Oocytes

This method is well-suited for the heterologous expression and characterization of ion channels.

  • Oocyte Preparation and cRNA Injection : Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated. Oocytes are then microinjected with cRNA encoding the specific human sodium channel α-subunit of interest (e.g., Nav1.5, Nav1.2, Nav1.4). Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Solutions :

    • External (Bath) Solution (ND96) : Contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Electrode) Solution : 3 M KCl.

  • Recording :

    • An oocyte is placed in the recording chamber and perfused with the external solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

    • The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

    • Voltage Protocol for Tonic Block (Resting State IC₅₀) : Depolarizing voltage steps (e.g., to -10 mV for 20-50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

    • Voltage Protocol for Use-Dependent Block (Phasic Block) : A train of depolarizing pulses (e.g., 20 pulses to -10 mV at 10-30 Hz) is applied.

  • Drug Application and Data Analysis :

    • A stable baseline current is established before the application of the test compound.

    • The compound is perfused at increasing concentrations.

    • The steady-state block of the peak sodium current at each concentration is measured.

    • Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration, and the EC₅₀/IC₅₀ value is calculated by fitting the data to the Hill equation.

Whole-Cell Patch-Clamp Protocol for Mammalian Cells

This technique allows for the recording of ionic currents from single cells expressing the sodium channel subtype of interest, often in a stable cell line like HEK293.

  • Cell Culture : Mammalian cells (e.g., HEK293) stably or transiently transfected with the cDNA for the desired sodium channel α-subunit are cultured on glass coverslips.

  • Solutions :

    • External (Bath) Solution : Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution : Often contains (in mM): 120-140 CsF or CsCl (to block potassium channels), 10 NaCl, 10 HEPES, 5-10 EGTA; pH adjusted to 7.2 with CsOH.

  • Recording :

    • A glass micropipette with a small tip opening (resistance of 2-5 MΩ) filled with the internal solution is brought into contact with a cell.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured by applying gentle suction to achieve the whole-cell configuration.

    • The voltage protocols for assessing tonic and use-dependent block are similar to those described for the TEVC technique. A holding potential of -120 mV is often used for determining resting state affinity, while a more depolarized potential (e.g., -80 mV) can be used to assess inactivated state affinity.

  • Data Analysis : The process of drug application and data analysis to determine IC₅₀ values is analogous to the TEVC method.

Experimental Workflow for Determining Subtype Selectivity

The following diagram illustrates the typical workflow for assessing the sodium channel subtype selectivity of a test compound using electrophysiological methods.

Experimental Workflow for Determining Sodium Channel Subtype Selectivity cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Xenopus Oocytes or Mammalian Cell Line) Transfection Expression of Specific Nav Subtype (e.g., Nav1.5, Nav1.2) Cell_Prep->Transfection Ephys Electrophysiology Setup (TEVC or Patch-Clamp) Transfection->Ephys Baseline Record Baseline Sodium Currents Ephys->Baseline Drug_App Perfuse with Test Compound (e.g., this compound) Baseline->Drug_App Record_Block Record Blocked Sodium Currents Drug_App->Record_Block Measure Measure Peak Current Inhibition Record_Block->Measure Dose_Response Generate Dose-Response Curve Measure->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50 Repeat Repeat for Each Nav Subtype and Compound IC50->Repeat Compare Compare IC50 Values to Determine Selectivity Repeat->Compare

Efficacy of Novel Analgesics in Preclinical Models of Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various therapeutic compounds in established animal models of neuropathic pain. The data presented is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development.

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge.[1] Preclinical animal models are crucial for understanding the underlying mechanisms of neuropathic pain and for the initial screening and validation of novel analgesic agents.[1][2][3] This guide focuses on the comparative efficacy of different compounds, providing a framework for evaluating potential therapeutics.

Common Animal Models of Neuropathic Pain

Several well-established animal models are utilized to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[3][4] The choice of model can influence the translational relevance of the findings.[2]

Key Surgical Models:

  • Chronic Constriction Injury (CCI): This model involves loose ligatures placed around the sciatic nerve, leading to sustained compression and chronic pain behaviors.[5] It is widely used to study peripheral nerve injury-induced pain.

  • Partial Sciatic Nerve Ligation (PSNL): In this model, a portion of the sciatic nerve is tightly ligated, resulting in a well-defined and reproducible nerve injury.

  • Spinal Nerve Ligation (SNL): This procedure involves the ligation of the L5 and/or L6 spinal nerves, leading to robust and long-lasting neuropathic pain symptoms.[4][6]

  • Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. It produces early and prolonged pain-related behaviors.[5]

Chemotherapy-Induced Neuropathic Pain (CINP):

  • Agents such as paclitaxel or vincristine are administered to induce peripheral neuropathy, mimicking the side effects of cancer chemotherapy.[6]

Comparative Efficacy of Analgesic Compounds

The following tables summarize the efficacy of various compounds in different animal models of neuropathic pain. Efficacy is typically measured by the reversal of mechanical allodynia or thermal hyperalgesia.

Compound ClassExamplesAnimal Model(s)Efficacy NotesCitations
Gabapentinoids Gabapentin, PregabalinCCI, SNL, Diabetic NeuropathyEffective in reducing mechanical allodynia and thermal hyperalgesia. Considered a first-line treatment.[1]
Tricyclic Antidepressants (TCAs) AmitriptylineCCI, SNLInhibit serotonin and noradrenaline reuptake; effective against painful neuropathy.[1]
Opioids Morphine, TramadolVarious modelsEfficacy can be limited in neuropathic pain, and long-term use is associated with significant side effects.[7]
Cannabinoids THC, CBDCCITHC and CBD have shown analgesic efficacy, though oral administration may lack synergy.[8]
Novel Compounds SRP-001, LX-9211Preclinical modelsSRP-001 is a non-opioid analgesic targeting the central nervous system. LX-9211 is an AAK1 inhibitor. Both show promise in preclinical studies.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for common neuropathic pain models and behavioral assays.

Chronic Constriction Injury (CCI) Model Protocol:

  • Anesthesia: The rodent is anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

Assessment of Mechanical Allodynia (von Frey Test):

  • Acclimation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.

  • Response: A positive response is noted as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway implicated in neuropathic pain and a typical experimental workflow for preclinical analgesic testing.

neuropathic_pain_pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) Nerve_Injury Nerve Injury Inflammation Inflammation Nerve_Injury->Inflammation Ectopic_Discharges Ectopic Discharges Nerve_Injury->Ectopic_Discharges Microglia_Activation Microglia Activation Ectopic_Discharges->Microglia_Activation Signal to CNS Central_Sensitization Central Sensitization Increased_Excitability Increased Neuronal Excitability Central_Sensitization->Increased_Excitability Microglia_Activation->Central_Sensitization Astrocyte_Activation Astrocyte Activation Astrocyte_Activation->Central_Sensitization Neuropathic_Pain Neuropathic_Pain Increased_Excitability->Neuropathic_Pain

Caption: Simplified signaling cascade in neuropathic pain.

experimental_workflow Animal_Model Induction of Neuropathic Pain Model (e.g., CCI, SNI) Baseline Baseline Behavioral Testing (von Frey) Animal_Model->Baseline Drug_Admin Drug Administration ((rel)-RSD 921 or Vehicle) Baseline->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Comparison Post_Drug_Testing->Data_Analysis

Caption: General experimental workflow for analgesic efficacy testing.

References

Comparative Analysis of (rel)-RSD 921 and Tetrodotoxin Block of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mechanisms and experimental evaluation of two pivotal sodium channel blockers.

This guide provides a detailed comparative analysis of (rel)-RSD 921, a state- and use-dependent sodium channel blocker, and Tetrodotoxin (TTX), a potent pore-blocking neurotoxin. The information presented herein is curated from peer-reviewed scientific literature to offer an objective overview of their mechanisms of action, quantitative blocking characteristics, and the experimental protocols utilized for their evaluation.

Executive Summary

This compound and Tetrodotoxin represent two distinct classes of voltage-gated sodium channel (VGSC) inhibitors, differing fundamentally in their binding sites, state-dependent affinities, and selectivity profiles. Tetrodotoxin acts as a highly potent and selective blocker of the outer pore of most VGSCs, physically occluding ion passage.[1][2] In contrast, this compound exhibits a state-dependent block, preferentially interacting with the open state of the sodium channel from a site likely accessible from the intracellular side.[3][4] This results in a use-dependent inhibition that is more pronounced at higher frequencies of channel activation.[3] These mechanistic differences translate to distinct pharmacological profiles and therapeutic potentials.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (EC50/IC50) of this compound and Tetrodotoxin on various voltage-gated sodium channel subtypes. It is important to note that the data for each compound are collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Potency of this compound on Rat Sodium Channel Isoforms [1][3]

Channel IsoformEC50 (µM) for Tonic BlockExperimental System
rNav1.2 (neuronal)37 ± 4Xenopus laevis oocytes
rNav1.4 (skeletal muscle)35 ± 3Xenopus laevis oocytes
rNav1.5 (cardiac)47 ± 3Xenopus laevis oocytes

Data obtained using two-electrode voltage clamp.

Table 2: Inhibitory Potency of Tetrodotoxin on Various Sodium Channel Isoforms [2][5][6]

Channel IsoformClassificationIC50
Nav1.1TTX-Sensitive~4.1 nM
Nav1.2TTX-Sensitive~14 nM
Nav1.3TTX-Sensitive~5.3 nM
Nav1.4TTX-Sensitive~7.6 nM
Nav1.5TTX-ResistantMicromolar (µM) range
Nav1.6TTX-Sensitive~2.3 nM
Nav1.7TTX-Sensitive~36 nM
Nav1.8TTX-ResistantMicromolar (µM) range

IC50 values for TTX-sensitive channels are typically in the low nanomolar range, while TTX-resistant channels require micromolar concentrations for block.

Mechanisms of Action: A Tale of Two Blockers

The distinct pharmacological effects of this compound and Tetrodotoxin stem from their different binding sites and interactions with the sodium channel protein.

This compound: As a class I antiarrhythmic agent, this compound demonstrates a "modulated receptor" mechanism of action.[7] It exhibits low affinity for the resting state of the channel but binds with higher affinity to the open and potentially the inactivated states.[3][7] This state-dependent binding leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with the frequency of action potentials.[3] This property is characteristic of many local anesthetics and antiarrhythmic drugs. The binding site for this compound is believed to be located within the intracellular pore of the channel.[3]

Tetrodotoxin (TTX): In contrast, TTX acts as a potent and selective pore blocker.[2] It binds to neurotoxin receptor site 1, located at the extracellular mouth of the channel's pore.[5] The positively charged guanidinium group of the TTX molecule effectively plugs the pore, physically preventing the influx of sodium ions and thereby blocking the generation and propagation of action potentials.[2] TTX block is largely voltage-independent and does not typically exhibit use-dependence under physiological conditions.[8]

Comparative Mechanisms of Sodium Channel Block cluster_RSD921 This compound Block cluster_TTX Tetrodotoxin Block RSD_ext RSD 921 (extracellular) RSD_mem RSD 921 (in membrane) RSD_ext->RSD_mem RSD_int RSD 921 (intracellular) RSD_mem->RSD_int NaV_O_RSD Open Channel (High Affinity) RSD_int->NaV_O_RSD Binds to open state NaV_R_RSD Resting Channel (Low Affinity) NaV_R_RSD->NaV_O_RSD Depolarization NaV_I_RSD Inactivated Channel (High Affinity) NaV_O_RSD->NaV_I_RSD Inactivation Blocked_RSD Blocked Channel NaV_O_RSD->Blocked_RSD TTX_ext Tetrodotoxin (extracellular) NaV_pore Extracellular Pore (Binding Site 1) TTX_ext->NaV_pore Binds to outer pore Blocked_TTX Blocked Channel (Pore Occlusion) NaV_pore->Blocked_TTX TEVC Experimental Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation Recording_Setup TEVC Recording Setup Incubation->Recording_Setup Data_Acquisition Data Acquisition (Voltage Protocols) Recording_Setup->Data_Acquisition Analysis Data Analysis (EC50, Use-Dependence) Data_Acquisition->Analysis

References

A Comparative Analysis of Use-Dependent Block: (rel)-RSD 921 Versus Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-RSD 921, a novel sodium channel blocker, demonstrates a significant use-dependent block, a key characteristic for therapeutic applications such as local anesthesia and antiarrhythmia. This guide provides a comparative overview of the use-dependent properties of this compound against commonly used local anesthetics, supported by available experimental data.

Introduction to Use-Dependent Block

Use-dependent, or phasic, block is a phenomenon where the inhibitory effect of a drug on ion channels, particularly voltage-gated sodium channels, increases with the frequency of channel activation.[1] This property is highly desirable in local anesthetics and antiarrhythmic drugs as it allows for selective targeting of rapidly firing neurons or cardiac tissues, which are often associated with pain or pathological conditions, while having a lesser effect on tissues with normal firing rates. The mechanism underlying use-dependent block involves the drug binding with higher affinity to the open and inactivated states of the sodium channel, which are more prevalent during high-frequency stimulation.[2][3]

Comparative Analysis of Use-Dependent Block

This compound exhibits a pronounced use-dependent blockade of sodium channels, with a particular potency for the cardiac isoform (rNaV1.5).[4] To provide a clear comparison with other local anesthetics, the following tables summarize the available quantitative data. It is crucial to note that the data are compiled from various studies with differing experimental conditions, which may influence the results. Therefore, direct comparisons should be made with caution, and the specific experimental context must be considered.

Quantitative Comparison of Use-Dependent Block
DrugConcentrationFrequencySodium Channel IsoformCell Type% Block (Use-Dependent)Reference
This compound 100 µM30 HzrNaV1.5Xenopus oocytes81 ± 4%[4]
Lidocaine 100 µM20 HzTTXr Na+ channelsDorsal Root Ganglion Neurons81%
Lidocaine 100 µM & 1000 µM30 HzHeart Sodium ChannelsNot SpecifiedPotent use-dependent blockade[5]
Bupivacaine 10 µM20 HzTTXr Na+ channelsDorsal Root Ganglion Neurons≤ 53%
Ropivacaine Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPotent producer of frequency-dependent block
Tonic Block Comparison

Tonic block refers to the inhibition of sodium channels in their resting state.

DrugEC50 (Tonic Block)Sodium Channel IsoformCell TypeReference
This compound 47 ± 3 µMrNaV1.5Xenopus oocytes[4]
37 ± 4 µMrNaV1.2Xenopus oocytes[4]
35 ± 3 µMrNaV1.4Xenopus oocytes[4]
Lidocaine 563 ± 22 µMNot SpecifiedNot Specified[4]
~300 µM (resting-channel)Not SpecifiedNot Specified[2]
Bupivacaine Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The assessment of use-dependent block of sodium channel blockers is typically conducted using whole-cell patch-clamp electrophysiology. The following is a generalized protocol based on the methodologies cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology for Use-Dependent Block Assessment
  • Cell Preparation: Cells endogenously expressing or transfected with the desired sodium channel isoform (e.g., HEK293 cells, Xenopus oocytes, or primary neurons) are prepared and cultured.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a hyperpolarized membrane potential (e.g., -100 mV to -120 mV) to ensure that the majority of sodium channels are in the resting state.

  • Tonic Block Measurement: To establish the baseline tonic block, infrequent depolarizing pulses (e.g., one pulse every 30 seconds) are applied to elicit sodium currents. The drug is then perfused, and the steady-state reduction in the peak current amplitude is measured to quantify the tonic block.

  • Use-Dependent Block Protocol: Following the determination of tonic block, a train of repetitive depolarizing pulses (e.g., 10-20 ms duration to -10 mV) is applied at a specific frequency (e.g., 1 Hz, 10 Hz, 30 Hz).

  • Data Acquisition and Analysis: The peak inward sodium current is recorded for each pulse in the train. The current amplitude of each pulse is normalized to the amplitude of the first pulse in the train. The percentage of use-dependent block is calculated as the further reduction in current amplitude from the tonic block level to the new steady-state level achieved during the high-frequency stimulation.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for local anesthetics involves the direct blockade of voltage-gated sodium channels, thereby inhibiting the propagation of action potentials.

Local_Anesthetic_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ influx required for Nerve_Impulse_Block Blockade of Nerve Impulse Na_Channel->Nerve_Impulse_Block Inhibition of Na+ influx leads to Local_Anesthetic This compound or Other Local Anesthetic Local_Anesthetic->Na_Channel Binds to open and inactivated states

Mechanism of Local Anesthetic Action

The following diagram illustrates a typical experimental workflow for assessing the use-dependent block of a sodium channel blocker.

Use_Dependent_Block_Workflow Start Start: Cell Preparation Patch_Clamp Whole-Cell Patch-Clamp Configuration Start->Patch_Clamp Holding_Potential Set Hyperpolarized Holding Potential (e.g., -120 mV) Patch_Clamp->Holding_Potential Tonic_Stimulation Apply Low-Frequency Stimulation (e.g., 0.033 Hz) Holding_Potential->Tonic_Stimulation Apply_Drug Perfuse with Test Compound Tonic_Stimulation->Apply_Drug Measure_Tonic_Block Measure Steady-State Tonic Block Apply_Drug->Measure_Tonic_Block Phasic_Stimulation Apply High-Frequency Pulse Train (e.g., 30 Hz) Measure_Tonic_Block->Phasic_Stimulation Measure_Phasic_Block Measure Use-Dependent (Phasic) Block Phasic_Stimulation->Measure_Phasic_Block Data_Analysis Data Analysis and Quantification Measure_Phasic_Block->Data_Analysis End End Data_Analysis->End

Workflow for Assessing Use-Dependent Block

Conclusion

References

Unveiling the Sodium Channel Binding Site of (rel)-RSD 921: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding site of the novel sodium channel blocker, (rel)-RSD 921. Through a detailed comparison with the well-characterized local anesthetic, lidocaine, this document elucidates the current understanding of this compound's mechanism of action, supported by experimental data.

Comparative Analysis of Sodium Channel Blockers

This compound has emerged as a potent sodium channel blocker with distinct properties compared to classic local anesthetics like lidocaine. While both compounds target the inner pore of the voltage-gated sodium channel, their interactions with different channel states and isoforms exhibit notable differences.

Quantitative Comparison of this compound and Lidocaine

The following table summarizes the key quantitative parameters for this compound and lidocaine, highlighting their potency and isoform selectivity.

ParameterThis compoundLidocaineChannel Isoform(s)Reference(s)
IC50 (Tonic Block) 35 ± 3 µM1083 ± 122 µMrNaV1.4 (skeletal muscle)[1]
37 ± 4 µM~890 µM (estimated)rNaV1.2 (neuronal)[1]
47 ± 3 µM563 ± 22 µMrNaV1.5 (cardiac)[1][2]
Ki (Radioligand Binding) 6.1 ± 0.8 µM-Neuronal (Site 2)[2]
State Preference Open StateOpen and Inactivated StatesAll isoforms[1][3]
Use-Dependent Block Marked in cardiac isoformPresent in all isoformsrNaV1.5, rNaV1.2, rNaV1.4[1][2]

The Local Anesthetic Binding Site: A Common Target

Site-directed mutagenesis studies have been instrumental in identifying the binding site for local anesthetics and related drugs within the pore of the sodium channel. This binding pocket is formed by amino acid residues located on the S6 transmembrane segments of the four homologous domains (I-IV) of the channel's α-subunit.

Key residues, particularly a phenylalanine in domain IV (F1760 in NaV1.5, F1764 in NaV1.2), have been identified as critical for the binding of lidocaine and other local anesthetics.[4] Mutation of this residue to a non-aromatic amino acid, such as alanine (F1760A), significantly reduces the channel's sensitivity to lidocaine, demonstrating the crucial role of this residue in drug binding.[4]

While direct mutagenesis studies on this compound's interaction with this specific residue are not yet published, its classification as a sodium channel blocker that competes at neurotoxin site 2 strongly suggests that it binds within this same local anesthetic receptor site. The higher potency of this compound compared to lidocaine may be attributed to subtle differences in its interaction with the residues lining this pocket.

cluster_channel Sodium Channel Pore (Top View) cluster_residues Key Lidocaine Interacting Residue cluster_drugs Binding Molecules DI_S6 Domain I S6 LA_Site Local Anesthetic Binding Site DII_S6 Domain II S6 DIII_S6 Domain III S6 DIV_S6 Domain IV S6 F1760 F1760 (in NaV1.5) F1760->DIV_S6 part of Lidocaine Lidocaine Lidocaine->LA_Site Binds to RSD921 This compound RSD921->LA_Site Presumed to bind to cluster_drugs Drug Action Resting Resting (Closed) Open Open (Conducting) Resting->Open Activation Open->Resting Deactivation Inactivated Inactivated (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Recovery RSD921 This compound RSD921->Open  Preferentially Blocks Lidocaine Lidocaine Lidocaine->Open  Blocks Lidocaine->Inactivated  Blocks cluster_tevc Two-Electrode Voltage Clamp cluster_binding Radioligand Binding Assay cRNA_prep cRNA Preparation oocyte_inj Oocyte Injection cRNA_prep->oocyte_inj incubation Incubation (2-4 days) oocyte_inj->incubation recording Electrophysiological Recording incubation->recording data_analysis_tevc Data Analysis (IC50, State Dependence) recording->data_analysis_tevc mem_prep Membrane Preparation binding_reac Binding Reaction mem_prep->binding_reac filtration Filtration & Washing binding_reac->filtration counting Scintillation Counting filtration->counting data_analysis_bind Data Analysis (IC50, Ki) counting->data_analysis_bind

References

Cross-Validation of (rel)-RSD 921 Activity in Diverse Expression Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of the novel class I sodium channel blocker, (rel)-RSD 921, across different expression systems. By presenting supporting experimental data, detailed methodologies, and objective comparisons with alternative compounds, this document serves as a valuable resource for researchers investigating the pharmacological properties of this potent antiarrhythmic and local anesthetic agent.

Introduction to this compound

This compound, specifically the (1R,2R)-(+)-enantiomer of N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide, is a structurally unique compound that exhibits potent state- and frequency-dependent blockade of voltage-gated sodium channels (Nav).[1] Its primary mechanism of action involves preferential interaction with the open state of the sodium channel, leading to the inhibition of sodium influx, which is crucial for the initiation and propagation of action potentials in excitable cells.[1][2] This activity underlies its potential therapeutic applications in cardiac arrhythmias and local anesthesia.

Comparative Activity of this compound in Heterologous Expression Systems

The primary system utilized for the detailed electrophysiological characterization of this compound has been the Xenopus laevis oocyte expression system. This system allows for the robust expression of specific voltage-gated sodium channel isoforms, providing a controlled environment for studying drug-channel interactions. Additionally, studies have been conducted on native channels in isolated rat cardiac myocytes.

Quantitative Comparison of Tonic Block

The following table summarizes the half-maximal effective concentration (EC50) for the tonic block of various rat sodium channel isoforms by this compound when expressed in Xenopus laevis oocytes. A comparison with the widely used local anesthetic, lidocaine, is also provided.

CompoundNav IsoformExpression SystemEC50 (µM)Reference
This compound rNav1.2 (neuronal)Xenopus oocytes37 ± 4[3]
rNav1.4 (skeletal muscle)Xenopus oocytes35 ± 3[3]
rNav1.5 (cardiac)Xenopus oocytes47 ± 3[3]
Lidocaine hNav1.5 (human cardiac)Xenopus oocytes226[4]
Slow Na+ ChannelsXenopus oocytes270 ± 67[5]

Data presented as mean ± standard error of the mean where available.

Use-Dependent Blockade

A hallmark of many Class I antiarrhythmic drugs is their use-dependent or frequency-dependent blockade, where the inhibitory effect is enhanced at higher frequencies of channel activation. This compound demonstrates significant use-dependent properties, particularly for the cardiac isoform.

CompoundNav IsoformExpression SystemStimulation FrequencyBlockade (%)Reference
This compound (100 µM)rNav1.5 (cardiac)Xenopus oocytes30 Hz81 ± 4[3]

Cross-System Validation and Considerations

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is used for recording the activity of ion channels expressed on the surface of Xenopus oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from female Xenopus laevis frogs.

    • The oocytes are defolliculated by enzymatic digestion.

    • cRNA encoding the desired sodium channel α-subunit (and any β-subunits) is microinjected into the oocyte cytoplasm.

    • Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., ND96).

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a holding potential (e.g., -100 mV or -120 mV for cardiac channels to ensure recovery from slow inactivation).[2]

    • Voltage steps are applied to elicit sodium currents. For tonic block assessment, a single depolarizing pulse is applied. For use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 30 Hz) is used.[3]

    • This compound or a comparator compound is perfused into the bath and the effect on the sodium current is measured.

Whole-Cell Patch Clamp of Isolated Cardiac Myocytes or Mammalian Cell Lines

This technique allows for the recording of ion channel activity from a single cell.

  • Cell Preparation:

    • For native cell studies, cardiac myocytes are enzymatically isolated from heart tissue (e.g., adult rat hearts).[3]

    • For heterologous expression, mammalian cell lines (e.g., HEK293 or CHO) are transiently or stably transfected with plasmids containing the cDNA for the sodium channel subunits.

  • Electrophysiological Recording:

    • A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane.

    • A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured by gentle suction, establishing a "whole-cell" configuration, where the pipette solution is continuous with the cytoplasm.

    • The cell's membrane potential is controlled (voltage-clamp) by the patch-clamp amplifier.

    • Voltage protocols similar to those in TEVC are applied to study tonic and use-dependent block by the test compounds.

Visualizing Pathways and Workflows

Signaling_Pathway cluster_channel RSD921 This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) RSD921->Nav_Channel Blocks open state Na_Influx Na+ Influx RSD921->Na_Influx Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Causes AP_Propagation Action Potential Propagation Depolarization->AP_Propagation Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_oocyte Xenopus Oocyte System cluster_mammalian Mammalian Cell System Oocyte_Harvest Harvest & Defolliculate Oocytes cRNA_Injection Inject NaV Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate (2-7 days) cRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Data_Analysis Data Analysis (EC50, Use-Dependence) TEVC->Data_Analysis Cell_Culture Culture HEK293/CHO or Isolate Myocytes Transfection Transfect with NaV Channel cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Patch_Clamp->Data_Analysis

Caption: Workflow for electrophysiological analysis.

References

A Comparative Analysis of the Proarrhythmic Potential of (rel)-RSD 921 and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proarrhythmic potential of the novel sodium channel blocker, (rel)-RSD 921, and the established Class Ia antiarrhythmic agent, quinidine. The assessment is based on available preclinical data, focusing on their electrophysiological effects and mechanisms of action.

Electrophysiological Profile and Proarrhythmic Propensity

This compound is a novel compound identified as a potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties.[1][2] In contrast, quinidine is a long-standing antiarrhythmic drug, also known for its proarrhythmic effects, including the induction of Torsade de Pointes (TdP), a life-threatening ventricular arrhythmia.[3][4]

The proarrhythmic risk of quinidine is attributed to its complex pharmacology, which includes the blockade of multiple ion channels.[3][5] Notably, it inhibits the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential and the QT interval.[3][6] This effect is considered a primary mechanism for its torsadogenic potential.[3] The incidence of TdP associated with quinidine use is estimated to be between 1.5% and 8.8% or even higher per year of treatment.[3]

While this compound primarily targets sodium channels, it has also been shown to block transient and sustained outward potassium currents, although with lower potency compared to its sodium channel blockade.[1][7] This multi-channel effect, though different in profile from quinidine, necessitates a thorough evaluation of its proarrhythmic risk.

Comparative Electrophysiological Data

The following table summarizes the key electrophysiological effects of this compound and quinidine based on preclinical studies.

ParameterThis compoundQuinidineReferences
Primary Mechanism Sodium Channel BlockerSodium and Potassium Channel Blocker[5][8][9]
Effect on Sodium Channels (INa) Tonic and frequency-dependent blockOpen-state block, use-dependent[3][8]
Effect on Potassium Channels (IK) Blocks transient and sustained outward K+ currents (less potent)Blocks IKr, IKs, IK1, IK-ATP, Ito[1][3][5][7]
Action Potential Duration (APD) -Prolongs APD (reverse rate-dependent)[3][6]
QT Interval -Prolongs QT interval[3][10]
QRS Duration Prolongs PR and QRS intervalsIncreases QRS duration[1][2][11]
Effective Refractory Period (ERP) Prolongs ERPProlongs ERP[1][2][6]
Proarrhythmic Events Protective against electrically induced arrhythmias and those from coronary artery occlusion in rats.Can induce premature ectopic beats and monomorphic ventricular tachycardia. Associated with Torsade de Pointes.[1][2][3][6]

Experimental Methodologies

The assessment of the proarrhythmic potential of these compounds involves a range of in vitro and in vivo models.

In Vitro Electrophysiology:

  • Voltage Clamp Studies: To characterize the effects of the compounds on specific cardiac ion channels (e.g., Nav1.5, hERG).

    • Protocol: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected to express the ion channel of interest. The two-electrode voltage clamp or patch-clamp technique is used to measure ionic currents in the absence and presence of varying concentrations of the test compound. This allows for the determination of parameters like IC50 values.[3][8]

  • Action Potential Studies: To assess the integrated effect of the drug on the cardiac action potential.

    • Protocol: Isolated cardiac preparations (e.g., ventricular myocytes, Purkinje fibers, or trabeculae) are superfused with a physiological salt solution.[6][12] Microelectrodes are used to record transmembrane action potentials at baseline and after the application of the drug at different concentrations and pacing frequencies. Parameters measured include action potential duration at 90% repolarization (APD90), resting membrane potential, and the maximum upstroke velocity (Vmax).[6][13]

Ex Vivo Heart Models:

  • Langendorff-perfused Heart: To study the effects on global cardiac electrophysiology and the propensity to induce arrhythmias in an isolated whole heart.

    • Protocol: The heart is excised and retrogradely perfused through the aorta with an oxygenated physiological solution.[6] Monophasic action potentials and a volume-conducted electrocardiogram (ECG) are recorded. The drug is infused into the perfusate, and changes in parameters such as APD, effective refractory period (ERP), QT interval, and the incidence of arrhythmias are monitored.[6]

In Vivo Studies:

  • Animal Models of Arrhythmia: To evaluate the antiarrhythmic or proarrhythmic effects in a living organism.

    • Protocol: Anesthetized animals (e.g., rats, rabbits, dogs, baboons) are instrumented for ECG and hemodynamic monitoring.[1][2][14] Arrhythmias can be induced by electrical stimulation, coronary artery occlusion, or pharmacological agents. The test compound is administered intravenously, and its effect on arrhythmia induction, duration, and termination is assessed.[1][2]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the primary ion channel targets of this compound and quinidine, and a typical experimental workflow for assessing proarrhythmic potential.

G cluster_RSD921 This compound cluster_Quinidine Quinidine RSD921 This compound Na_channel Cardiac Sodium Channel (Nav1.5) RSD921->Na_channel Primarily Blocks K_channel_RSD Outward K+ Channels (Ito, IKsus) RSD921->K_channel_RSD Blocks (less potent) Quinidine Quinidine Na_channel_Q Cardiac Sodium Channel (Nav1.5) Quinidine->Na_channel_Q Blocks K_channel_Q Potassium Channels (IKr, IKs, etc.) Quinidine->K_channel_Q Blocks

Fig. 1: Primary Ion Channel Targets.

G cluster_workflow Proarrhythmic Potential Assessment Workflow start In Vitro Ion Channel Screening ap_studies Isolated Cardiomyocyte Action Potential Studies start->ap_studies Assess integrated cellular effects ex_vivo Ex Vivo Langendorff Heart Model ap_studies->ex_vivo Evaluate effects on whole organ in_vivo In Vivo Animal Electrophysiology Studies ex_vivo->in_vivo Confirm findings in a systemic environment data_analysis Data Analysis and Risk Assessment in_vivo->data_analysis Synthesize all data

Fig. 2: Experimental Workflow.

Conclusion

Both this compound and quinidine are sodium channel blockers, but their overall electrophysiological profiles differ significantly, which likely translates to different proarrhythmic risks. Quinidine's potent blockade of IKr is a well-established mechanism for its proarrhythmic effects, particularly TdP.[3] The primary action of this compound on sodium channels, with less potent effects on potassium channels, may suggest a different and potentially lower proarrhythmic risk profile compared to quinidine.[1][7] However, direct comparative studies are necessary to definitively assess their relative safety. The available preclinical data for this compound indicates protective effects against certain types of induced arrhythmias, which is a promising finding.[1][2] Further investigation, including dedicated studies on its effects on cardiac repolarization and proarrhythmia models, is crucial to fully characterize the safety profile of this compound.

References

A Comparative Analysis of (rel)-RSD 921 and Novel Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the sodium channel blocker (rel)-RSD 921 against a selection of novel sodium channel blockers currently in development. The objective is to offer a clear, data-driven comparison of their potency, selectivity, and mechanisms of action to inform research and drug development decisions.

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. Consequently, sodium channel blockers represent a major class of therapeutic agents. This compound is a potent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic properties.[1] In recent years, drug discovery efforts have focused on developing novel sodium channel blockers with improved isoform selectivity to enhance efficacy and reduce off-target effects. This guide compares the pharmacological profile of this compound with several promising novel agents: Vixotrigine (BIIB074), PF-05089771, GDC-0276, and VX-548.

Data Presentation

The following tables summarize the available quantitative data for the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound and the selected novel sodium channel blockers against various voltage-gated sodium channel isoforms.

Important Note on Experimental Systems: Direct comparison of the absolute potency values should be approached with caution. The data for this compound was generated using the Xenopus laevis oocyte expression system, while the data for the novel blockers were predominantly obtained from mammalian cell lines (e.g., HEK293, CHO). It has been documented that IC50 values for some compounds can be significantly higher (from five to one hundred times) in Xenopus oocytes compared to mammalian cells.[2] This discrepancy may be attributed to differences in post-translational modifications, membrane lipid composition, and the presence of auxiliary subunits between the two systems.[3][4] Therefore, the presented data is most valuable for understanding the relative selectivity profile of each compound within the same experimental system.

Table 1: Potency of this compound on Rat Sodium Channel Isoforms (Expressed in Xenopus oocytes)

CompoundIsoformEC50 (µM)Experimental Condition
This compoundrNav1.237 ± 4Tonic block
This compoundrNav1.435 ± 3Tonic block
This compoundrNav1.547 ± 3Tonic block

Data from Pugsley et al.[5]

Table 2: Potency of Novel Sodium Channel Blockers on Human Sodium Channel Isoforms (Expressed in Mammalian Cells)

CompoundIsoformIC50 (µM)Experimental Condition
Vixotrigine (BIIB074) hNav1.15.12Use-dependent
hNav1.23.86Use-dependent
hNav1.32.59Use-dependent
hNav1.44.33Use-dependent
hNav1.53.55Use-dependent
hNav1.62.84Use-dependent
hNav1.71.76Use-dependent
PF-05089771 hNav1.10.85-
hNav1.20.11-
hNav1.410-
hNav1.525-
hNav1.60.16-
hNav1.70.011Inactivated state
GDC-0276 hNav1.10.011-
hNav1.20.02-
hNav1.4~0.0084 (21-fold selective vs Nav1.7)-
hNav1.50.049-
hNav1.6~0.48 (1200-fold selective vs Nav1.7)-
hNav1.70.0004-
VX-548 hNav1.80.00027-
Other Navs>30,000-fold selective for Nav1.8-

Data for Vixotrigine from Hinckley et al.[6]; PF-05089771 from Alexandrou et al.[7]; GDC-0276 from Safina et al.[8] and MedChemExpress[9]; VX-548 from Harmer et al. and Vertex Pharmaceuticals. Note: Specific experimental conditions for all IC50 values of novel blockers were not consistently reported in the initial sources; "-" indicates that the specific state was not specified in the available abstract.

Experimental Protocols

The determination of the inhibitory potency of sodium channel blockers is primarily conducted using the patch-clamp electrophysiology technique. While specific parameters may vary between laboratories and studies, the general methodology is outlined below.

General Protocol for IC50 Determination using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture and Transfection:

    • Mammalian cell lines (e.g., HEK293 or CHO cells) are cultured under standard conditions.

    • Cells are transiently or stably transfected with the cDNA encoding the specific human sodium channel α-subunit of interest (e.g., SCN2A for Nav1.2, SCN4A for Nav1.4, SCN5A for Nav1.5). Co-transfection with β-subunits may also be performed to better mimic the native channel complex.

  • Electrophysiological Recordings:

    • Whole-cell voltage-clamp recordings are performed at room temperature or physiological temperature.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to a pH of 7.3 with CsOH.

    • The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4 with NaOH.

    • Cells are voltage-clamped at a holding potential of -80 mV to -120 mV.

  • Voltage-Clamp Protocols:

    • Tonic Block: To assess the block of channels in the resting state, a depolarizing pulse (e.g., to 0 mV for 20 ms) is applied from a hyperpolarized holding potential (e.g., -120 mV) at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

    • Use-Dependent Block: To evaluate the block of channels in the open and inactivated states, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz). The reduction in current amplitude over the pulse train indicates use-dependent block.

    • Inactivated-State Block: To specifically measure the affinity for the inactivated state, a long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to inactivate the majority of channels before a brief test pulse to assess the remaining current.

  • Data Analysis:

    • The peak sodium current amplitude is measured before and after the application of various concentrations of the test compound.

    • The percentage of inhibition is calculated for each concentration.

    • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_acquisition Data Acquisition & Analysis cell_culture HEK293/CHO Cell Culture transfection Transfection with Nav Isoform cDNA cell_culture->transfection patch_clamp Whole-Cell Patch Clamp Holding Potential: -100 mV transfection->patch_clamp Seeding on coverslips voltage_protocol Voltage-Clamp Protocol Tonic, Use-Dependent, or Inactivated-State patch_clamp->voltage_protocol current_measurement Measure Peak Sodium Current voltage_protocol->current_measurement Record current traces compound_application Apply Compound Concentrations current_measurement->compound_application inhibition_calc Calculate % Inhibition compound_application->inhibition_calc ic50_determination IC50 Determination (Hill Equation) inhibition_calc->ic50_determination

Caption: Experimental workflow for determining the IC50 of a sodium channel blocker.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel (Nav) Na_in Na+ Action_Potential Action Potential Propagation Na_channel->Action_Potential Initiates Na_out Na+ Na_out->Na_channel Influx Blocker Sodium Channel Blocker (this compound or Novel Agent) Blocker->Na_channel Blocks pore Depolarization Membrane Depolarization Depolarization->Na_channel Opens channel

Caption: Mechanism of action of voltage-gated sodium channel blockers.

Concluding Remarks

This comparative guide highlights the pharmacological profiles of this compound and a selection of novel sodium channel blockers. While this compound demonstrates potent, non-selective blockade of neuronal, skeletal, and cardiac sodium channels, the novel agents exhibit varying degrees of isoform selectivity. Notably, compounds like GDC-0276 and VX-548 show high selectivity for Nav1.7 and Nav1.8, respectively, which are promising targets for the treatment of pain. The differences in potency observed between this compound and the newer compounds may be influenced by the different experimental systems employed. Future head-to-head studies in the same expression system and under identical experimental conditions are warranted for a definitive comparison of potency. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate the design and interpretation of such future studies.

References

Safety Operating Guide

Navigating the Disposal of (rel)-RSD 921: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of (rel)-RSD 921, a sodium channel antagonist. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this document outlines a recommended course of action based on its chemical properties and general best practices for laboratory waste management.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in its safe management. The following table summarizes key data for this compound.

PropertyValue
IUPAC Name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride
Molecular Formula C₂₁H₂₈N₂OS
Molecular Weight 356.53 g/mol [1]
Synonyms rel-BENZO(B)THIOPHENE-4-ACETAMIDE, N-METHYL-N-((1R,2R)-2-(1-PYRROLIDINYL)CYCLOHEXYL)-

General Disposal Principles for Laboratory Chemicals

The disposal of any laboratory chemical, including this compound, should always be approached with caution and in strict adherence to local, state, and federal regulations. The following are overarching principles that should guide the disposal process.

  • Avoid Drain and Trash Disposal : Never dispose of this compound down the sink or in regular trash.[2] Chemicals disposed of in this manner can harm the environment and interfere with wastewater treatment processes.[2][3] Many chemicals are prohibited from drain disposal, and without specific information to the contrary, it should be assumed that this compound falls into this category.[4]

  • Consult Institutional Guidelines : Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[2] They will be familiar with the specific regulations that apply to your location and can provide clear instructions for the disposal of different classes of chemical waste.

  • Segregation of Waste : Do not mix different types of chemical waste unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react dangerously when mixed.[5] Based on information for a related compound, this compound should not be mixed with strong oxidizing agents.[6]

Step-by-Step Disposal Procedures for this compound

The following step-by-step plan provides a framework for the safe disposal of this compound.

  • Personal Protective Equipment (PPE) : Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Waste Collection :

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.

    • The container should be in good condition, made of a material that is compatible with the chemical, and have a secure, leak-proof lid.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" or "(1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride."

    • Indicate the approximate quantity of the waste.

    • Include the date the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure the waste is stored separately from incompatible materials.[5]

  • Arrange for Pickup :

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for the pickup and disposal of the hazardous waste.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling chemical waste as outlined above should be followed. In the event of a small spill, the following general procedure can be applied:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material that is compatible with the chemical. Do not use materials that may react with the compound.

  • Once the spill is absorbed, carefully collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.

  • Clean the spill area with an appropriate solvent or cleaning solution, and collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the disposal of laboratory chemical waste like this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Compatible, Labeled Container B->C D Is the waste container full? C->D E Store Securely in Satellite Accumulation Area D->E No F Contact EHS for Hazardous Waste Pickup D->F Yes E->C G End: Proper Disposal by EHS F->G

Caption: General workflow for the disposal of this compound waste.

By adhering to these guidelines and prioritizing a culture of safety, laboratories can ensure the responsible management of chemical waste, protecting both personnel and the environment. Always remember that when in doubt, the most critical step is to seek guidance from your institution's Environmental Health and Safety professionals.

References

Personal protective equipment for handling (rel)-RSD 921

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (rel)-RSD 921, a novel sodium channel blocker. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on established protocols for handling potent, biologically active research compounds. A conservative approach, assuming the compound is hazardous until proven otherwise, is paramount for ensuring personnel and environmental safety.

This compound , also known as PD-123497, is identified by the chemical name (+)-trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide, with a CAS Number of 114419-77-1 and a chemical formula of C₂₁H₂₈N₂OS. As a potent pharmaceutical compound, it necessitates stringent handling protocols to mitigate risks of exposure.

Risk Assessment and Engineering Controls

A thorough risk assessment is the first step before handling any new chemical compound.[1][2] This involves evaluating potential exposure routes such as inhalation, skin contact, ingestion, and injection.[1] The primary lines of defense are engineering and administrative controls.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood or other contained ventilation device to minimize inhalation exposure.[1] Safety showers and eyewash stations should be readily accessible.[1]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel.[1] Standard Operating Procedures (SOPs) for handling and disposal must be established and strictly followed.[1] It is also recommended to work with the smallest feasible quantities of the compound.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to protect against potential hazards when the full toxicological profile of a substance is unknown. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact.
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne particles.[3]
Lab Coat Standard or disposable lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the scale and nature of the work.Prevents inhalation of airborne particles.

The proper sequence for donning and doffing PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Gloves (Inner Pair) d1->d2 d3 Respiratory Protection d2->d3 d4 Eye Protection d3->d4 d5 Gloves (Outer Pair) d4->d5 f1 Gloves (Outer Pair) f2 Lab Coat f1->f2 f3 Eye Protection f2->f3 f4 Respiratory Protection f3->f4 f5 Gloves (Inner Pair) f4->f5

PPE Donning and Doffing Workflow

Experimental Protocol: Handling a Potent, Non-Sterile Solid Compound

This protocol outlines the general steps for safely handling a solid form of a potent compound like this compound.

  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as per the specified donning procedure.

  • Weighing and Aliquoting:

    • Perform all manipulations within the fume hood.

    • Use a dedicated set of spatulas and weighing paper.

    • Carefully weigh the desired amount of this compound.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Segregate and label all waste materials.

  • PPE Removal:

    • Follow the specified doffing procedure to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly after removing all PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling p1 Verify Fume Hood Operation p2 Assemble Materials p1->p2 p3 Don PPE p2->p3 h1 Weigh Compound in Fume Hood p3->h1 h2 Prepare Solution (if applicable) h1->h2 c1 Decontaminate Surfaces h2->c1 c2 Segregate Waste c1->c2 po1 Doff PPE c2->po1 po2 Wash Hands po1->po2

Experimental Workflow for Handling this compound

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.[1]

  • Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.[1]

  • Major Spill: Evacuate the area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In all cases of exposure, seek medical attention and report the incident to the appropriate safety personnel.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be considered hazardous waste.[1]

  • Waste Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled container.[1]

  • Disposal: Hazardous waste should be disposed of through a licensed waste disposal service in accordance with local, state, and federal regulations.[4] Never dispose of this compound down the drain or in the regular trash.[5]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.